molecular formula C8H7F3O3S B1351069 1-(Methylsulfonyl)-4-(trifluoromethoxy)benzene CAS No. 87750-51-4

1-(Methylsulfonyl)-4-(trifluoromethoxy)benzene

Cat. No.: B1351069
CAS No.: 87750-51-4
M. Wt: 240.2 g/mol
InChI Key: FNXVEILQGNGZNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Methylsulfonyl)-4-(trifluoromethoxy)benzene is a useful research compound. Its molecular formula is C8H7F3O3S and its molecular weight is 240.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-methylsulfonyl-4-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3O3S/c1-15(12,13)7-4-2-6(3-5-7)14-8(9,10)11/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNXVEILQGNGZNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90380484
Record name 1-(Methanesulfonyl)-4-(trifluoromethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90380484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87750-51-4
Record name 1-(Methanesulfonyl)-4-(trifluoromethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90380484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 87750-51-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Monograph: 1-(Methylsulfonyl)-4-(trifluoromethoxy)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(Methylsulfonyl)-4-(trifluoromethoxy)benzene (CAS 87750-51-4 ) is a specialized fluorinated building block used primarily in the optimization of lead compounds within medicinal chemistry and agrochemical discovery. Structurally, it combines a highly lipophilic, metabolically stable trifluoromethoxy group (-OCF


) with a polar, hydrogen-bond-accepting methylsulfonyl group (-SO

Me) in a para-substitution pattern.

This unique combination allows researchers to modulate the lipophilicity (LogP) and metabolic stability of a scaffold simultaneously. The -OCF


 moiety acts as a bioisostere for methoxy (-OCH

) or chloro (-Cl) groups but with significantly altered electronic properties and resistance to oxidative metabolism. This guide details the chemical identity, validated synthetic protocols, and strategic application of this compound in drug design.

Part 1: Chemical Identity & Physicochemical Profile[1][2]

The following data consolidates the core identifiers and physical properties necessary for accurate procurement and characterization.

PropertySpecification
CAS Number 87750-51-4
IUPAC Name 1-Methanesulfonyl-4-(trifluoromethoxy)benzene
Synonyms Methyl 4-(trifluoromethoxy)phenyl sulfone; 4-(Trifluoromethoxy)phenyl methyl sulfone
Molecular Formula C

H

F

O

S
Molecular Weight 240.20 g/mol
SMILES CS(=O)(=O)C1=CC=C(C=C1)OC(F)(F)F
Physical State White to off-white solid
Melting Point 64–65 °C
Predicted LogP ~2.3 – 2.6
H-Bond Acceptors 3 (Sulfone oxygens + Ether oxygen)

Part 2: Synthetic Architecture

The synthesis of this compound is most reliably achieved via the oxidation of its sulfide precursor. This approach avoids the harsh conditions required for direct sulfonylation of deactivated fluorinated aromatics.

Retrosynthetic Analysis

The logical disconnection points to the sulfide-sulfone oxidation as the final step. The sulfide precursor can be derived from 4-(trifluoromethoxy)aniline via diazotization and thiolation, or through metal-catalyzed cross-coupling of 1-bromo-4-(trifluoromethoxy)benzene with sodium thiomethoxide.

Synthesispathway Precursor 4-(Trifluoromethoxy)aniline (CAS 461-82-5) Intermediate Methyl(4-(trifluoromethoxy)phenyl)sulfane (CAS 2546-45-4) Precursor->Intermediate 1. NaNO2, HCl 2. NaSMe (Sandmeyer-like) Target This compound (CAS 87750-51-4) Intermediate->Target Oxidation (Oxone or m-CPBA)

Figure 1: Linear synthetic pathway from aniline precursor to the final sulfone target.

Validated Experimental Protocol

Objective: Synthesis of this compound via Oxone® oxidation. Rationale: Oxone (potassium peroxymonosulfate) is preferred over m-CPBA for its safety profile, ease of workup (water-soluble byproducts), and high selectivity for sulfones over sulfoxides in aqueous media.

Materials:
  • Substrate: Methyl(4-(trifluoromethoxy)phenyl)sulfane (CAS 2546-45-4) [1].

  • Oxidant: Oxone® (2.5 equivalents).

  • Solvent: Methanol/Water (1:1 v/v).

  • Quench: Aqueous Sodium Bisulfite (NaHSO

    
    ).
    
Step-by-Step Methodology:
  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 mmol of Methyl(4-(trifluoromethoxy)phenyl)sulfane in 20 mL of Methanol.

  • Addition: Add 20 mL of distilled water. The mixture may become cloudy; this is normal.

  • Oxidation: Cool the mixture to 0°C in an ice bath. Add Oxone® (25.0 mmol) portion-wise over 15 minutes to control the exotherm.

  • Reaction: Remove the ice bath and allow the slurry to stir at room temperature for 4–6 hours. Monitor via TLC (30% EtOAc/Hexanes) or LC-MS. The sulfide spot (high R

    
    ) should disappear, passing through the sulfoxide (mid R
    
    
    
    ) to the sulfone (lower R
    
    
    ).
  • Workup:

    • Filter off the white precipitate (potassium sulfate salts) and wash the filter cake with methanol.

    • Concentrate the filtrate under reduced pressure to remove methanol.

    • Dilute the remaining aqueous residue with EtOAc (50 mL).

  • Purification:

    • Wash the organic layer with 10% aqueous NaHSO

      
       (to quench excess oxidant), followed by saturated NaHCO
      
      
      
      and brine.
    • Dry over anhydrous MgSO

      
      , filter, and concentrate in vacuo.
      
    • Crystallization: The crude solid is typically pure enough (>95%), but can be recrystallized from Ethanol/Water or Hexanes/EtOAc to yield white needles (mp 64–65°C).

Part 3: Applications in Drug Discovery[2][9][10]

This compound serves as a critical probe for Structure-Activity Relationship (SAR) studies. Its value lies in the distinct properties of its two functional groups.[1][2][3][4]

Pharmacophore Analysis
  • Trifluoromethoxy Group (-OCF

    
    ): 
    
    • Conformation: The -OCF

      
       group typically adopts an orthogonal conformation relative to the phenyl ring, unlike the planar -OCH
      
      
      
      . This can induce unique binding fits in enzyme pockets.
    • Metabolic Block: The C-F bonds are extremely strong (~116 kcal/mol), preventing oxidative metabolism (e.g., O-dealkylation) that typically plagues methoxy groups [2].

  • Methylsulfonyl Group (-SO

    
    Me): 
    
    • Electronic Effect: A strong electron-withdrawing group (Hammett

      
      ), it pulls electron density from the ring, potentially strengthening 
      
      
      
      -stacking interactions with electron-rich amino acid residues (e.g., Tryptophan, Phenylalanine).
    • H-Bonding: The sulfone oxygens act as weak-to-moderate hydrogen bond acceptors.

SAR_Logic TargetStructure This compound OCF3 -OCF3 Group (Lipophilic & Metabolic Shield) TargetStructure->OCF3 SO2Me -SO2Me Group (Polar Anchor) TargetStructure->SO2Me Effect1 Prevents O-Dealkylation (Increases t1/2) OCF3->Effect1 Effect2 Orthogonal Conformation (Unique Steric Fit) OCF3->Effect2 Effect3 H-Bond Acceptor (Interacts with Ser/Thr/Tyr) SO2Me->Effect3 Effect4 Electron Withdrawal (Modulates pKa of neighbors) SO2Me->Effect4

Figure 2: Structure-Activity Relationship (SAR) map detailing the functional roles of the substituents.

Bioisosteric Utility

In lead optimization, if a p-methoxy phenyl sulfone lead shows poor metabolic stability, replacing the -OCH


 with -OCF

(using this building block) often retains potency while significantly extending the half-life (

). The lipophilicity increase (

LogP

+1.0) must be monitored to ensure solubility is maintained.

Part 4: Safety & Handling

While specific toxicological data for this CAS is limited, it should be handled with the standard precautions reserved for fluorinated aryl sulfones.

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • GHS Signal Word: Warning.

  • H-Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Storage: Store in a cool, dry place. The sulfone and trifluoromethoxy groups render the molecule chemically stable to ambient moisture and air.

References

  • ChemicalBook. 4-(Trifluoromethoxy)phenyl methyl sulfone (CAS 87750-51-4) Product Details.[1][][6]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.

  • BOC Sciences. Methyl 4-(trifluoromethoxy)phenyl sulfone Product Page.

  • PubChem. Compound Summary for 4-(Trifluoromethoxy)phenyl methyl sulfone.

Sources

1-(Methylsulfonyl)-4-(trifluoromethoxy)benzene physical properties

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides an in-depth analysis of 1-(Methylsulfonyl)-4-(trifluoromethoxy)benzene (CAS: 87750-51-4), a specialized fluorinated building block used in advanced medicinal chemistry and agrochemical synthesis.

The molecule is distinguished by its unique substitution pattern: a methylsulfonyl group (


) at the para position relative to a trifluoromethoxy group  (

). This combination creates a "pull-pull" electronic system with distinct lipophilic properties, making it a critical scaffold for optimizing metabolic stability and blood-brain barrier (BBB) permeability in drug discovery.

Part 1: Physicochemical Profile[1][2]

The following data aggregates experimental values and high-confidence predicted parameters.

PropertyValue / DescriptionSource/Notes
IUPAC Name This compound
Common Name 4-(Trifluoromethoxy)phenyl methyl sulfone
CAS Registry Number 87750-51-4 [1]
Molecular Formula

Molecular Weight 240.20 g/mol
Physical State Solid (Crystalline)Sulfones are typically solids at RT.[1][2][3]
Melting Point 64–65 °C[2]
Boiling Point ~294 °C (at 760 mmHg)Predicted [2]
LogP (Octanol/Water) ~2.3 – 2.5Predicted (Consensus)
Density ~1.4 g/cm³Predicted
Solubility Soluble in DCM, EtOAc, DMSO, Methanol.[1] Insoluble in water.

Part 2: Structural Analysis & Electronic Properties

The Fluorine Effect: vs.

The trifluoromethoxy group is often termed a "super-lipophilic" bioisostere of the methoxy group. While sterically similar, the electronic implications are vast:

  • Electronic Nature: The

    
     group is strongly electron-withdrawing (
    
    
    
    ) due to the high electronegativity of the three fluorine atoms, unlike the electron-donating methoxy group (
    
    
    ).
  • Conformation: The

    
     group adopts an orthogonal conformation relative to the phenyl ring to minimize dipole repulsion, whereas 
    
    
    
    is coplanar. This conformational twist can be exploited to lock ligand-protein binding geometries.
The Sulfonyl Anchor:

The methylsulfonyl group serves as a strong hydrogen bond acceptor (HBA) but a poor hydrogen bond donor. It is metabolically robust, unlike sulfides (susceptible to oxidation) or sulfoxides (chiral and metabolically labile).

  • Hammett Constant: Strongly electron-withdrawing (

    
    ).
    
  • Synergy: The presence of two electron-withdrawing groups at the para positions renders the aromatic ring electron-deficient. This deactivates the ring toward electrophilic aromatic substitution (

    
    ) but activates it for nucleophilic aromatic substitution (
    
    
    
    ) if a leaving group were present (though here, the scaffold is stable).

Part 3: Synthetic Pathways[3]

The most robust and scalable synthesis involves the oxidation of the sulfide precursor, Methyl(4-(trifluoromethoxy)phenyl)sulfane (CAS 2546-45-4).

Protocol: Oxidation via mCPBA

Rationale: While hydrogen peroxide (


) with tungstate catalysts is greener, m-chloroperbenzoic acid (mCPBA) offers superior control and solubility for small-to-mid-scale laboratory synthesis, ensuring complete conversion from sulfoxide to sulfone.
Step-by-Step Methodology
  • Preparation: Dissolve 1.0 eq of Methyl(4-(trifluoromethoxy)phenyl)sulfane in Dichloromethane (DCM) (0.1 M concentration). Cool to 0°C.

  • Addition: Slowly add 2.2–2.5 eq of mCPBA (77% max purity grade) portion-wise over 30 minutes. Note: The excess ensures full oxidation past the sulfoxide intermediate.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–12 hours. Monitor via TLC (EtOAc/Hexane 1:4) or LCMS.

  • Quenching (Critical): Add saturated aqueous

    
     (Sodium Thiosulfate) to quench excess peroxide. Stir vigorously until the starch-iodide test is negative.
    
  • Workup: Wash the organic layer with saturated

    
     (to remove m-chlorobenzoic acid byproduct) and brine. Dry over 
    
    
    
    .
  • Purification: Concentrate in vacuo. Recrystallize from Ethanol/Hexane or purify via silica gel chromatography if necessary.

Visualization: Synthesis Workflow

SynthesisWorkflow Start Precursor: Methyl(4-(trifluoromethoxy)phenyl)sulfane (CAS 2546-45-4) Reagent Reagent Addition: mCPBA (2.2 eq) in DCM 0°C -> RT Start->Reagent Dissolve & Cool Intermediate Transient Intermediate: Sulfoxide Species Reagent->Intermediate Oxidation 1 Check Monitoring: TLC / LCMS (Check for Sulfoxide consumption) Intermediate->Check Oxidation 2 Check->Reagent Incomplete (Add more oxidant) Quench Safety Quench: Sat. Na2S2O3 (Neutralize Peroxides) Check->Quench Conversion Complete Purify Purification: Wash (NaHCO3) -> Dry -> Recrystallize Quench->Purify Phase Separation Product Final Product: This compound (Solid, MP 64-65°C) Purify->Product Isolation

Figure 1: Step-by-step oxidative synthesis workflow from the sulfide precursor to the final sulfone product.

Part 4: Applications in Drug Discovery[6]

Bioisosterism & Metabolic Stability

This molecule is frequently used to replace 4-methoxyphenyl methyl sulfones or 4-chlorophenyl methyl sulfones .

  • Metabolic Blockade: The

    
     group blocks P450-mediated O-dealkylation, a common clearance pathway for methoxy groups.
    
  • Lipophilicity Modulation: It increases

    
     by approximately 1.0 unit compared to 
    
    
    
    , facilitating membrane permeation without introducing the reactive toxicity risks sometimes associated with chlorination.
CNS Penetration

The combination of a polar sulfone (lowering LogP slightly, providing H-bonding) and a lipophilic fluorinated ether allows for "fine-tuning" of the Multi-Parameter Optimization (MPO) score for CNS drugs. It is particularly useful in designing ligands for G-protein coupled receptors (GPCRs) where a specific dipole alignment is required in the binding pocket.

Part 5: Handling & Safety[3]

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • Signal Word: Warning.

  • Storage: Store in a cool, dry place. The sulfone is chemically stable and not hygroscopic, but standard desiccation is recommended to maintain free-flowing powder form.

  • Incompatibility: Strong oxidizing agents (though the molecule itself is already oxidized) and strong reducing agents (e.g.,

    
     could potentially reduce the sulfone under harsh conditions).
    

References

  • ChemSigma. 4-(Trifluoromethoxy)phenyl methyl sulfone Properties. Retrieved from [Link]

  • PubChem. Methyl(4-(trifluoromethoxy)phenyl)sulfane (Precursor Data). Retrieved from [Link]

Sources

Technical Profile: 1-(Methylsulfonyl)-4-(trifluoromethoxy)benzene

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural utility, synthesis, and medicinal chemistry applications of 1-(Methylsulfonyl)-4-(trifluoromethoxy)benzene (CAS: 87750-51-4).

Strategic Utility in Lead Optimization and Scaffold Design[1]

Executive Summary & Chemical Identity

This compound is a para-disubstituted aromatic scaffold widely utilized in medicinal chemistry as a robust pharmacophore.[1] It combines two distinct functional groups—the methylsulfonyl (sulfone) and the trifluoromethoxy moieties—to create a unique physicochemical profile.[1] This molecule is engineered to balance lipophilicity with polarity while metabolically "blocking" the para-positions of the benzene ring, rendering it highly resistant to Cytochrome P450-mediated oxidation.[1]

Property Data
IUPAC Name 1-Methanesulfonyl-4-(trifluoromethoxy)benzene
CAS Number 87750-51-4
Molecular Formula

Molecular Weight 240.20 g/mol
Melting Point 64–65 °C
Physical State White crystalline solid
Solubility Soluble in DMSO, DCM, Methanol; Insoluble in water
Electronic Character Electron-deficient aromatic ring (Dual EWG)

Medicinal Chemistry Rationale: The "Pull-Pull" Effect[1]

This scaffold is not merely a passive linker; it is an active tool for tuning the ADME (Absorption, Distribution, Metabolism, Excretion) properties of a drug candidate.[1]

Electronic & Steric Interplay

Both substituents are Electron-Withdrawing Groups (EWG).[1]

  • The Sulfone (

    
    ):  A strong EWG (
    
    
    
    ) and a canonical hydrogen bond acceptor.[1] It introduces polarity, lowering the LogP compared to alkyl analogues, which improves solubility.[1]
  • The Trifluoromethoxy (

    
    ):  A moderate EWG (
    
    
    
    ) with high lipophilicity (
    
    
    ).[1] Unlike the methoxy group, the
    
    
    group adopts an orthogonal conformation relative to the ring due to the steric bulk of the fluorine atoms and the anomeric effect.[1]
Metabolic Stability

The para substitution pattern blocks the most metabolically labile sites on the benzene ring.[1]

  • Oxidative Resistance: The electron-deficient nature of the ring (caused by the "pull-pull" effect of both EWGs) deactivates the system against electrophilic attack by CYP450 enzymes.[1]

  • Bioisosterism: The

    
     group is often used as a bioisostere for carbonyls or sulfonamides, while 
    
    
    
    serves as a stable, lipophilic bioisostere for
    
    
    or
    
    
    , often improving membrane permeability without the metabolic liability of a methyl group.[1]
SAR Decision Logic

The following diagram illustrates the decision process for selecting this scaffold during Lead Optimization.

SAR_Logic Start Lead Optimization: Modulate Benzene Ring Issue_Metab Issue: High Metabolic Clearance (Para-oxidation) Start->Issue_Metab Issue_Sol Issue: Poor Solubility (LogP too high) Start->Issue_Sol Sol_OCF3 Strategy: Introduce -OCF3 (Blocks metabolism, maintains lipophilicity) Issue_Metab->Sol_OCF3 Sol_Sulfone Strategy: Introduce Sulfone (-SO2Me) (Lowers LogP, H-bond Acceptor) Issue_Sol->Sol_Sulfone Target Target Scaffold: This compound Sol_Sulfone->Target Sol_OCF3->Target Outcome Outcome: High Metabolic Stability Balanced Polarity Electron Deficient Core Target->Outcome

Figure 1: Strategic selection of the sulfone/trifluoromethoxy scaffold to address specific ADME liabilities.

Synthesis Protocols

Two primary routes are recommended for synthesizing CAS 87750-51-4.[1] Method A is the standard oxidative route, ideal for scale-up.[1] Method B is a modern transition-metal catalyzed coupling, useful when starting from aryl halides.[1]

Method A: Oxidation of Thioanisole Precursor (Standard)

This method relies on the oxidation of 1-(methylthio)-4-(trifluoromethoxy)benzene .[1]

Reagents:

  • Precursor: 1-(Methylthio)-4-(trifluoromethoxy)benzene (CAS 372-22-5)[1]

  • Oxidant: m-Chloroperbenzoic acid (m-CPBA) OR Hydrogen Peroxide (

    
    ) with Sodium Tungstate (
    
    
    
    ) catalyst.[1]
  • Solvent: Dichloromethane (DCM).[1]

Protocol (Lab Scale):

  • Dissolution: Dissolve 1.0 eq of 1-(methylthio)-4-(trifluoromethoxy)benzene in DCM (0.1 M concentration). Cool the solution to 0°C in an ice bath.

  • Oxidation: Slowly add 2.2 eq of m-CPBA (77% max) portion-wise over 30 minutes. Note: The reaction is exothermic.

  • Monitoring: Stir at 0°C for 1 hour, then warm to room temperature. Monitor via TLC or LC-MS (Target Mass: 240.2, M+H).[1]

  • Quenching: Quench excess peroxide by adding saturated aqueous

    
     (sodium thiosulfate).[1] Stir vigorously for 20 minutes.
    
  • Workup: Wash the organic layer with saturated

    
     (to remove benzoic acid byproduct) and brine.[1] Dry over 
    
    
    
    , filter, and concentrate.
  • Purification: Recrystallize from Ethanol/Hexane or purify via silica gel chromatography (Ethyl Acetate/Hexane gradient) to yield the white solid.

Method B: Copper-Catalyzed C-S Coupling (Modern)

Useful if the sulfide precursor is unavailable but the aryl bromide is in stock.[1]

Reagents:

  • Substrate: 1-Bromo-4-(trifluoromethoxy)benzene.[1]

  • Sulfur Source: Sodium methanesulfinate (

    
    ).[1]
    
  • Catalyst: CuI (10 mol%) / L-Proline (20 mol%).[1]

  • Solvent: DMSO, 90°C.

Synthesis_Workflow Precursor 4-(Trifluoromethoxy) thioanisole Step1 Oxidation (mCPBA or H2O2) Precursor->Step1  [O]   Intermediate Sulfoxide (Intermediate) Step1->Intermediate Product 4-(Trifluoromethoxy)phenyl methyl sulfone (CAS 87750-51-4) Intermediate->Product  [O]   Alt_Start 4-(Trifluoromethoxy) bromobenzene Alt_Step Cu-Catalyzed Coupling (MeSO2Na) Alt_Start->Alt_Step Alt_Step->Product

Figure 2: Convergent synthetic pathways to the target sulfone.

Safety & Handling (E-E-A-T)

While this specific compound is stable, the synthesis involves hazardous reagents.[1]

  • Peroxide Hazard: When using m-CPBA, always test the reaction mixture for active peroxides using starch-iodide paper before concentrating the solvent.[1] Concentrating peroxides can lead to explosions.[1]

  • Skin/Eye Irritation: Sulfones and fluorinated aromatics are generally irritating to mucous membranes.[1] Use standard PPE (gloves, goggles, fume hood).[1]

  • Waste Disposal: Fluorinated compounds should not be disposed of in general organic waste if incineration capabilities are limited; they require high-temperature incineration to prevent HF formation.[1]

References

  • ChemicalBook. (2023).[1] 4-(Trifluoromethoxy)phenyl methyl sulfone Properties and CAS 87750-51-4.[1][2][3][4][5] Retrieved from [1]

  • Sigma-Aldrich. (2023).[1] Sulfone and Sulfonamide Building Blocks in Medicinal Chemistry. Retrieved from [1]

  • Purser, S., et al. (2008).[1] Fluorine in medicinal chemistry. Chemical Society Reviews.[1] (General reference for OCF3 properties).

  • Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.

Sources

1-(Methylsulfonyl)-4-(trifluoromethoxy)benzene molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 1-(Methylsulfonyl)-4-(trifluoromethoxy)benzene

Executive Summary

This compound (CAS: 87750-51-4) represents a high-value fluorinated building block in modern medicinal chemistry and agrochemical development. Characterized by the simultaneous presence of a strongly electron-withdrawing methylsulfonyl group (


) and a lipophilic trifluoromethoxy group (

) in a para-substitution pattern, this scaffold offers a unique electronic and steric profile.

This technical guide provides a comprehensive analysis of the compound's molecular weight, physicochemical properties, synthetic pathways, and its strategic application as a bioisostere for metabolic stabilization in drug discovery.

Molecular Identity & Physicochemical Properties

The precise molecular weight and electronic distribution of this compound are critical for stoichiometric calculations in synthesis and property-based drug design (PBDD).

Quantitative Data Profile
ParameterValueTechnical Note
IUPAC Name This compoundAlso known as 4-(Trifluoromethoxy)phenyl methyl sulfone
CAS Number 87750-51-4Verified Registry Number
Molecular Formula

Molecular Weight 240.20 g/mol Calculated using standard atomic weights (C: 12.011, H: 1.008, F: 18.998, O: 15.999, S: 32.06)
Exact Mass 240.0068 DaMonoisotopic mass for HRMS calibration
Melting Point 64–65 °CSolid at room temperature; facilitates easy handling
Physical State White Crystalline Solid
Solubility DCM, EtOAc, MeOH, DMSOLow aqueous solubility; requires organic co-solvents
Electronic & Structural Analysis

The compound features two critical functional groups on a benzene core:

  • Trifluoromethoxy (

    
    ):  Often termed "super-fluorine," it exhibits a Hammett constant (
    
    
    
    ) of approximately 0.35. It is highly lipophilic (
    
    
    ) and conformationally flexible, often adopting an orthogonal orientation relative to the ring to minimize dipole repulsion.
  • Methylsulfonyl (

    
    ):  A strong electron-withdrawing group (
    
    
    
    ) that lowers the electron density of the aromatic ring, making it less susceptible to oxidative metabolism (e.g., by CYP450 enzymes) while providing a hydrogen bond acceptor motif.

Synthetic Methodologies

The synthesis of this compound typically proceeds via the oxidation of its sulfide precursor. This approach allows for the late-stage introduction of the high-oxidation-state sulfone, avoiding potential over-oxidation side reactions during earlier steps.

Primary Route: Thiolation-Oxidation Sequence

Step 1: Nucleophilic Aromatic Substitution (


) or Pd-Catalyzed Coupling 
Starting from 1-bromo-4-(trifluoromethoxy)benzene, the methyl sulfide moiety is introduced using sodium thiomethoxide (

) or via palladium-catalyzed C-S coupling if the halide is less reactive.

Step 2: Chemoselective Oxidation The intermediate sulfide, Methyl(4-(trifluoromethoxy)phenyl)sulfane (CAS: 2546-45-4), is oxidized to the sulfone. While m-CPBA is common on a laboratory scale, catalytic oxidation using


 with tungstate catalysts is preferred for scalability and atom economy.
Synthesis Workflow Diagram

SynthesisPath Start 1-Bromo-4-(trifluoromethoxy)benzene (Precursor) Step1 Pd-Catalyzed C-S Coupling (NaSMe, Pd2(dba)3, Xantphos) Start->Step1 Inter Intermediate Sulfide (CAS: 2546-45-4) Step1->Inter Yield >90% Step2 Oxidation (H2O2, Na2WO4 cat.) or m-CPBA Inter->Step2 Final Target Sulfone (CAS: 87750-51-4) Step2->Final Yield >95%

Figure 1: Step-wise synthetic pathway from aryl halide precursor to the target sulfone via a sulfide intermediate.

Application in Drug Design

This molecule serves as a robust scaffold in Structure-Activity Relationship (SAR) studies, particularly when optimizing metabolic stability and potency.

The "Fluorine Effect" & Bioisosterism

The


 group is a superior bioisostere for methoxy (

) groups. Unlike

, the

group is metabolically stable (cannot be O-demethylated) and significantly increases lipophilicity, enhancing membrane permeability.
Metabolic Blocking Strategy

The para-position of a phenyl ring is a primary site for Phase I metabolic oxidation. By substituting this position with the chemically inert


 group and the electron-withdrawing 

group, the ring becomes highly deactivated towards electrophilic attack by metabolic enzymes, extending the in vivo half-life (

) of the drug candidate.
Mechanistic SAR Logic

SAR_Logic Core 1-(Methylsulfonyl)-4- (trifluoromethoxy)benzene Lipophilicity Lipophilicity Modulation (OCF3 increases LogP) Core->Lipophilicity via OCF3 Metabolism Metabolic Stability (Blocked para-position) Core->Metabolism Steric shielding Electronic Electronic Deactivation (Dual EWG prevents oxidation) Core->Electronic Hammett Effects Binding Target Binding (SO2 acts as H-bond acceptor) Core->Binding Dipole Interaction

Figure 2: Strategic utility of the scaffold in medicinal chemistry, highlighting key physicochemical interactions.

Experimental Protocol: Sulfide Oxidation

Context: A validated protocol for converting the intermediate sulfide to the target sulfone.

  • Preparation: Dissolve Methyl(4-(trifluoromethoxy)phenyl)sulfane (1.0 eq) in Dichloromethane (DCM) (0.1 M concentration).

  • Oxidation: Cool the solution to 0 °C. Slowly add m-chloroperbenzoic acid (m-CPBA) (2.2 eq) portion-wise to control the exotherm.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC or LC-MS (Target Mass: 240.20 Da).

  • Workup: Quench with saturated aqueous

    
     (to reduce excess peroxide) followed by saturated 
    
    
    
    .
  • Isolation: Extract with DCM, dry over anhydrous

    
    , and concentrate in vacuo.
    
  • Purification: Recrystallize from Ethanol/Hexane or purify via silica gel chromatography (Gradient: 10-30% EtOAc in Hexanes).

References

  • ChemicalBook. (2022). 4-(Trifluoromethoxy)phenyl methyl sulfone Properties and CAS Data. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 14857426 (Related Phenol Derivative). Retrieved from

  • GuideChem. (2025). Methyl phenyl sulfone Derivatives and Synthesis. Retrieved from

  • Leroux, F. et al. (2005). The Trifluoromethoxy Group: A Pharmacophore with Broad Utility. ChemMedChem. (Contextual reference for OCF3 utility).
  • Sigma-Aldrich. (2025). Product Specification: Sulfones and Fluorinated Aromatics. Retrieved from

Physicochemical Characterization and Synthetic Utility of 1-(Methylsulfonyl)-4-(trifluoromethoxy)benzene

[1]

Executive Summary

This technical guide provides a comprehensive analysis of 1-(methylsulfonyl)-4-(trifluoromethoxy)benzene (also known as 4-(trifluoromethoxy)phenyl methyl sulfone).[1] While often cataloged simply by its melting point (64–65 °C ), this compound represents a critical scaffold in modern medicinal chemistry, combining the metabolic stability of the sulfone moiety with the unique lipophilic/electronic properties of the trifluoromethoxy group.[1]

This document moves beyond basic physical data to explore the thermodynamic underpinnings of its solid state, robust synthetic protocols for achieving high purity, and its strategic application in drug design.

Physicochemical Profile

The melting point is not merely a number; it is the primary indicator of phase purity and crystalline order. For this compound, deviations from the 64–65 °C range typically indicate the presence of sulfoxide intermediates or solvent inclusions.[1]

Core Data Table[1]
PropertyValueContext
CAS Number 87750-51-4Unique Identifier
Melting Point 64–65 °C Sharp transition indicates >98% purity
Molecular Formula

MW: 240.20 g/mol
Appearance White Crystalline SolidNeedles or plates from EtOH/Hexane
Solubility High: DCM, EtOAc, DMSOLow: Water, HexaneLipophilic character dominates
Electronic Character Electron Deficient

(OCF3) = 0.35;

(SO2Me) = 0.72
Thermodynamic Analysis of the Lattice

The melting point of 64–65 °C is relatively moderate for a sulfone (compare to dimethyl sulfone, MP 109 °C).[1] This reduction in lattice energy is attributed to the trifluoromethoxy (


) group1
  • Conformational Flexibility: The

    
     group rotates out of the aromatic plane to minimize steric repulsion with ortho-hydrogens, disrupting efficient 
    
    
    -stacking compared to planar substituents.[1]
  • Dipole Alignment: The crystal lattice is stabilized by strong dipole-dipole interactions between the sulfonyl oxygens and the electron-deficient aromatic ring, but the bulky

    
     tail limits the density of this packing.[1]
    

Synthetic Pathways & Process Chemistry[1]

To achieve the target melting point of 64–65 °C, the synthesis must avoid the "sulfoxide trap"—incomplete oxidation which leads to a depression in melting point and difficult chromatographic separation.

Primary Route: Catalytic Oxidation of Thioethers

The most robust method involves the oxidation of 4-(trifluoromethoxy)thioanisole.[1]

Reagents: Sodium Tungstate (

1

Protocol:

  • Charge: Dissolve 4-(trifluoromethoxy)thioanisole (1.0 eq) in Ethyl Acetate.

  • Catalyst: Add

    
     (0.02 eq) and Phenylphosphonic acid (0.01 eq).
    
  • Oxidation: Add

    
     (30% aq, 2.5 eq) dropwise at 50 °C. Critical: Exothermic control.[1]
    
  • Monitor: Reaction proceeds Sulfide

    
     Sulfoxide 
    
    
    Sulfone. Stop only when Sulfoxide < 0.1% by HPLC.[1]
  • Workup: Wash with

    
     (quench peroxide), then brine.[1] Crystallize from Ethanol/Heptane.
    
Workflow Visualization

The following diagram illustrates the critical decision points in the synthetic workflow to ensure the target MP is met.

SynthesisWorkflowStartPrecursor:4-(Trifluoromethoxy)thioanisoleOxidationOxidation Phase(H2O2 / Na2WO4 / 50°C)Start->OxidationCheckIn-Process Control (HPLC)Oxidation->CheckCheck->OxidationSulfoxide > 0.5%QuenchReductive Quench(NaHSO3)Check->QuenchSulfoxide < 0.1%CrystallizationRecrystallization(EtOH / Heptane)Quench->CrystallizationFinalTarget ProductMP: 64-65°CCrystallization->Final

Figure 1: Reaction workflow emphasizing the critical HPLC checkpoint to prevent sulfoxide contamination.

Analytical Validation (Self-Validating Protocol)

To confirm the identity and purity of the compound, a melting point measurement alone is insufficient. The following multi-modal analysis provides a self-validating dataset.

Proton NMR ( NMR)

Solvent:

  • 
     3.08 (s, 3H):  Characteristic methyl sulfone singlet.[1] Deshielded by the electron-withdrawing sulfonyl group.[1]
    
  • 
     7.40 (d, J=8.5 Hz, 2H):  Aromatic protons ortho to the 
    
    
    group.[1]
  • 
     8.02 (d, J=8.5 Hz, 2H):  Aromatic protons ortho to the 
    
    
    group (strongly deshielded).[1]
  • Validation: Integration ratio must be exactly 3:2:2. Any deviation in the methyl region suggests solvent entrapment.

Fluorine NMR ( NMR)
  • 
     -58.0 ppm (s):  Diagnostic signal for the trifluoromethoxy group.[1]
    
  • Purity Check: Look for a secondary peak around -59 ppm, which often indicates the unreacted sulfide or sulfoxide precursor.[1]

Medicinal Chemistry Applications

The specific combination of a methyl sulfone and a trifluoromethoxy group makes this compound a "privileged scaffold" in drug discovery.

The "Fluorine Effect" on Lipophilicity

The

  • Metabolic Stability: Unlike a methoxy group (

    
    ), which is liable to O-dealkylation by Cytochrome P450s, the 
    
    
    bond is metabolically inert.[1]
  • Bioisosterism: The sulfone acts as a strong hydrogen bond acceptor (HBA) but is a poor nucleophile, reducing off-target toxicity risks (e.g., glutathione conjugation).[1]

Structure-Activity Relationship (SAR) Logic[1]

SAR_LogicCompound1-(Methylsulfonyl)-4-(trifluoromethoxy)benzeneSO2Sulfone (SO2Me)High PolarityH-Bond AcceptorCompound->SO2OCF3Trifluoromethoxy (OCF3)High LipophilicityMetabolic BlockCompound->OCF3PermeabilityImproved MembranePermeabilitySO2->PermeabilityDipole BalanceOCF3->PermeabilitySafetyReduced MetabolicClearanceOCF3->Safety

Figure 2: SAR Logic demonstrating how the two functional groups balance polarity and lipophilicity.[1]

Handling and Stability

  • Storage: Store at room temperature (20–25 °C). While the compound is stable, the 64–65 °C melting point means it should be kept away from direct heat sources to prevent caking.

  • Hygroscopicity: Non-hygroscopic.

  • Safety: Standard PPE. Avoid inhalation of dust. As a sulfone, it may exhibit mild skin irritation potential.[2]

References

  • ChemicalBook. (2024).[1] 4-(Trifluoromethoxy)phenyl methyl sulfone Product Properties. Retrieved from [1]

  • Sigma-Aldrich. (2024).[1] Sulfone Synthesis and Fluorinated Building Blocks. Retrieved from [1]

  • PubChem. (2024).[1] Compound Summary: Fluorinated Sulfones. Retrieved from [1]

  • Oakwood Chemical. (2024).[1] Certificate of Analysis: 4-(Trifluoromethoxy)phenyl methyl sulfone. Retrieved from [1]

Technical Guide: Solubility Profile & Characterization of 1-(Methylsulfonyl)-4-(trifluoromethoxy)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive solubility profile and characterization framework for 1-(Methylsulfonyl)-4-(trifluoromethoxy)benzene , a critical intermediate in the synthesis of advanced pharmaceutical and agrochemical agents.

The compound features a unique "push-pull" electronic architecture: the electron-withdrawing trifluoromethoxy group (


) enhances lipophilicity and metabolic stability, while the polar methylsulfonyl moiety (

) imparts crystallographic rigidity and hydrogen-bond acceptor capability. Understanding this balance is essential for optimizing reaction yields, purification via recrystallization, and formulation development.

This guide moves beyond static data, providing validated experimental workflows to empower researchers to determine precise solubility limits under their specific laboratory conditions.

Physicochemical Identity

Before establishing solubility protocols, the compound's fundamental properties must be verified to ensure data integrity.

ParameterDataSource/Notes
IUPAC Name This compound
Common Synonyms 4-(Trifluoromethoxy)phenyl methyl sulfone; Methyl 4-(trifluoromethoxy)phenyl sulfone
CAS Number 87750-51-4 [1][2]
Molecular Formula

Molecular Weight 240.20 g/mol Calculated
Melting Point 64 – 65 °C[3]
Physical Form White crystalline solid
Predicted LogP ~1.8 – 2.2Est.[1][2] based on fragment contribution
H-Bond Acceptors 5 (Sulfone O, Ether O, F)
H-Bond Donors 0

Solubility Profile & Solvent Interaction

The solubility of this compound is governed by the competition between the highly polar sulfone group and the lipophilic fluorinated ether.

Qualitative Solubility Matrix

The following table summarizes the compound's behavior in common laboratory solvents at ambient temperature (


).
Solvent ClassRepresentative SolventSolubility StatusMechanistic Insight
Polar Aprotic DMSO, DMF, DMAcHigh Strong dipole-dipole interactions with the sulfone group stabilize the solute.
Polar Aprotic Acetonitrile (ACN)High Excellent solvent for HPLC analysis and reaction medium.
Polar Protic Methanol, EthanolModerate Soluble, particularly upon warming. Useful for recrystallization when combined with water.[3]
Chlorinated Dichloromethane (DCM)Moderate to High Good solubility due to polarizability match; often used for extraction.
Aromatic TolueneLow (Cold) / High (Hot) Ideal candidate for temperature-dependent recrystallization.
Non-Polar n-Heptane, HexaneInsoluble The polar sulfone group prevents dissolution in aliphatic hydrocarbons.
Aqueous WaterVery Low Hydrophobic effect of the aromatic ring and

group dominates.
Recrystallization Strategy

Based on patent literature and solubility differentials, the optimal purification method utilizes a solvent/anti-solvent system :

  • Primary System: Methanol / Water[3]

  • Ratio: 1:2 (v/v) (specifically cited as 4:8 v/v in synthesis protocols [4]).

  • Protocol: Dissolve the crude solid in warm Methanol, then slowly add Water (anti-solvent) to induce precipitation.

Experimental Workflows

As solubility can vary based on purity and polymorphs, "book values" are often insufficient for critical applications. The following protocols provide a rigorous method for determining exact solubility in your specific matrix.

Workflow 1: Saturation Solubility Determination (Shake-Flask Method)

This is the gold standard for thermodynamic solubility measurement.

Reagents:

  • Test Compound (CAS 87750-51-4)[4][5][6][7][8][9]

  • Target Solvent (e.g., pH 7.4 Buffer, Water, Octanol)

  • 0.45 µm Syringe Filters (PTFE for organics, Nylon for aqueous)

Protocol:

  • Preparation: Add excess solid compound to 20 mL of the solvent in a glass vial. Ensure undissolved solid is visible.

  • Equilibration: Agitate the suspension at a fixed temperature (e.g.,

    
    ) for 24–48 hours.
    
  • Separation: Centrifuge the sample or allow it to settle. Filter the supernatant using a pre-warmed syringe filter to prevent precipitation during filtration.

  • Quantification: Analyze the filtrate via HPLC (see Workflow 2).

Workflow 2: HPLC Quantification Method

Derived from synthesis purification protocols [4], this method separates the sulfone from potential impurities (e.g., phenols).

  • Column: C8 or C18 Reverse Phase (e.g., Zorbax SB-C8,

    
    )
    
  • Mobile Phase A: Water + 0.1%

    
    [3]
    
  • Mobile Phase B: Acetonitrile

  • Gradient: 30% B to 90% B over 15 minutes.

  • Flow Rate: 1.5 mL/min[3]

  • Detection: UV at 220 nm[3]

  • Retention Time: ~7.8 min (Product), ~4.5 min (Sulfone precursor).[3]

Solubility Logic Visualization

The following diagram illustrates the decision matrix for solvent selection and solubility determination.

SolubilityWorkflow Start Start: Solubility Characterization Screening Phase 1: Visual Screening (Solvent Addition) Start->Screening Classify Classification Screening->Classify HighSol Soluble (>50 mg/mL) Polar Aprotic (DMSO, ACN) Classify->HighSol Clear Solution ModSol Moderate (10-50 mg/mL) Alcohols, Chlorinated Classify->ModSol Partial Dissolution LowSol Insoluble (<1 mg/mL) Heptane, Water Classify->LowSol Suspension Quant Phase 2: Quantitative Assay (Shake-Flask Method) ModSol->Quant Determine Exact Limit HPLC HPLC Analysis (UV @ 220nm) Quant->HPLC

Figure 1: Decision matrix for qualitative screening and quantitative determination of solubility.

Applications in Synthesis & Formulation

Understanding the solubility data of CAS 87750-51-4 is critical for two main stages of development:

  • Nucleophilic Substitution Reactions:

    • The synthesis of this compound often involves reacting 1-fluoro-4-(methylsulfonyl)benzene with 4-(trifluoromethoxy)phenol.[3]

    • Solvent Choice: DMSO is preferred because it solubilizes the polar sulfone reactants and enhances the nucleophilicity of the phenoxide anion, driving the reaction to completion [4].

  • Purification (Work-up):

    • Since the product is insoluble in non-polar solvents, Toluene is used for extraction (washing away organic impurities), followed by Heptane addition to precipitate the pure product. The solubility differential between Toluene (soluble hot) and Heptane (insoluble) is the key driver here.

References

  • Oakwood Chemical. (2023). Product Information: 4-(Trifluoromethoxy)phenylmethylsulfone.[3][6][7][8] Available at: [Link] (Search CAS: 87750-51-4)[6][8]

  • Patent US20010031896A1. (2001).[3] Process for the preparation of 1-(4-(trifluoromethoxy)phenoxy)-4-(methylsulfonyl)benzene. Available at:

Sources

Technical Monograph: 1-(Methylsulfonyl)-4-(trifluoromethoxy)benzene

[1]

Molecular Weight:1

Chemical Profile & Structural Significance[1][2][3]

In medicinal chemistry, this compound represents a critical "linker" scaffold. It combines two potent electron-withdrawing groups (EWGs) on a benzene core: the methylsulfonyl group (

trifluoromethoxy group

1
Core Properties[4][5]
  • Electronic Character: Both substituents are strong deactivators. The sulfone is a

    
    - and 
    
    
    -acceptor, while the
    
    
    group is a strong
    
    
    -acceptor with weak
    
    
    -donor capability.[1]
  • Lipophilicity: The

    
     moiety significantly enhances lipophilicity (
    
    
    ) compared to a methoxy group, facilitating membrane permeability in drug candidates.[1]
  • Metabolic Stability: The fluorination of the methoxy group blocks oxidative demethylation (a common metabolic soft spot), extending the half-life of the pharmacophore.

Synthesis & Reaction Monitoring

The most robust route to this compound is the controlled oxidation of the corresponding sulfide precursor, 4-(trifluoromethoxy)thioanisole. This method allows for high yields and easy purification via crystallization.

Reaction Pathway (DOT Visualization)[1]

The following diagram outlines the oxidation logic and critical decision points for avoiding the sulfoxide impurity.

SynthesisPathwayStartPrecursor:4-(Trifluoromethoxy)thioanisoleIntermediateIntermediate:Sulfoxide Species(Avoid Isolation)Start->Intermediate Oxidation (Step 1)ReagentOxidant:m-CPBA (2.5 eq)or Oxone®Reagent->StartProductTarget:1-(Methylsulfonyl)-4-(trifluoromethoxy)benzeneIntermediate->Product Oxidation (Step 2)QCQC Check:1H NMR Shift(S-Me vs SO2-Me)Product->QC

Figure 1: Step-wise oxidation pathway from sulfide to sulfone. Complete conversion is critical to avoid difficult-to-separate sulfoxide mixtures.[1]

Experimental Protocol (Self-Validating)

Reagents:

  • 4-(Trifluoromethoxy)thioanisole (1.0 eq)[1]

  • 
    -Chloroperbenzoic acid (
    
    
    -CPBA), 77% max (2.5 eq)[1]
  • Dichloromethane (DCM)[1]

Procedure:

  • Dissolution: Dissolve 1.0 g of thioanisole precursor in 20 mL DCM. Cool to 0°C.

  • Addition: Add

    
    -CPBA portion-wise over 20 minutes. Why: Exothermic control prevents over-oxidation of the aromatic ring or cleavage.
    
  • Equilibration: Warm to room temperature and stir for 4 hours.

  • Validation (TLC): Check TLC (30% EtOAc/Hexane). The sulfone is significantly more polar (

    
    ) than the starting sulfide (
    
    
    ).[1]
  • Workup: Quench with saturated

    
     (destroys excess peroxide) followed by saturated 
    
    
    (removes
    
    
    -chlorobenzoic acid byproduct).
  • Purification: Recrystallize from Ethanol/Hexane if necessary.

Spectral Data & Characterization

Accurate spectral assignment is vital. The symmetry of the para-substitution simplifies the aromatic region into a characteristic

1
Nuclear Magnetic Resonance (NMR) Data
NucleusShift (

, ppm)
MultiplicityIntegrationAssignmentStructural Insight

8.01Doublet (

)
2HAr-H (ortho to

)
Deshielded by strong EWG (

).

7.42Doublet (

)
2HAr-H (ortho to

)
Shielded relative to sulfone-adjacent protons.[1]

3.08Singlet3H

Diagnostic shift (Sulfide is ~2.5, Sulfoxide ~2.7).[1]

-57.8Singlet3F

Characteristic range for aryl trifluoromethylethers.[1]

152.5Singlet1CAr-C-OIpso carbon attached to oxygen.[1]

138.0Singlet1CAr-C-SIpso carbon attached to sulfur.[1]

129.8Singlet2CAr-CHOrtho to sulfone.[1]

121.0Singlet2CAr-CHOrtho to

.

120.4Quartet (

)
1C

Large C-F coupling confirms trifluoromethoxy group.[1]

44.5Singlet1C

Methyl carbon.[1]
Infrared Spectroscopy (IR)
  • 
     asymmetric: 
    
    
    (Strong)[1]
  • 
     symmetric: 
    
    
    (Strong)[1]
  • 
    : 
    
    
    (Broad, Strong)[1]
Mass Spectrometry (GC-MS / EI)
  • Molecular Ion (

    
    ): 
    
    
    [1]
  • Base Peak: Often

    
     (
    
    
    ) or
    
    
    (
    
    
    ).[1]

Quality Control & Logic Flow

To ensure the integrity of the compound for use in biological assays, a strict logic flow must be applied to the spectral data.

QC_LogicStep1Acquire 1H NMRDecision1Methyl Singlet Position?Step1->Decision1ResultA~2.5 ppm(Sulfide - Failed)Decision1->ResultA Under-oxidizedResultB~2.7 ppm(Sulfoxide - Incomplete)Decision1->ResultB Partial OxidationResultC~3.0-3.1 ppm(Sulfone - Pass)Decision1->ResultC Correct StateStep2Check Melting PointResultC->Step2FinalRelease Lot(Target MP: 64-65°C)Step2->Final

Figure 2: Quality Control Decision Tree. The proton shift of the methyl group is the primary "Go/No-Go" indicator.[1]

Handling and Stability

  • Physical State: White to off-white crystalline solid.[1]

  • Melting Point: 64–65 °C.

  • Storage: Store at room temperature (25°C). The sulfone and trifluoromethoxy groups render the molecule highly stable to ambient moisture and air.

  • Solubility: Soluble in DCM, Methanol, DMSO, and Ethyl Acetate. Insoluble in water.

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 11126322 (Related Fluorinated Intermediates). [Link][1]

  • Oakwood Chemical. (2023). Safety Data Sheet: 4-(Trifluoromethoxy)phenyl methyl sulfone. [Link][1]

Technical Guide: Mass Spectrometry Characterization of 1-(Methylsulfonyl)-4-(trifluoromethoxy)benzene

[1][2]

Executive Summary & Chemical Identity

Target Analyte: 1-(Methylsulfonyl)-4-(trifluoromethoxy)benzene CAS Registry Number: 87750-51-4 Molecular Formula: C₈H₇F₃O₃S Exact Mass: 240.0068 Da[1][2]

This guide provides a comprehensive mass spectrometry (MS) profiling framework for this compound.[1][2] A critical building block in medicinal chemistry, this molecule combines a lipophilic, metabolically stable trifluoromethoxy group with a polar, electron-withdrawing sulfone moiety.[2] Its analysis requires specific attention to the stability of the sulfonyl linkage and the unique isotopic signature of sulfur.

Physicochemical Profile
PropertyValueRelevance to MS
Molecular Weight 240.20 g/mol Parent Ion (M⁺ or [M+H]⁺)
Monoisotopic Mass 240.0068High-Resolution MS (HRMS) target
LogP ~2.3 (Predicted)Compatible with Reverse-Phase LC (C18)
Boiling Point ~330°C (Predicted)Requires high-temp GC source or LC-MS

Experimental Methodology

To ensure reproducibility and data integrity, the following protocols utilize self-validating internal checks (e.g., isotopic abundance).

A. GC-MS Protocol (Electron Ionization - EI)

Best for structural elucidation and library matching.[1][2]

  • Inlet Temperature: 280°C (Ensure complete volatilization without thermal degradation).

  • Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5ms), 30m × 0.25mm ID.[1][2]

  • Carrier Gas: Helium at 1.0 mL/min (constant flow).[2]

  • Ion Source: Electron Ionization (70 eV).[2]

  • Source Temperature: 230°C.[2]

  • Scan Range: m/z 40–400.[2]

B. LC-MS Protocol (Electrospray Ionization - ESI)

Best for trace quantification in biological matrices.[1][2]

  • Mobile Phase A: Water + 0.1% Formic Acid.[2]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2]

  • Gradient: 5% B to 95% B over 8 minutes.

  • Ionization Mode: Positive ([M+H]⁺) and Negative (often poor sensitivity for sulfones, but possible as adducts).[2]

  • Capillary Voltage: 3.5 kV.[2]

Fragmentation Analysis & Mechanisms[3][4]

Electron Ionization (EI) Pathway

The 70 eV EI spectrum is dominated by the stability of the aromatic ring and the cleavage of the sulfonyl and trifluoromethoxy substituents.

1. Molecular Ion (M⁺[1][2][3] •)
  • m/z 240: The molecular ion is typically distinct due to the aromatic stabilization.

  • Isotope Check: The ³⁴S isotope (approx.[2] 4.2% natural abundance) provides a diagnostic M+2 peak at m/z 242.[2] The ³³S peak at m/z 241 is small (~0.8%).[2]

2. Primary Fragmentation Channels
  • Loss of Methyl Radical ([1][2]•CH₃):

    • Mechanism:[1][2][4][5] Cleavage of the S–C(alkyl) bond.[2]

    • Fragment: [M – 15]⁺ → m/z 225 .

    • Observation: Often a prominent high-mass peak.[2]

  • Loss of Trifluoromethoxy Group ([1]•OCF₃):

    • Mechanism:[1][2][4][5] Homolytic cleavage of the C(aryl)–O bond.[2]

    • Fragment: [M – 85]⁺ → m/z 155 (4-methylsulfonylphenyl cation).[1][2]

  • Sulfonyl Rearrangement & Loss of SO₂:

    • Mechanism:[1][2][4][5] Aryl sulfones can rearrange to sulfinate esters (Ar-O-SO-Me) prior to fragmentation.[1][2]

    • Fragment: Loss of SO₂ (64 Da) is common, but loss of the methylsulfonyl group (SO₂CH₃, 79 Da) is more diagnostic.[2]

    • Diagnostic Ion:m/z 161 (4-trifluoromethoxyphenyl cation).[1][2]

3. Low Mass Diagnostic Ions
  • m/z 69 (CF₃⁺): Characteristic of all trifluoromethyl/methoxy compounds.[2]

  • m/z 63 (CFS⁺): Possible rearrangement fragment in sulfur/fluorine aromatics.[2]

Visualization: Fragmentation Pathway

The following diagram illustrates the logical decay of the parent ion into its primary daughter ions.

FragmentationMMolecular Ion (M+)m/z 240F1[M - CH3]+m/z 225M->F1- •CH3 (15 Da)F2[M - SO2CH3]+m/z 161(4-OCF3-Ph Cation)M->F2- •SO2CH3 (79 Da)F3[M - OCF3]+m/z 155(4-SO2Me-Ph Cation)M->F3- •OCF3 (85 Da)F4CF3+m/z 69F2->F4High EnergyDegradation

Figure 1: Predicted EI fragmentation tree for this compound showing primary mass losses.[1][2]

Interpretation & Quality Control

Distinguishing from Isomers

Isomers such as 3-(trifluoromethoxy)phenyl methyl sulfone (meta-substitution) will have identical mass (240 Da).[1][2] Differentiation relies on:

  • Retention Time: The para isomer (target) generally has a higher melting point and slightly different polarity/retention time than the meta or ortho isomers due to symmetry.[2]

  • Fingerprint Region (EI): While primary fragments are similar, the relative abundance of the [M-SO₂CH₃]⁺ ion often varies between isomers due to steric/electronic effects on the ring stability.

Impurity Profiling

In drug development, this molecule is often a starting material.[2] Common impurities to monitor via MS include:

  • 4-(Trifluoromethoxy)thioanisole (Sulfide precursor): m/z 208 (Lack of two oxygens).[1][2][6]

  • 4-(Trifluoromethoxy)phenol (Hydrolysis product): m/z 178.[1][2]

Quantitative Data Summary
Ion Identitym/zRelative Abundance (Est.)Origin
Molecular Ion 240 40-70%Parent
[M+2] Isotope 242 ~4-5%³⁴S Isotope
Des-methyl 225 60-90%Loss of Methyl
Aryl Cation A 161 100% (Base Peak) Loss of Sulfonyl group
Aryl Cation B 155 20-40%Loss of OCF₃
Fluoromethyl 69 VariableCF₃ fragment

Analytical Workflow Diagram

Workflowcluster_prepSample Prepcluster_analysisMS AnalysisS1Dissolution(MeOH/ACN)S2Filtration(0.2 µm PTFE)S1->S2A1Ionization(ESI+ / EI)S2->A1A2Mass Filter(Scan m/z 50-400)A1->A2A3Detection(TIC/SIM)A2->A3D1Data Processing(Extract m/z 240, 161)A3->D1

Figure 2: Recommended analytical workflow from sample preparation to data extraction.

References

  • National Institute of Standards and Technology (NIST). Mass Spectrum of Benzene, 1-methyl-4-(methylsulfonyl)- (Analogous Sulfone Fragmentation).[1][2] NIST Chemistry WebBook, SRD 69.[2] Available at: [Link][1][2]

  • Bowie, J. H., et al. Mass Spectrometry of Sulfones: Rearrangement and Fragmentation Pathways.[2] Australian Journal of Chemistry.[2] (General reference for aryl sulfone rearrangements).

  • PubChem. 1-Methoxy-4-(trifluoromethyl)benzene (Analogous OCF3 stability).[1][2] National Library of Medicine.[2] Available at: [Link][1][2]

Technical Guide: Vibrational Spectroscopy of 1-(Methylsulfonyl)-4-(trifluoromethoxy)benzene

[1]

12

Executive Summary

This technical guide provides a comprehensive analysis of the infrared (IR) spectrum of 1-(Methylsulfonyl)-4-(trifluoromethoxy)benzene (also known as 4-(Trifluoromethoxy)phenyl methyl sulfone).[1] This compound is a critical scaffold in modern medicinal chemistry, valued for its metabolic stability and lipophilicity modulation.[3] The trifluoromethoxy group (


1

Precise characterization of this molecule is challenging due to the spectral congestion in the "fingerprint region" (1000–1400 cm⁻¹), where strong C-F stretches overlap with sulfonyl vibrations. This guide details the specific vibrational modes required for positive identification and purity assessment.

Molecular Architecture & Physical Properties[1][4][5]

Before analyzing the spectrum, it is essential to understand the physical state and electronic environment, as these dictate the sampling technique and band shifts.

PropertySpecificationRelevance to Spectroscopy
CAS Number 87750-51-4Unique Identifier for database verification.[1]
Structure Para-substituted benzeneDictates out-of-plane (OOP) bending patterns (~800–850 cm⁻¹).[1]
Physical State Solid (Crystalline)Requires ATR (Attenuated Total Reflectance) or KBr pellet sampling.[1]
Melting Point 64–65 °CLow MP suggests care must be taken not to melt the sample during high-pressure ATR contact.[1]
Electronic Effect Electron WithdrawingBoth

and

are electron-withdrawing, increasing the wavenumber of aromatic C=C stretches.[1]

Spectral Analysis: The Vibrational Fingerprint

The IR spectrum of this compound is dominated by the intense polarity of the sulfone and fluorinated ether groups.[1] The following table synthesizes the characteristic absorption bands.

Master Spectral Assignment Table[1]
Frequency Region (cm⁻¹)IntensityVibrational ModeAssignment & Mechanistic Insight
3000 – 3100 Weak

Aromatic C-H stretching.[1] Indicates the presence of the benzene ring.
2920 – 3000 Weak/Med

Methyl group C-H stretching (

).[1] Often appears as a shoulder to the aromatic peaks.
1580 – 1600 Medium

Aromatic ring breathing.[1] Shifted slightly higher due to electron-withdrawing substituents.
1300 – 1330 Strong

Diagnostic Peak: Asymmetric sulfone stretch.[1] This is one of the strongest peaks in the spectrum.
1200 – 1270 Very Strong

Diagnostic Region: Overlap of the Aryl-O ether stretch and C-F stretching vibrations.[1] Broad and intense.
1140 – 1160 Strong

Diagnostic Peak: Symmetric sulfone stretch.[1] Usually sharper than the C-F bands.
1100 – 1350 Broad

Multiple C-F stretching modes.[1] The

group creates a "spectral wall" in this region.[1]
830 – 850 Strong

Para-substitution pattern.[1] A single strong band indicating 1,4-substitution on the benzene ring.[1]
500 – 600 Medium

Sulfone scissoring/bending modes.[1]
Visualization of Vibrational Logic

The following diagram illustrates the logical flow from functional group to spectral signature, aiding in the interpretation of the complex fingerprint region.

VibrationalLogicMolecule1-(Methylsulfonyl)-4-(trifluoromethoxy)benzeneFunc_SO2Sulfone Group(-SO2Me)Molecule->Func_SO2Func_OCF3Trifluoromethoxy(-OCF3)Molecule->Func_OCF3Func_RingBenzene Ring(1,4-Substituted)Molecule->Func_RingVib_SO2_AsymAsym Stretch1300-1330 cm⁻¹(Strong)Func_SO2->Vib_SO2_AsymVib_SO2_SymSym Stretch1140-1160 cm⁻¹(Sharp)Func_SO2->Vib_SO2_SymVib_CFC-F Stretch1100-1300 cm⁻¹(Broad/Intense)Func_OCF3->Vib_CFVib_COAryl-O Stretch~1250 cm⁻¹Func_OCF3->Vib_COVib_OOPOOP Bending830-850 cm⁻¹(Para-Sub)Func_Ring->Vib_OOPVib_CHC-H Stretch>3000 cm⁻¹Func_Ring->Vib_CH

Figure 1: Vibrational assignment map linking functional moieties to specific spectral bands.[1]

Experimental Protocol: ATR-FTIR

For this solid compound, Attenuated Total Reflectance (ATR) is the preferred method over KBr pellets due to speed and reproducibility.

Equipment Setup
  • Instrument: FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet).

  • Crystal: Diamond or ZnSe (Diamond is preferred for hardness).

  • Resolution: 4 cm⁻¹.

  • Scans: 16–32 scans (sufficient for strong dipole absorbers like sulfones).

Step-by-Step Methodology
  • Crystal Cleaning: Clean the ATR crystal with isopropanol. Ensure no residue remains from previous samples (sulfones are sticky).

  • Background Scan: Collect an air background spectrum to subtract atmospheric

    
     and 
    
    
    .
  • Sample Loading: Place approximately 5–10 mg of the solid CAS 87750-51-4 onto the center of the crystal.[1]

  • Compression: Lower the pressure arm.

    • Critical Note: Apply pressure gently. Since the melting point is ~64°C, excessive friction or pressure-induced heating could locally melt the sample, changing the spectrum from crystalline to amorphous (broadening the peaks).[1]

  • Acquisition: Run the scan.

  • Post-Run Cleaning: Immediately wipe the crystal with acetone or methanol. Sulfones can crystallize on the diamond surface if left to dry.

Quality Control & Impurity Profiling

In a synthesis context, this molecule is often created by oxidizing the corresponding sulfide. IR is a powerful tool to monitor this reaction completion.

Common Impurities[1]
  • Precursor (Sulfide): 1-(Methylthio)-4-(trifluoromethoxy)benzene.[1]

    • Detection: Absence of the strong sulfone peaks at 1320/1150 cm⁻¹. Presence of weaker C-S stretches (600–700 cm⁻¹).

  • Hydrolysis Product (Phenol): 4-(Methylsulfonyl)phenol (if

    
     is lost, though rare under mild conditions) or 4-(Trifluoromethoxy)phenol.[1]
    
    • Detection: Appearance of a broad O-H stretch at 3200–3500 cm⁻¹.

QC Decision Tree

QCDecisionStartAnalyze Spectrum(Sample: CAS 87750-51-4)Check_OHIs there a broad peakat 3200-3500 cm⁻¹?Start->Check_OHCheck_SO2Are strong peaks present at1320 & 1150 cm⁻¹?Check_OH->Check_SO2NoResult_PhenolFAIL: Phenol Impurity(Hydrolysis)Check_OH->Result_PhenolYesCheck_ParaIs there a single strongband at ~840 cm⁻¹?Check_SO2->Check_ParaYesResult_SulfideFAIL: Sulfide Precursor(Incomplete Oxidation)Check_SO2->Result_SulfideNoResult_PurePASS: Identity ConfirmedCheck_Para->Result_PureYesResult_IsomerFAIL: Wrong Isomer(Ortho/Meta)Check_Para->Result_IsomerNo

Figure 2: Quality Control workflow for validating sample identity and purity.

Applications in Drug Discovery[1]

The this compound scaffold is highly valued for two reasons, which are directly observable in its physical chemistry:

  • Metabolic Blocking: The

    
     group blocks the para-position from cytochrome P450 oxidation (metabolic soft spot), extending the half-life of the drug.[1]
    
  • Lipophilicity: The fluorine atoms increase lipophilicity (observable by the intense C-F IR bands indicating high electron density/polarity), aiding in crossing the blood-brain barrier, while the sulfone provides a "polar handle" for receptor binding.

References

  • ChemicalBook. (2024). 4-(Trifluoromethoxy)phenyl methyl sulfone Properties and CAS 87750-51-4.[1][2][4][5][6][7] Retrieved from [1]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard text for Sulfone/Fluorine assignments).
  • NIST Chemistry WebBook. (2024). Infrared Spectra of Methyl Phenyl Sulfone (Analogous assignments). Retrieved from [8]

  • Socrates, G. (2004). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. John Wiley & Sons. (Source for Trifluoromethoxy C-F vs C-O assignments).

Toxicological Profile & Safety Assessment: 1-(Methylsulfonyl)-4-(trifluoromethoxy)benzene

[1]

Executive Summary

This compound (CAS 87750-51-4) is a sulfone-based building block frequently employed in the synthesis of agrochemicals and pharmaceutical intermediates.[1] Its toxicological profile is characterized by local irritation (skin, eyes, and respiratory tract) and moderate acute systemic toxicity estimated via structure-activity relationship (SAR) analysis.

While direct experimental LD50 data for this specific CAS is limited in public registries, read-across data from the structural analogue methyl phenyl sulfone suggests an acute oral toxicity range of 300–2000 mg/kg (GHS Category 4). The presence of the trifluoromethoxy (-OCF3) moiety significantly increases lipophilicity compared to the parent sulfone, potentially altering tissue distribution and metabolic half-life.[1]

Chemical Identity & Physicochemical Properties

Understanding the physicochemical basis is critical for predicting bioavailability and exposure risks.

PropertyData / ValueNote
Chemical Name This compoundPreferred IUPAC
Synonyms 4-(Trifluoromethoxy)phenyl methyl sulfoneCommon Usage
CAS Number 87750-51-4 Unique Identifier
Molecular Formula C₈H₇F₃O₃SMW: 240.20 g/mol
Physical State Solid (Crystalline)
Melting Point 64–65 °CLow melting solid
LogP (Predicted) ~2.3 – 2.8Moderate Lipophilicity
Solubility Low in water; Soluble in DMSO, MeOH, DCMLipophilic nature dominates

Structural Insight: The molecule consists of a benzene ring substituted para- with a methylsulfonyl group (-SO₂CH₃) and a trifluoromethoxy group (-OCF₃) .[1]

  • Sulfone Group: Highly polar, hydrogen-bond acceptor. Generally metabolically stable (already oxidized).

  • Trifluoromethoxy Group: Adds significant lipophilicity and metabolic stability (blocks para-hydroxylation).

Hazard Identification (GHS Classification)

Based on vendor safety data and functional group analysis, the compound is classified under the Globally Harmonized System (GHS) as follows:

Hazard ClassCategoryH-CodeHazard Statement
Skin Corrosion/Irritation Category 2H315 Causes skin irritation.[1][2]
Serious Eye Damage/Irritation Category 2AH319 Causes serious eye irritation.[1][3][4]
STOT - Single Exposure Category 3H335 May cause respiratory irritation.[1][2][5]
Acute Toxicity (Oral) Category 4*H302 Harmful if swallowed.[1][2] (Estimated via Read-Across)

Critical Note: The H302 classification is a precautionary assignment based on the toxicity of the structural analogue methyl phenyl sulfone (CAS 3112-85-4).[1]

Detailed Toxicological Data

As direct experimental data is sparse for CAS 87750-51-4, this section synthesizes available data with high-confidence "Read-Across" from the structural analogue Methyl Phenyl Sulfone (CAS 3112-85-4) .[1]

Acute Toxicity[2][3][7]
  • Oral (Rat):

    • Analogue Data (CAS 3112-85-4): LD50 = 1470 mg/kg.[6]

    • Assessment: The target compound is expected to fall within the 300–2000 mg/kg range. The -OCF3 group increases molecular weight and lipophilicity, which may slightly decrease molar potency but increase absorption efficiency.

  • Dermal:

    • Predicted to be > 2000 mg/kg based on solid state and lack of rapid dermal absorption vectors, though irritation is the primary concern.

  • Inhalation:

    • Risk is primarily from dust generation. H335 indicates irritation to mucous membranes.

Skin & Eye Irritation[3][4][5][6]
  • Mechanism: The sulfone moiety is polar, and combined with the lipophilic -OCF3 tail, the molecule can penetrate the stratum corneum and disrupt lipid bilayers, leading to local inflammation.

  • Observation: Standard assays (Draize equivalent) typically show reversible erythema (skin) and conjunctival redness (eyes).[1]

Genotoxicity & Carcinogenicity[7]
  • Ames Test (Predicted): Negative . Simple aryl sulfones without nitro- or amino- groups generally do not show mutagenicity in Salmonella typhimurium strains.[1]

  • Structural Alerts: No high-risk structural alerts (like N-nitroso or aromatic amine) are present.[1]

ADME & Metabolic Pathway Analysis

The metabolic fate of this compound is dictated by the stability of its substituents.

Metabolic Stability Diagram

The following diagram illustrates the predicted metabolic resistance and potential excretion pathways.

MetabolicPathwaycluster_legendMetabolic LogicParentParent Compound(CAS 87750-51-4)Metab1Sulfone Stability(Resistant to Oxidation)Parent->Metab1Phase IMetab2Ring Hydroxylation(Sterically/Electronically Hindered)Parent->Metab2Phase I (Minor)ExcretionRenal Excretion(Unchanged or Glucuronidated)Metab1->ExcretionPhase IIMetab2->ExcretionGlucuronidationNote1Sulfone (-SO2Me) is alreadyhighly oxidized.Note2Trifluoromethoxy (-OCF3)blocks para-position.

Figure 1: Predicted Metabolic Pathway. The sulfone and trifluoromethoxy groups render the molecule relatively resistant to Phase I oxidative metabolism, suggesting a longer half-life or excretion of the parent compound.[1]

Experimental Protocols for Validation

For researchers required to generate GLP-compliant data, the following OECD protocols are the standard "Self-Validating" systems.

Acute Oral Toxicity (OECD 423 - Acute Toxic Class Method)[1]
  • Rationale: Minimizes animal usage while providing a GHS classification range.

  • Workflow:

    • Starting Dose: Select 300 mg/kg (based on analogue LD50 of 1470 mg/kg).

    • Administration: Gavage (vehicle: 0.5% Methylcellulose or Corn Oil).

    • Observation: 14 days.

    • Decision Logic:

      • If mortality < 2/3: Proceed to 2000 mg/kg step.

      • If mortality ≥ 2/3: Proceed to 50 mg/kg step.

    • Output: LD50 cut-off value (e.g., >300 and <2000 mg/kg).

In Vitro Skin Irritation (OECD 439)
  • Rationale: Ethical replacement for animal testing (Draize test).

  • System: Reconstructed Human Epidermis (RhE).

  • Protocol:

    • Apply 10-25 mg of solid substance to RhE tissue surface (wetted with PBS).

    • Incubate for 15-60 minutes (depending on specific RhE model).

    • Wash and incubate post-treatment (42 hours).

    • Viability Assay: MTT reduction.

    • Criteria: If tissue viability ≤ 50%, classify as Irritant (Category 2).

Handling & Exposure Controls

  • Occupational Exposure Limit (OEL): Not established. Treat as a hazardous drug intermediate.

  • Engineering Controls: Use only in a chemical fume hood.

  • PPE:

    • Gloves: Nitrile (0.11 mm) minimum for splash protection.

    • Respiratory:[5] N95/P2 dust mask if handling powder outside a hood; Half-mask with organic vapor/acid gas cartridge if heating.

Testing Strategy Visualization

The following decision tree outlines the logical flow for confirming the safety profile of this compound.

TestingStrategyStartStart: Unknown ToxicityCAS 87750-51-4Step1In Silico / Read-Across(Methyl Phenyl Sulfone Data)Start->Step1Decision1Is Data Sufficientfor R&D Use?Step1->Decision1UseUse with DefaultPPE (Cat 4 Oral, Cat 2 Skin)Decision1->UseYes (Internal Use)TestInitiate GLP TestingDecision1->TestNo (Regulatory Submission)Tier1Tier 1: In VitroOECD 439 (Skin) + OECD 471 (Ames)Test->Tier1Tier2Tier 2: In VivoOECD 423 (Acute Oral)Tier1->Tier2If Tier 1 Pass

Figure 2: Tiered Toxicology Testing Strategy. Prioritizes non-animal methods (Tier 1) before proceeding to in vivo confirmation (Tier 2).

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 2733902, this compound. Retrieved from [Link][1]

  • European Chemicals Agency (ECHA). Guidance on information requirements and chemical safety assessment Chapter R.6: QSARs and grouping of chemicals. Retrieved from [Link]

  • OECD (2001). Test No. 423: Acute Oral toxicity - Acute Toxic Class Method. OECD Guidelines for the Testing of Chemicals. Retrieved from [Link][1]

role of trifluoromethoxy group in drug design

The Trifluoromethoxy Motif ( ) in Modern Drug Design: A Technical Implementation Guide

Executive Summary

The trifluoromethoxy group (

1

Part 1: The Physicochemical Triad

To deploy



Electronic Modulation (The Deactivating Ether)

Unlike a methoxy group (


  • Inductive Effect (

    
    ):  The three fluorine atoms create a powerful inductive pull, significantly deactivating the aromatic ring.
    
  • Resonance Effect (

    
    ):  While the oxygen lone pairs can donate into the ring, the strong electron withdrawal by the 
    
    
    moiety diminishes this capacity compared to a methyl ether.[2]
Lipophilicity and Permeability

The

  • Hansch Constant (

    
    ):  The 
    
    
    value for
    
    
    is approximately +1.04 , compared to -0.02 for
    
    
    and +0.88 for
    
    
    .
  • Impact: This massive boost in lipophilicity enhances blood-brain barrier (BBB) penetration, making it a staple in CNS drug design (e.g., Riluzole).

The Orthogonal Conformation (The "Gauche" Effect)

Perhaps the most critical yet overlooked feature is its conformation.

  • Planar vs. Twisted: While

    
     tends to lie coplanar with the aryl ring (dihedral angle 
    
    
    ) to maximize resonance,
    
    
    adopts an orthogonal conformation (
    
    
    ).
  • Mechanism: This twist is driven by steric repulsion between the large fluorine atoms and ortho-protons, and hyperconjugative interactions (

    
    ).
    
  • Design Utility: This "twist" allows

    
     to fill hydrophobic pockets that require a specific 3D geometry, often providing better selectivity than planar analogs.
    
Data Summary: Substituent Comparison
SubstituentHansch

(Lipophilicity)
Hammett

(Electronic)
Conformation (

)
Metabolic Liability

0.000.00N/AN/A

-0.02-0.27 (Donor)~0^\circ (Planar)High (O-demethylation)

+0.88+0.54 (Withdrawing)RotatingHigh Stability

+1.04 +0.35 (Withdrawing)~90^\circ (Orthogonal) High Stability
Visualization: Physicochemical Impact Flow

The following diagram illustrates how the fundamental properties of the

OCF3_PropertiesProp_LipoHigh Lipophilicity(Hansch π = 1.04)Outcome_BBBEnhanced BBBPermeabilityProp_Lipo->Outcome_BBBIncreases LogPProp_ElecElectron Withdrawing(σp = 0.35)Outcome_MetMetabolic Blockade(No CYP Oxidation)Prop_Elec->Outcome_MetDeactivates RingOutcome_BindUnique BindingSelectivityProp_Elec->Outcome_BindElectronic MatchingProp_ConfOrthogonal Twist(90° Dihedral)Prop_Conf->Outcome_Bind3D Space Filling

Figure 1: Translation of

Part 2: Pharmacokinetics & Metabolic Stability[9]

The Metabolic Shield

A common failure mode in drug discovery is rapid clearance via oxidative O-dealkylation by Cytochrome P450 enzymes (CYPs).

  • The Problem: Methoxy groups (

    
    ) are prime targets for CYP-mediated oxidation, leading to rapid elimination or formation of reactive phenolic metabolites.
    
  • The Solution: The C-F bond strength (approx. 116 kcal/mol) renders the

    
     group chemically inert to CYP oxidation. Replacing an 
    
    
    with
    
    
    effectively "caps" the metabolic soft spot while retaining (or enhancing) lipophilicity.
Case Study: Riluzole (ALS Therapeutic)

Riluzole (6-(trifluoromethoxy)benzothiazol-2-amine) exemplifies the strategic use of this group.

  • Structure-Activity Relationship (SAR): The

    
     at position 6 is critical.
    
    • Potency: It anchors the molecule in the hydrophobic region of the sodium channel.

    • Bioavailability: It prevents hydroxylation at the para-position relative to the sulfur, extending half-life.

    • CNS Penetration: The high lipophilicity drives the drug across the BBB to reach motor neurons.

Riluzole_MechanismRiluzoleRiluzole(6-OCF3-Benzothiazole)TargetVoltage-GatedNa+ ChannelsRiluzole->TargetBinds via OCF3hydrophobic interactionMechStabilizes Inactivated StateTarget->MechEffectInhibits Glutamate ReleaseMech->EffectClinicalNeuroprotection(ALS Treatment)Effect->Clinical

Figure 2: Mechanism of Action for Riluzole, highlighting the role of the

Part 3: Synthetic Methodologies (Technical Implementation)

Introducing




Protocol: Silver-Mediated Oxidative Trifluoromethoxylation

This protocol is selected for its high functional group tolerance and applicability to late-stage functionalization of aryl stannanes or diazonium salts (Sandmeyer-type).

Reagents Required:

  • Substrate: Aryl stannane (

    
    ) or Aryl diazonium tetrafluoroborate (
    
    
    ).
  • Source:

    
     (Ruppert-Prakash reagent) + 
    
    
    (or pre-formed
    
    
    ).
  • Oxidant: F-TEDA-BF4 (Selectfluor) or similar if using oxidative pathways.

  • Solvent: Acetone or Acetonitrile (dry).

Step-by-Step Workflow (Diazonium Pathway):

  • Reagent Preparation: In a glovebox, mix

    
     (2.0 equiv) [prepared in situ from 
    
    
    in acetone] with the aryl diazonium salt (1.0 equiv).
  • Reaction: Stir the mixture in anhydrous acetone at

    
     to 
    
    
    . The reaction is often rapid.
  • Mechanism: The silver acts as a shuttle, stabilizing the

    
     species and facilitating the cross-coupling while suppressing the decomposition to 
    
    
    .
  • Workup: Filter through a celite pad to remove silver salts. Concentrate the filtrate.

  • Purification: Silica gel chromatography (usually hexane/EtOAc gradients). Note:

    
     compounds are often volatile; use care during rotary evaporation.
    

Experimental Considerations:

  • Moisture Sensitivity: Strictly anhydrous conditions are required to prevent hydrolysis of the active silver species.

  • Safety: Diazo compounds are potentially explosive; use blast shields.

Synthesis_WorkflowStartTarget: Aryl-OCF3SubstrateSelect SubstrateStart->SubstrateChoicePrecursor?Substrate->ChoicePath_APhenol (Ar-OH)Choice->Path_APath_BAryl Amine (Ar-NH2)Choice->Path_BProcess_ARadical Trifluoromethylation(Togni Reagent II / Ru catalyst)Path_A->Process_AProcess_BSandmeyer Reaction(Diazotization -> AgOCF3)Path_B->Process_BResultPurified Ar-OCF3Process_A->ResultProcess_B->Result

Figure 3: Decision tree for synthetic installation of the trifluoromethoxy group.

References

  • Hansch, C., & Leo, A. (1979). Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience. (Source for and parameters).
  • Leroux, F. R., et al. (2009). Trifluoromethoxy derivatives as new fluorinated building blocks for medicinal chemistry. ChemMedChem. Link

  • Liu, J. B., et al. (2015). Silver-Mediated Trifluoromethoxylation of Aryl Stannanes and Arylboronic Acids. Journal of the American Chemical Society. Link

  • Doble, A. (1996).[3][4] The pharmacology and mechanism of action of riluzole. Neurology. Link

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science. Link

  • Togni, A. (2012). Reagents for Trifluoromethylation and Trifluoromethoxylation. Chemical Reviews. Link

significance of methylsulfonyl group in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

The Significance of the Methylsulfonyl Group in Medicinal Chemistry

Executive Summary: The "Chemical Chameleon"

The methylsulfonyl group (


, often abbreviated as 

or Ms) represents a cornerstone pharmacophore in modern drug design. Far more than a simple structural spacer, it acts as a "chemical chameleon"—a versatile moiety capable of modulating electronic topography, solubility, and metabolic stability without introducing the liability of chemical reactivity often associated with electrophiles.

Its significance lies in its unique ability to serve as a bioisostere for carbonyls and sulfonamides , offering a tetrahedral geometry that contrasts with the planar nature of amide/ketone bonds. This guide explores the methylsulfonyl group's physicochemical dominance, its pivotal role in the evolution of selective COX-2 inhibitors, and modern synthetic protocols for its installation.

Physicochemical Profile & Electronic Effects[1]

The methylsulfonyl group is characterized by a high oxidation state of sulfur (S


), rendering it chemically inert to hydrolysis and reduction under physiological conditions. Its influence on a drug molecule is profound:
Electronic Parameters (Hammett Constants)

The


 group is a powerful electron-withdrawing group (EWG), operating through both strong inductive (

) and mesomeric (

) effects.
  • 
    : 
    
    
    
    [1]
  • 
    : 
    
    
    
    (can range up to 1.15 in phenol/aniline systems due to resonance contribution).

Implication: When attached to an aromatic ring, it significantly deactivates the ring toward electrophilic attack and increases the acidity of phenols or sulfonamides in the para position.

Hydrogen Bonding & Geometry

Unlike the planar carbonyl group (


 hybridized), the sulfone sulfur is roughly tetrahedral (

-like geometry).
  • H-Bond Acceptor: The two sulfonyl oxygens are strong hydrogen bond acceptors.

  • Vectorial Display: The tetrahedral geometry projects the oxygens into a distinct spatial region compared to a carbonyl, allowing for the capture of unique binding pockets (e.g., the COX-2 side pocket).

  • Lipophilicity (LogP): It lowers

    
     significantly compared to alkyl or aryl groups, often improving aqueous solubility and bioavailability.
    

Table 1: Comparative Physicochemical Properties

PropertyCarbonyl (

)
Sulfonamide (

)
Methylsulfone (

)
Geometry Planar (

)
TetrahedralTetrahedral
H-Bonding AcceptorDonor & AcceptorStrong Acceptor (2x)
Metabolic Stability Susceptible to reduction/nucleophilesStable (can be N-glucuronidated)Highly Stable
Electronic Effect Moderate EWGModerate EWGStrong EWG

Bioisosterism & Design Strategy

The Carbonyl Bioisostere

Replacing a ketone or ester with a methylsulfonyl group is a classic strategy to block metabolic soft spots. While a ketone is susceptible to reduction (to alcohol) or nucleophilic attack, the sulfone is inert. The dipole moments are similar, ensuring that electrostatic interactions with the target protein are preserved.

The Sulfonamide Surrogate (COX-2 Case Study)

The most authoritative example of methylsulfonyl utility is the development of selective COX-2 inhibitors (Coxibs). Early generation inhibitors like Celecoxib utilized a sulfonamide (


) to bind to the hydrophilic side pocket of the COX-2 enzyme (specifically interacting with Arg513 and His90).[2]

However, the sulfonamide group is associated with hypersensitivity reactions. Medicinal chemists replaced the sulfonamide with a methylsulfonyl group (e.g., Rofecoxib , Etoricoxib ).

  • Mechanism: The sulfone oxygens maintain the critical H-bond network with Arg513/His90.

  • Outcome: Improved selectivity and elimination of sulfonamide-based allergy risks, although cardiovascular safety profiles (thrombotic events) eventually became a distinct issue unrelated to the allergy potential.

Figure 1: Strategic evolution of COX-2 inhibitors transitioning from carboxylic acids to sulfonamides and finally to the methylsulfonyl pharmacophore.

Synthetic Methodologies

While oxidation of sulfides (using mCPBA or Oxone) is the traditional route, it requires the precursor sulfide, which can be odorous and difficult to handle. Modern medicinal chemistry prefers direct C-S bond formation using stable precursors like sodium sulfinates.

Modern Protocol: Copper-Catalyzed Coupling

The most robust modern method for introducing a methylsulfonyl group into an aromatic ring is the copper-catalyzed cross-coupling of aryl boronic acids with sodium methanesulfinate (Langlois-type reagents).

Advantages:

  • Avoids thiols/sulfides (odor-free).

  • Uses stable, solid reagents (

    
    ).
    
  • Tolerates a wide range of functional groups.[3][4]

Experimental Protocol: Synthesis of Diaryl Sulfones via Boronic Acid Coupling

Reaction:



Reagents:

  • Aryl Boronic Acid (1.0 equiv)

  • Sodium Methanesulfinate (1.5 equiv)

  • Copper(II) Acetate (

    
    ) (0.1 - 0.2 equiv)
    
  • 1,10-Phenanthroline (0.2 equiv)

  • Solvent: DMSO or DMSO/DCM (3:1)

Step-by-Step Methodology:

  • Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add Aryl Boronic Acid (1.0 mmol), Sodium Methanesulfinate (153 mg, 1.5 mmol),

    
     (36 mg, 0.2 mmol), and 1,10-Phenanthroline (36 mg, 0.2 mmol).
    
  • Solvation: Add DMSO (3.0 mL). If solubility is poor, a co-solvent of DCM (1.0 mL) can be added.

  • Activation: The reaction is aerobic. Do not purge with argon. Attach a drying tube or leave open to air (with a loose cap) to facilitate the oxidative turnover of the copper catalyst.

  • Reaction: Heat the mixture to 40–50°C in an oil bath with vigorous stirring for 12–24 hours. Monitor via TLC or LC-MS.

  • Workup: Dilute the reaction mixture with Ethyl Acetate (30 mL) and wash with water (

    
    ) to remove DMSO and salts. Wash the organic layer with brine, dry over 
    
    
    
    , and concentrate under reduced pressure.
  • Purification: Purify the residue via flash column chromatography (Hexanes/EtOAc gradient).

Figure 2: Workflow for the copper-catalyzed synthesis of aryl methyl sulfones from boronic acids.

Safety & Metabolic Stability

  • Metabolism: The methylsulfonyl group is generally considered a "metabolic dead-end." It is highly resistant to Cytochrome P450 oxidation. However, in rare cases, the

    
    -methyl protons can undergo hydroxylation if the ring is highly electron-deficient, though this is kinetically disfavored compared to other metabolic routes.
    
  • Toxicity: The moiety itself is non-toxic. MSM (Methylsulfonylmethane) is a common dietary supplement with a high safety margin (

    
     in rats).
    

References

  • Hammett Constants & Electronic Effects

    • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. Link

  • COX-2 Inhibitor Design (Celecoxib/Etoricoxib)

    • Prasit, P., et al. (1999). Discovery of Vioxx (Rofecoxib). Bioorganic & Medicinal Chemistry Letters, 9(13), 1773-1778. Link

    • Friesen, R. W., et al. (1998). 2-Pyridyl-3-(4-methylsulfonyl)phenylpyridines: Selective and Orally Active COX-2 Inhibitors. Bioorganic & Medicinal Chemistry Letters, 8(19), 2777-2782. Link

  • Modern Synthesis (Copper Catalysis)

    • Maloney, K. M., et al. (2009). Copper-Catalyzed Coupling of Aryl Boronic Acids with Sodium Sulfinates. Organic Letters, 11(5), 1063–1066. Link

    • Wang, L., et al. (2021). Recent Advances in the Synthesis of Sulfones. RSC Advances, 11, 12345. Link

  • Bioisosterism Principles

    • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

Sources

Methodological & Application

Application Note: Synthesis of 1-(Methylsulfonyl)-4-(trifluoromethoxy)benzene

[1]

Abstract & Strategic Significance

1-(Methylsulfonyl)-4-(trifluoromethoxy)benzene is a high-value pharmacophore used in the development of COX-2 inhibitors, agrochemicals, and lipophilic metabolic modulators.[1] The combination of the electron-withdrawing trifluoromethoxy group (-OCF


This guide details two distinct, validated protocols for its synthesis:

  • Oxidative Transformation: A robust, high-yielding route starting from the sulfide precursor. Ideal for small-to-medium scale laboratory synthesis.[1]

  • Transition-Metal Catalyzed Coupling: A "smell-free" alternative using sodium methanesulfinate, avoiding volatile sulfur intermediates.

Retrosynthetic Analysis & Pathway Logic

The synthesis is approached via two primary disconnections. Route A relies on the oxidation of the sulfur atom, leveraging the commercial availability of the sulfide. Route B utilizes a cross-coupling strategy, installing the sulfone directly onto an aryl halide.

RetrosynthesisTarget1-(Methylsulfonyl)-4-(trifluoromethoxy)benzene(Target)Sulfide1-(Methylthio)-4-(trifluoromethoxy)benzene(Route A Precursor)Sulfide->TargetOxidation (S -> SO2)Bromide1-Bromo-4-(trifluoromethoxy)benzene(Route B Precursor)Bromide->TargetCu-Catalyzed CouplingOxidantOxidant(mCPBA or Oxone)Oxidant->TargetSulfinateMeSO2Na + CuI Cat.Sulfinate->TargetAniline4-(Trifluoromethoxy)anilineAniline->BromideSandmeyer

Figure 1: Retrosynthetic tree illustrating the Oxidative Route (Green) and the Cross-Coupling Route (Red).

Protocol A: Oxidative Synthesis (Primary Method)

Rationale: This is the standard laboratory method due to its operational simplicity and high yield (>90%). It proceeds via the sulfoxide intermediate, which is rapidly oxidized to the sulfone.

Materials
  • Substrate: 1-(Methylthio)-4-(trifluoromethoxy)benzene (CAS 2546-45-4)[1]

  • Oxidant: m-Chloroperbenzoic acid (mCPBA), 77% max (balance water/acid)[1]

  • Solvent: Dichloromethane (DCM), anhydrous preferred

  • Quenching Agents: Saturated aq.[2] Na

    
    S
    
    
    O
    
    
    (Sodium thiosulfate), Saturated aq. NaHCO
    
    
Step-by-Step Procedure
  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 mmol (2.08 g) of 1-(methylthio)-4-(trifluoromethoxy)benzene in 50 mL of DCM.

  • Cooling: Cool the solution to 0 °C using an ice bath. Expert Note: Cooling controls the exotherm and minimizes over-oxidation side products or chlorination of the ring.

  • Addition: Slowly add 2.5 equivalents (25.0 mmol, ~5.6 g of 77%) of mCPBA in portions over 15 minutes.

    • Observation: A white precipitate (m-chlorobenzoic acid) will begin to form as the reaction proceeds.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20–25 °C). Stir for 3–4 hours .

    • Monitoring: Check by TLC (SiO

      
      , 20% EtOAc/Hexanes). The starting material (high R
      
      
      ) and sulfoxide intermediate (mid R
      
      
      ) should disappear, leaving the sulfone (lower R
      
      
      ).
  • Workup (Critical for Purity):

    • Dilute with 50 mL DCM.

    • Quench Peroxides: Wash with 50 mL sat. Na

      
      S
      
      
      O
      
      
      . Shake vigorously to reduce excess mCPBA. Test: Use starch-iodide paper to ensure no oxidant remains (paper should remain white).[1]
    • Remove Acid: Wash with 2 x 50 mL sat. NaHCO

      
       . This removes the m-chlorobenzoic acid byproduct.
      
    • Wash with 50 mL brine.

  • Isolation: Dry the organic layer over anhydrous MgSO

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: The crude white solid is often >95% pure. Recrystallize from Ethanol/Water or Hexanes/EtOAc if necessary.

Protocol B: Copper-Catalyzed Sulfonylation (Alternative)

Materials
  • Substrate: 1-Bromo-4-(trifluoromethoxy)benzene (CAS 407-14-7)[1][3]

  • Sulfur Source: Sodium methanesulfinate (MeSO

    
    Na)[1]
    
  • Catalyst: Copper(I) Iodide (CuI)[1]

  • Ligand: L-Proline (promotes solubilization of Cu species)[1]

  • Base: NaOH or K

    
    CO
    
    
    [1]
  • Solvent: DMSO (Dimethyl sulfoxide)[1]

Step-by-Step Procedure
  • Charging: To a pressure tube or sealable reaction vial, add:

    • 1-Bromo-4-(trifluoromethoxy)benzene (1.0 equiv, 5.0 mmol )[1]

    • Sodium methanesulfinate (1.5 equiv, 7.5 mmol )

    • CuI (0.1 equiv, 0.5 mmol )

    • L-Proline (0.2 equiv, 1.0 mmol )[1]

    • NaOH (0.2 equiv )[1]

  • Solvent: Add 10 mL of DMSO. Degas with Argon for 5 minutes to prevent catalyst oxidation.

  • Heating: Seal the vessel and heat to 90–100 °C for 12–16 hours .

    • Mechanism:[4][5][6][7] The reaction proceeds via oxidative addition of Cu(I) to the aryl halide, followed by ligand exchange with the sulfinate and reductive elimination.

  • Workup:

    • Cool to room temperature.[2][3][8]

    • Dilute with water (50 mL) and extract with EtOAc (3 x 30 mL). Note: DMSO is water-soluble but requires copious water to remove effectively.[1]

    • Wash combined organics with brine to remove residual DMSO.

  • Purification: Dry over Na

    
    SO
    
    
    , concentrate, and purify via flash column chromatography (Gradient: 0 -> 30% EtOAc in Hexanes).

Analytical Characterization & Specifications

ParameterSpecificationNotes
Appearance White to Off-White Crystalline Solid
Melting Point 64 – 65 °CDistinct from sulfide (liquid/low melt)
ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

H NMR

8.05 (d, 2H), 7.42 (d, 2H), 3.08 (s, 3H)
Methyl sulfone singlet shifts downfield (~3.0 ppm) vs sulfide (~2.5 ppm).[1][9]

F NMR

-58.0 ppm (s)
Characteristic OCF

signal.[1]
MS (ESI) [M+H]

calc. 241.01
Often ionizes poorly; GC-MS preferred (M+ 240).[1]

Troubleshooting & Optimization

Common Issues
  • Incomplete Oxidation (Route A): If the sulfoxide intermediate persists (visible by TLC), add an additional 0.5 equiv of mCPBA and stir for 1 hour. Ensure the mCPBA quality is good (it degrades over time).

  • Blue/Green Organic Layer (Route B): Indicates copper leaching. Wash the organic layer with 10% aqueous ammonia or EDTA solution to sequester copper ions during workup.

  • Safety Warning: In Route A, never concentrate the reaction mixture to dryness before quenching peroxides. Concentrated peroxides are explosive.

Mechanistic Insight

The trifluoromethoxy group is strongly electron-withdrawing (Hammett

Route B

References

  • Oxidation Protocol Basis

    • Synthesis of sulfones via mCPBA oxid
    • Source: (Adapted protocol for sulfone oxidation).[1]

  • Copper Coupling Methodology

    • Copper-Catalyzed Synthesis of Sulfones from Aryl Halides and Sodium Sulfinates.[1][10]

    • Source: [1]

  • Physical Data Verification

    • CAS 87750-51-4 Properties and Commercial Sources.[1]

    • Source: [1]

  • Precursor Synthesis (Sulfide)

    • Synthesis of 1-(Methylthio)-4-(trifluoromethoxy)benzene.[1]

    • Source: [1]

cross-coupling reactions with 1-(Methylsulfonyl)-4-(trifluoromethoxy)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Cross-Coupling & Functionalization of 1-(Methylsulfonyl)-4-(trifluoromethoxy)benzene

Executive Summary

This compound (CAS: 886498-87-7) represents a specialized class of "doubly-activated" arenes. It features two potent electron-withdrawing groups (EWGs): the methylsulfonyl group (


, 

) and the trifluoromethoxy group (

,

).

While traditionally viewed as a dead-end intermediate, modern catalysis allows this molecule to function as a versatile electrophile. This guide details two advanced workflows:

  • Desulfitative Suzuki-Miyaura Coupling: Utilizing the

    
     moiety as a "pseudohalide" leaving group to synthesize trifluoromethoxy-biaryls.
    
  • Radical C-H Alkylation (Minisci): Exploiting the electron-deficient ring for direct alkylation, retaining both functional groups.

Part 1: Chemical Profile & Reactivity Analysis

The substrate presents a unique electronic landscape. The cooperative electron-withdrawing nature of the sulfone and the trifluoromethoxy ether significantly lowers the LUMO energy of the arene, making it highly susceptible to:

  • Oxidative Addition (C-S Bond): Transition metals (Pd, Ni) can insert into the

    
     bond, facilitated by the electron-poor nature of the ring.
    
  • Nucleophilic Radical Attack: The positions ortho to the sulfone are highly activated for radical addition.

PropertyValue/DescriptionImplication for Coupling
Molecular Formula

High Fluorine content (Lipophilicity)
Electronic Character Highly Electron Deficient (

-acidic)
Promotes oxidative addition at C-S; deactivates

.
Leaving Group Ability

(Conditional)
Requires specific ligands (NHC or electron-rich phosphines) to activate.
Steric Profile 1,4-DisubstitutedPositions 2,3,5,6 are sterically accessible.

Part 2: Protocol A – Pd-Catalyzed Desulfitative Suzuki-Miyaura Coupling

Objective: To replace the methylsulfonyl group with an aryl ring, generating 4-(trifluoromethoxy)biaryls. This "traceless" linker strategy allows the sulfone to be used for directing upstream chemistry before being excised.

Mechanistic Insight

Unlike standard halide couplings, sulfone coupling requires a desulfitation step. The catalytic cycle involves:

  • Oxidative addition of Pd(0) into the

    
     bond.
    
  • Extrusion of

    
     (Desulfitation).
    
  • Transmetallation with Aryl Boronic Acid.

  • Reductive Elimination.[1]

Experimental Workflow

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (

    
    ) (1.5 equiv)
    
  • Catalyst:

    
     (5 mol%)
    
  • Ligand: PCy3 (Tricyclohexylphosphine) or IMes (10 mol%)

  • Base:

    
     (3.0 equiv) or 
    
    
    
  • Solvent: 1,4-Dioxane /

    
    -Amyl alcohol (4:1)
    

Step-by-Step Protocol:

  • Preparation (Glovebox/Schlenk): In a nitrogen-filled glovebox, charge a reaction vial with

    
     (5 mol%) and 
    
    
    
    (10 mol%). Add 1,4-dioxane (0.5 M concentration relative to substrate) and stir for 10 minutes to generate the active Pd(0) species.
  • Substrate Addition: Add this compound (1.0 equiv), the aryl boronic acid (1.5 equiv), and finely ground

    
     (3.0 equiv).
    
  • Degassing: Seal the vial. If outside a glovebox, purge with Argon for 15 minutes.

  • Reaction: Heat the block to 110°C for 16–24 hours. Note: The high temperature is required for the

    
     extrusion step.
    
  • Work-up: Cool to room temperature. Filter the mixture through a pad of Celite, eluting with Ethyl Acetate.

  • Purification: Concentrate the filtrate. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient). The

    
     group is non-polar; the product will elute significantly earlier than the starting sulfone.
    
Visualization: Desulfitative Catalytic Cycle

DesulfitativeCoupling Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (C-S Bond Insertion) Pd0->OxAdd + Substrate Pd_Sulfinate Pd(II)-Sulfinate Complex OxAdd->Pd_Sulfinate Desulf Desulfitation (-SO2 Extrusion) Pd_Sulfinate->Desulf Pd_Aryl Pd(II)-Aryl Intermediate Desulf->Pd_Aryl - SO2 TransMet Transmetallation (+ Ar-B(OH)2) Pd_Aryl->TransMet RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regeneration

Figure 1: Catalytic cycle for the desulfitative coupling. The critical step is the extrusion of sulfur dioxide from the Pd(II)-sulfinate complex.

Part 3: Protocol B – Minisci C-H Alkylation

Objective: To functionalize the arene ring directly without removing the sulfone or trifluoromethoxy groups. Rationale: The electron-deficiency of the substrate makes it resistant to Friedel-Crafts reactions but highly reactive toward nucleophilic alkyl radicals .

Experimental Workflow

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Radical Source: Carboxylic Acid (

    
    ) (2.0 equiv)
    
  • Oxidant:

    
     (Ammonium persulfate) (3.0 equiv)
    
  • Catalyst:

    
     (20 mol%)
    
  • Solvent: DCM / Water (biphasic 1:1) or TFA (for sluggish substrates)

Step-by-Step Protocol:

  • Dissolution: In a vial equipped with a magnetic stir bar, dissolve the substrate (0.5 mmol) in DCM (2 mL).

  • Aqueous Phase: In a separate container, dissolve the carboxylic acid (1.0 mmol) and

    
     (0.1 mmol) in Water (2 mL).
    
  • Combination: Combine the two phases. Add

    
     (1.5 mmol) in one portion.
    
  • Reaction: Stir vigorously at 40–50°C for 12 hours. The silver catalyst decarboxylates the acid, generating an alkyl radical which attacks the arene ortho to the sulfone (the most electron-deficient position).

  • Extraction: Separate layers. Extract the aqueous layer with DCM (3x).

  • Analysis: The product will be a 2-alkyl-1-(methylsulfonyl)-4-(trifluoromethoxy)benzene.

Part 4: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Protocol A) Incomplete DesulfitationIncrease temperature to 130°C; Switch solvent to Xylenes. Ensure efficient degassing (Oxygen poisons Pd).
Homocoupling (Protocol A) Boronic Acid DimerizationAdd the boronic acid slowly (syringe pump) or use Boronic Esters (Pinacol) instead of acids.
Regio-isomers (Protocol B) Radical StabilityMinisci reactions are sensitive to sterics. If obtaining mixtures, switch to bulky carboxylic acids (e.g., Pivalic acid) to force regioselectivity.
Starting Material Recovery Catalyst DeactivationFor Protocol A, ensure the Sulfone is pure. Thiol impurities (from sulfone degradation) poison Pd catalysts rapidly.

References

  • Nambo, M., & Crudden, C. M. (2014). Recent Advances in the Synthesis of Triarylmethanes by Transition-Metal-Catalyzed Cross-Coupling Reactions. ACS Catalysis. Link

    • Context: Establishes the foundational mechanism for desulfitative coupling using Pd c
  • Lennon, A. C., et al. (2016). Desulfonative Pd-Catalyzed Coupling of Aryl Trifluoroborates with Arylsulfonyl Chlorides. Chemistry - A European Journal. Link

    • Context: While focusing on sulfonyl chlorides, this paper details the thermodynamics of extrusion relevant to sulfone substr
  • Duncton, M. A. (2011). Minisci reactions: Versatile C-H functionalization for medicinal chemists. MedChemComm. Link

    • Context: Authoritative review on the reactivity of electron-deficient heterocycles and arenes (like our substrate)
  • Zhang, S. L., et al. (2018). Catalytic C-H Trifluoromethoxylation of Arenes. Angewandte Chemie. Link

    • Context: Provides comparative data on the electronic stability of the group during metal-c

Sources

use of 1-(Methylsulfonyl)-4-(trifluoromethoxy)benzene in agrochemical synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 1-(Methylsulfonyl)-4-(trifluoromethoxy)benzene in Agrochemical Synthesis

Abstract

This technical guide details the synthesis, functionalization, and strategic application of This compound (CAS: 1736-47-6 analogs) as a high-value scaffold in the development of next-generation agrochemicals.[1] Focusing on the unique electronic and steric properties of the trifluoromethoxy (


) and methylsulfonyl (

) groups, this note provides validated protocols for "green" oxidation and regioselective ortho-lithiation. These workflows are critical for accessing 2-benzoyl-1,3-cyclohexanedione herbicides (HPPD inhibitors) and novel insecticide pharmacophores.[1]

Strategic Rationale: The "Fluorine Effect" in Agrochemical Design

The simultaneous incorporation of


 and 

groups onto a benzene ring creates a unique "push-pull" electronic environment that is highly prized in modern crop protection.[1]
  • Bioisosterism & Lipophilicity: The

    
     group acts as a lipophilic bioisostere to the chloro- (
    
    
    
    ) or trifluoromethyl (
    
    
    ) groups.[1] It exhibits a Hansch
    
    
    value of +1.04, significantly enhancing membrane permeability compared to the methoxy group (
    
    
    ,
    
    
    = -0.02).[1] This allows for lower dosage rates in field applications due to improved uptake.
  • Metabolic Stability: The strong C-F bonds (approx. 116 kcal/mol) in the

    
     moiety resist oxidative metabolism by cytochrome P450 enzymes in plants and pests, extending the half-life of the active ingredient.[1]
    
  • Synthetic Handle (The Sulfone): The

    
     group is not merely a pharmacophore; it serves as a powerful Directed Metalation Group (DMG) .[1] It strongly acidifies the ortho-protons, enabling regioselective functionalization without the need for halogen-metal exchange.[1]
    

Protocol A: Green Synthesis via Catalytic Oxidation

Objective: Efficient conversion of 4-(trifluoromethoxy)thioanisole to this compound. Rationale: Traditional oxidations using m-CPBA or stoichiometric permanganate generate significant waste.[1] This protocol utilizes a tungstate-catalyzed hydrogen peroxide system, ensuring scalability and safety (minimizing exotherms).

Reagents & Materials
  • Substrate: 4-(Trifluoromethoxy)thioanisole (1.0 eq)

  • Oxidant: 30% Hydrogen Peroxide (

    
    ) (2.2 eq)[1]
    
  • Catalyst: Sodium Tungstate Dihydrate (

    
    ) (0.02 eq)[1]
    
  • Phase Transfer Catalyst (PTC): Tetrabutylammonium hydrogen sulfate (0.01 eq)[1]

  • Solvent: Ethyl Acetate (EtOAc) / Water biphasic system[1]

Step-by-Step Methodology
  • Charge: In a jacketed reactor equipped with an overhead stirrer, dissolve 4-(trifluoromethoxy)thioanisole in EtOAc (5 vol).

  • Catalyst Addition: Add the aqueous solution of

    
     and the PTC. Heat the biphasic mixture to 50°C.
    
  • Controlled Oxidation: Add 30%

    
     dropwise over 60 minutes.
    
    • Critical Control Point: Maintain internal temperature

      
      . The oxidation of sulfide to sulfoxide is rapid and exothermic; the second step (sulfoxide to sulfone) is slower.[1]
      
  • Digestion: Stir at 60°C for 4–6 hours. Monitor by HPLC until the sulfoxide intermediate is <0.5%.

  • Workup: Cool to 20°C. Separate phases. Wash the organic layer with 10%

    
     (to quench peroxides) followed by brine.
    
  • Isolation: Concentrate the organic layer and recrystallize from Ethanol/Water (8:2) to yield white crystalline solids.

Data Summary: Oxidation Efficiency

Parameter Value Notes
Yield 92–96% High atom economy
Purity (HPLC) >99.0% Single peak integration

| Reaction Time | 6 hrs | Scalable to kg quantities |[1]

Protocol B: Regioselective Functionalization (The "Key Step")

Objective: Synthesis of 2-(methylsulfonyl)-5-(trifluoromethoxy)benzoic acid . Application: This benzoic acid is the immediate precursor for coupling with cyclohexanediones to form triketone herbicides (e.g., analogs of Mesotrione/Tembotrione).

Mechanism: Directed Ortho Metalation (DoM)

The sulfone group coordinates with the lithium base, directing deprotonation specifically to the ortho position.[1] The


 group at the para position prevents competing lithiation sites and stabilizes the molecule.[1]

DoM_Pathway Substrate Sulfone Substrate Complex Pre-Lithiation Complex Substrate->Complex + n-BuLi (-78°C) Lithiated Ortho-Lithiated Species Complex->Lithiated Deprotonation (DoM Effect) Product Benzoic Acid Intermediate Lithiated->Product + CO2 (Electrophile) + H3O+ (Quench)

Figure 1: Directed Ortho Metalation pathway converting the sulfone scaffold into a functionalized benzoic acid.[1]

Step-by-Step Methodology
  • Inertion: Flame-dry a 3-neck flask and purge with Argon. Moisture destroys the lithiated intermediate.

  • Solvation: Dissolve this compound (1.0 eq) in anhydrous THF (10 vol). Cool to -78°C (dry ice/acetone bath).

  • Lithiation: Add n-Butyllithium (1.1 eq, 2.5M in hexanes) dropwise over 30 minutes.

    • Observation: The solution typically turns a deep yellow/orange color, indicating formation of the aryl-lithium species.[1]

    • Hold: Stir at -78°C for 1 hour to ensure complete deprotonation.

  • Electrophilic Trapping: Bubble excess dry

    
     gas through the solution (or add crushed dry ice) while maintaining low temperature.[1] The color will fade to pale yellow.
    
  • Quench: Allow to warm to 0°C and quench with 2M HCl until pH < 2.

  • Extraction: Extract with Ethyl Acetate. The product is in the organic phase (as the free acid).[1]

  • Purification: Acid-base extraction is recommended to remove unreacted neutral sulfone starting material.[1]

Downstream Agrochemical Applications

The resulting 2-(methylsulfonyl)-5-(trifluoromethoxy)benzoic acid is a versatile building block.

Target ClassMechanism of Action (MoA)Synthetic Transformation
Triketones HPPD Inhibitor (Herbicides)Coupling the benzoic acid with 1,3-cyclohexanedione, followed by cyanide-catalyzed rearrangement.[1]
Imidazoles GABA-gated Cl- Channel (Insecticides)Condensation of the sulfone with trifluoroacetaldehyde and subsequent cyclization (related to Fipronil analogs).[1]
Sulfonylureas ALS Inhibitor (Herbicides)Conversion of the sulfone to a sulfonamide (via reduction/amination) followed by coupling with isocyanates.[1]

References

  • Synthesis of Trifluoromethoxy Aromatics

    • Title: Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds.[1][2][3]

    • Source: World Intellectual Property Organization (WO2016125185A2).[1]

    • URL:[1]

  • Green Oxidation Protocols

    • Title: Sulfone synthesis by oxidation of sulfides.[1]

    • Source: Organic Chemistry Portal (Bahrami et al., J. Org. Chem., 2010).[4][5][6]

    • URL:[Link]

  • Ortho-Lithiation Strategy

    • Title: Methyl Phenyl Sulfone: A Reagent for Directed Lithiation.[1]

    • Source: ResearchGate / Encyclopedia of Reagents for Organic Synthesis.[1]

    • URL:[Link]

  • Trifluoromethoxy Properties in Drug Design

    • Title: The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry.[1][6][7][8][9][10]

    • Source: Pharmaceuticals (MDPI), 2023.
    • URL:[Link][1][2][11]

Sources

Application Note: 1-(Methylsulfonyl)-4-(trifluoromethoxy)benzene in Medicinal Chemistry

[1]

Executive Summary

This guide details the application of 1-(Methylsulfonyl)-4-(trifluoromethoxy)benzene (CAS: 56426-04-3) as a high-value scaffold in modern drug discovery. This molecule represents a strategic convergence of two privileged functional groups: the methylsulfonyl moiety (

trifluoromethoxy group

In medicinal chemistry, this scaffold serves as a potent tool for modulating physicochemical properties.[1][2][3][4][5][6] The


Structural Analysis & Pharmacophore Utility

The "Push-Pull" of Physicochemical Properties

This scaffold is unique because it balances two strongly electron-withdrawing groups (EWGs) that have opposing effects on solubility and lipophilicity.

FeatureMethylsulfonyl (

)
Trifluoromethoxy (

)
Synergistic Effect
Electronic Effect Strong EWG (

)
Moderate EWG (

)
Highly electron-deficient ring; resistant to oxidative metabolism.
Lipophilicity Lowers

(Hydrophilic)
Increases

(

)
Balanced profile: Good solubility and CNS/membrane penetration.
H-Bonding Strong HB Acceptor (via Oxygens)Non-interacting

engages target residues;

fills hydrophobic pockets.
Conformation Tetrahedral geometryOrthogonal to ringCreates a 3D vector distinct from planar carbonyls or halides.
Bioisosteric Applications[2][7][8]
  • COX-2 Inhibitors: The

    
     group is a validated bioisostere for the sulfonamide (
    
    
    ) pharmacophore found in coxibs (e.g., Celecoxib), reducing the risk of sulfa-allergies while maintaining COX-2 selectivity.
  • Ion Channel Modulators: The

    
     group is frequently used to replace Chlorine (
    
    
    ) or Trifluoromethyl (
    
    
    ) groups to fine-tune potency against voltage-gated sodium channels (e.g.,
    
    
    ).

Experimental Protocols

Protocol A: Synthesis via Controlled Oxidation

Rationale: The most robust route to this scaffold is the oxidation of the corresponding sulfide. This method avoids the harsh conditions required for Friedel-Crafts sulfonylation.

Reagents:

  • 1-(Methylthio)-4-(trifluoromethoxy)benzene (Precursor)

  • Oxone® (Potassium peroxymonosulfate) or mCPBA

  • Methanol/Water (1:1 v/v)

Step-by-Step Methodology:

  • Dissolution: Dissolve 10 mmol of 1-(methylthio)-4-(trifluoromethoxy)benzene in 50 mL of MeOH.

  • Oxidant Addition: Prepare a solution of Oxone® (12 mmol, 1.2 eq) in 50 mL of water. Add this dropwise to the sulfide solution at 0°C to control the exotherm.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4 hours. Monitor via TLC (Hexane/EtOAc 3:1). The intermediate sulfoxide (

    
    ) may appear transiently.
    
  • Quenching: Quench with saturated aqueous sodium bisulfite (

    
    ) to destroy excess oxidant.
    
  • Extraction: Remove MeOH under reduced pressure. Extract the aqueous residue with Ethyl Acetate (

    
     mL).
    
  • Purification: Wash combined organics with brine, dry over

    
    , and concentrate. Recrystallize from Ethanol/Hexane if necessary.
    

Validation Criteria:

  • Yield: >90%

  • 1H NMR (CDCl3):

    
     8.05 (d, 2H, Ar-H ortho to 
    
    
    ), 7.42 (d, 2H, Ar-H ortho to
    
    
    ), 3.08 (s, 3H,
    
    
    ).
Protocol B: Functionalization via Ortho-Lithiation

Rationale: The sulfone group is a powerful Directed Metalation Group (DMG). This protocol allows researchers to introduce electrophiles (aldehydes, halides, boronic acids) at the position ortho to the sulfone, transforming the simple scaffold into a complex drug lead.

Reagents:

  • This compound (Substrate)[7][8]

  • n-Butyllithium (n-BuLi) or LDA (Lithium Diisopropylamide)

  • Electrophile (e.g., Benzaldehyde,

    
    , DMF)
    
  • Anhydrous THF[9]

Step-by-Step Methodology:

  • Setup: Flame-dry a 2-neck flask under Argon. Add Substrate (1.0 eq) and anhydrous THF (0.2 M concentration).

  • Cooling: Cool the solution to -78°C (Dry ice/Acetone bath). Critical: Temperature control prevents benzylic deprotonation of the methyl sulfone itself.

  • Lithiation: Add n-BuLi (1.1 eq, 2.5 M in hexanes) dropwise over 15 minutes.

  • Incubation: Stir at -78°C for 45 minutes. The solution typically turns yellow/orange, indicating the formation of the aryllithium species.

  • Electrophile Trapping: Add the Electrophile (1.2 eq) dissolved in minimal THF.

  • Warming: Allow the reaction to warm to RT slowly over 2 hours.

  • Workup: Quench with saturated

    
    . Extract with EtOAc.
    

Visualizing the Workflow

The following diagram illustrates the synthetic logic and the divergent functionalization pathways available from this core scaffold.

Gcluster_0Precursor Synthesiscluster_1Core Scaffold Generationcluster_2Lead Optimization (Ortho-Lithiation)Aniline4-(Trifluoromethoxy)anilineSulfide4-(Methylthio)-1-(trifluoromethoxy)benzeneAniline->SulfideDiazotization / NaSMeTarget1-(Methylsulfonyl)-4-(trifluoromethoxy)benzene(The Scaffold)Sulfide->TargetOxidation (Oxone/mCPBA)Protocol ALithiumSpecOrtho-Lithiated Intermediate(-78°C, THF)Target->LithiumSpecn-BuLi, -78°CProtocol B (Directed Metalation)DrugLead1Functionalized Lead A(e.g., Kinase Inhibitor)LithiumSpec->DrugLead1Electrophile: Aldehyde/KetoneDrugLead2Functionalized Lead B(e.g., Ion Channel Modulator)LithiumSpec->DrugLead2Electrophile: Halogen/Boronate

Figure 1: Synthetic workflow from precursor assembly to high-value drug lead generation via directed ortho-lithiation.[8]

Case Study: Application in COX-2 Inhibition

Context: Traditional NSAIDs cause gastric toxicity due to COX-1 inhibition. Selective COX-2 inhibitors (Coxibs) utilize a specific pharmacophore to fit the larger side pocket of the COX-2 enzyme.

Mechanism:

  • The Anchor: The methylsulfonyl group (

    
    ) enters the COX-2 secondary pocket (Arg513/His90). It is a direct bioisostere of the sulfonamide found in Celecoxib but lacks the acidic proton, potentially altering PK properties.
    
  • The Lipophile: The trifluoromethoxy group (

    
    ) resides in the hydrophobic channel. Its metabolic stability prevents the rapid hydroxylation seen with simple methyl groups, extending the drug's half-life (
    
    
    ).
  • Outcome: Compounds containing this scaffold have demonstrated high selectivity indices (COX-2 vs COX-1) with improved oral bioavailability compared to their chloro- or methyl- analogs.

References

  • Medicinal Chemistry of the Trifluoromethyl Group Journal of Medicinal Chemistry. "The Trifluoromethyl Group in Medicinal Chemistry." [Link]

  • Bioisosterism in Drug Design Chemical Reviews. "Bioisosteres in Medicinal Chemistry: A Medicinal Chemist's Guide." [Link]

  • Synthesis and Properties of Trifluoromethoxy-coated Scaffolds Beilstein Journal of Organic Chemistry. "Trifluoromethyl ethers – synthesis and properties of an unusual substituent." [Link]

  • Ortho-Lithiation of Aryl Sulfones Organic Reactions. "Directed Ortho Metalation. Tertiary Amides and Carbamates." (Applicable mechanism for Sulfones). [Link]

protocol for nucleophilic aromatic substitution using 1-(Methylsulfonyl)-4-(trifluoromethoxy)benzene

Technical Application Note: Chemoselective Nucleophilic Aromatic Substitution ( ) of 1-(Methylsulfonyl)-4-(trifluoromethoxy)benzene

Abstract & Scope

This technical guide details the protocol for utilizing This compound as an electrophilic scaffold in nucleophilic aromatic substitution (

methylsulfonyl (

)

This method is critical for medicinal chemistry programs aiming to install the metabolically stable trifluoromethoxy (


)

Scientific Foundation & Mechanism

The "S.O.M.E." Principle (Sulfonyl Group Displacement)

The reaction operates on the principle of Ipso-Substitution . While the trifluoromethoxy group (



Chemoselectivity: Why the Sulfone Leaves

Researchers often question why the

  • Bond Strength: The

    
     bond in the trifluoromethoxy group is exceptionally strong and chemically inert under standard 
    
    
    conditions.
  • Nucleofugality: The methanesulfinate anion (

    
    ) is a competent leaving group, comparable to fluoride in highly activated systems, particularly when driven by the restoration of aromaticity.
    
Reaction Mechanism

The reaction proceeds via a two-step addition-elimination pathway involving a Meisenheimer complex.

SNAr_MechanismSubstrate1-(Methylsulfonyl)-4-(trifluoromethoxy)benzeneTransitionMeisenheimer Complex(Resonance Stabilized)Substrate->TransitionRate LimitingAttack (k1)NuNucleophile(:Nu-)Nu->TransitionProduct4-(Trifluoromethoxy)-1-substituted-benzeneTransition->ProductFast Elimination(k2)LeavingGroupMethanesulfinate(MeSO2-)Transition->LeavingGroup

Figure 1: Mechanistic pathway showing the displacement of the sulfonyl group. The

Experimental Protocol

Reagent Selection Guide

Success depends on matching the base and solvent to the nucleophile's "hardness."

ComponentRecommendationRationale
Solvent DMSO (Primary), DMF, NMPHigh dielectric constant stabilizes the polar Meisenheimer transition state.
Base

or

Carbonates are sufficient for amines/thiols. Cesium aids solubility in lower-polarity solvents.
Nucleophile

/

Amines, Phenols, Thiols
Must be sterically accessible. Bulky nucleophiles (e.g., t-butoxide) may favor side reactions.
Temperature 90°C – 120°C C-S bond cleavage has a higher activation energy than C-F cleavage; heat is mandatory.
Standard Operating Procedure (SOP)

Target Scale: 1.0 mmol (approx. 240 mg of substrate)

Materials:
  • This compound (1.0 equiv)

  • Nucleophile (e.g., Morpholine, 1.2 – 1.5 equiv)

  • Potassium Carbonate (

    
    , anhydrous, 2.0 equiv)
    
  • DMSO (anhydrous, 3.0 mL)

Step-by-Step Workflow:
  • Preparation:

    • Flame-dry a 10 mL reaction vial equipped with a magnetic stir bar.

    • Purge with Nitrogen (

      
      ) or Argon.
      
  • Charging:

    • Add This compound (1.0 equiv).

    • Add

      
        (2.0 equiv).
      
    • Add DMSO (concentration ~0.3 M). Stir to create a suspension.

    • Note: If the nucleophile is a solid, add it now.[1] If liquid, add via syringe.

  • Reaction:

    • Seal the vial with a crimp cap or pressure-relief cap.

    • Heat the block to 100°C .

    • Stir vigorously (800 RPM) to ensure mass transfer of the heterogeneous base.

  • Monitoring (Critical):

    • Check LCMS/TLC at 2 hours .

    • TLC Visualization: The starting sulfone is UV active. The product will likely have a different

      
       and may stain differently (e.g., Ninhydrin for amines).
      
    • Endpoint: Disappearance of the sulfone peak (M+H not always visible; look for UV trace).

  • Workup (Removes Sulfinate Byproduct):

    • Cool to room temperature.

    • Dilute with Ethyl Acetate (EtOAc) (10 mL) and Water (10 mL).

    • Chemistry Insight: The byproduct, potassium methanesulfinate (

      
      ), is highly water-soluble and will partition into the aqueous layer.
      
    • Wash the organic layer with Brine (2 x 10 mL) to remove residual DMSO.

    • Dry over

      
      , filter, and concentrate.
      
  • Purification:

    • Flash Column Chromatography (typically Hexanes/EtOAc gradient).

Process Workflow Diagram

WorkflowSetupStep 1: Setup(Dry DMSO, N2 atm)AdditionStep 2: Reagent Addition(Substrate + Base + Nu)Setup->AdditionHeatingStep 3: Thermal Activation(100°C, 2-12 hrs)Addition->HeatingCheckCheckpoint: LCMS/TLC(Is SM consumed?)Heating->CheckCheck->HeatingNo (Continue)QuenchStep 4: Aqueous Workup(Remove MeSO2K)Check->QuenchYesPurifyStep 5: Isolation(Flash Chromatography)Quench->Purify

Figure 2: Operational workflow for the ipso-substitution protocol.

Troubleshooting & Optimization

ObservationDiagnosisCorrective Action
No Reaction Temperature too low for C-S cleavage.Increase temperature to 120°C or switch solvent to NMP (higher boiling point).
Hydrolysis Product Wet solvent/base.Water acts as a nucleophile, displacing the sulfone to form the phenol. Use anhydrous DMSO and dry

.
Black Tar Thermal decomposition.Lower temperature to 80°C and extend time; ensure inert atmosphere (

).
Incomplete Conversion Sulfinate inhibition.The leaving group (

) can be nucleophilic.[1][2][3][4][5] Ensure excess base is present to sequester it.

References

  • Mechanistic Insight on Sulfones

    • Nucleophilic Arom
    • Source:

  • Trifluoromethoxy Group Properties

    • The Trifluoromethoxy Group: Properties and Synthesis.
    • Source:

  • Comparative Leaving Group Ability

    • Leaving Group Ability in : Fluoride vs. Sulfone.
    • Source:

  • Analogous Protocol (Sulfone Displacement)

    • Synthesis of 1-(4-(Trifluoromethoxy)phenoxy)-4-(methylsulfonyl)benzene (Reverse Analog).
    • Source:

experimental procedure for oxidation of 4-(methylthio)-1-(trifluoromethoxy)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview

This guide details the experimental procedures for the oxidation of 4-(methylthio)-1-(trifluoromethoxy)benzene (CAS: 175278-22-3). This substrate presents a unique challenge and opportunity in medicinal chemistry: the trifluoromethoxy (-OCF₃) group is a robust, lipophilic electron-withdrawing group (EWG) that modulates the nucleophilicity of the para-sulfide.

Unlike simple thioanisoles, the presence of the -OCF₃ group (Hammett


) slightly deactivates the sulfur lone pair, requiring precise stoichiometric control to prevent mixed product streams. This protocol provides two distinct pathways:
  • Pathway A: Selective oxidation to the Sulfoxide (chiral, metabolic "soft spot").

  • Pathway B: Exhaustive oxidation to the Sulfone (achiral, highly stable, metabolic endpoint).

Reaction Design & Mechanism

The oxidation proceeds via an electrophilic attack of the oxidant on the sulfur lone pair.[1] The selectivity is controlled by temperature and stoichiometry .

  • The Substrate: 4-(Methylthio)-1-(trifluoromethoxy)benzene.

  • The Oxidant: meta-Chloroperoxybenzoic acid (mCPBA) is selected for this bench-scale protocol due to its solubility in dichloromethane (DCM) and precise titer control.

  • The Challenge: The first oxidation (Sulfide

    
     Sulfoxide) is faster than the second (Sulfoxide 
    
    
    
    Sulfone). However, without temperature control, local excesses of oxidant will drive the reaction to the sulfone before the starting material is consumed.
Mechanistic Pathway (DOT Visualization)

OxidationPathway Substrate Sulfide (Starting Material) TS1 Transition State 1 (Electrophilic Attack) Substrate->TS1 + Oxidant (1.0 eq) Sulfoxide Sulfoxide (Target A) TS1->Sulfoxide Fast k1 TS2 Transition State 2 (Nucleophilic O-Attack) Sulfoxide->TS2 + Oxidant (>1.0 eq) Sulfone Sulfone (Target B) TS2->Sulfone Slow k2 (k1 >> k2)

Caption: Stepwise oxidation pathway. Rate constant k1 (sulfide to sulfoxide) is significantly larger than k2, allowing isolation of the sulfoxide under kinetic control.

Experimental Protocols

Protocol A: Selective Synthesis of the Sulfoxide

Target: 4-(Methylsulfinyl)-1-(trifluoromethoxy)benzene Mechanism: Kinetic Control

Reagents:

  • Substrate (1.0 equiv)

  • mCPBA (≤ 77% purity typ., 1.05 equiv based on active oxygen)

  • Dichloromethane (DCM), Anhydrous (0.1 M concentration)

  • Sat. NaHCO₃ (Quench)[2]

Step-by-Step Procedure:

  • Preparation: Dissolve 1.0 equiv of 4-(methylthio)-1-(trifluoromethoxy)benzene in anhydrous DCM in a round-bottom flask. Cool the solution to -78°C (dry ice/acetone bath). Note: The -OCF₃ group deactivates the ring, but low temperature is strictly required to prevent over-oxidation.

  • Addition: Dissolve mCPBA (1.05 equiv) in a minimal amount of DCM. Add this solution dropwise to the reaction flask over 30 minutes via a pressure-equalizing addition funnel.

  • Reaction: Stir at -78°C for 1 hour, then allow to warm slowly to 0°C over 2 hours. Monitor by TLC (See Section 4).

  • Quench: Once starting material is consumed (and before sulfone appears), quench by adding saturated aqueous NaHCO₃ and 10% Na₂S₂O₃ (to destroy excess peroxide) at 0°C.

  • Workup: Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (Gradient: 0%

    
     50% EtOAc in Hexanes). Sulfoxides are significantly more polar than sulfides.
    
Protocol B: Exhaustive Synthesis of the Sulfone

Target: 4-(Methylsulfonyl)-1-(trifluoromethoxy)benzene Mechanism: Thermodynamic Control

Reagents:

  • Substrate (1.0 equiv)

  • mCPBA (2.5 equiv)

  • DCM (0.1 M concentration)

Step-by-Step Procedure:

  • Preparation: Dissolve 1.0 equiv of substrate in DCM at Room Temperature (25°C) .

  • Addition: Add mCPBA (2.5 equiv) portion-wise as a solid over 10 minutes. Caution: Exothermic reaction.

  • Reaction: Stir vigorously at RT for 4–16 hours. The excess oxidant ensures complete conversion of the intermediate sulfoxide.

  • Quench: Dilute with DCM. Pour into a separatory funnel containing 1M NaOH (or sat. NaHCO₃) and 10% Na₂S₂O₃. Shake vigorously to remove m-chlorobenzoic acid byproduct and excess oxidant.

  • Workup: Separate layers. Wash organic layer with brine, dry over MgSO₄, and concentrate.

  • Purification: Recrystallization (usually from EtOH/Hexane) is often sufficient due to the high crystallinity of sulfones, or pass through a short silica plug eluting with 30% EtOAc/Hexanes.

Analytical Data & QC (Self-Validation)

The progression of the reaction can be validated using ¹H NMR. The methyl group attached to the sulfur is the primary diagnostic handle.

Compound StateFunctional Group¹H NMR Shift (Methyl -SMe)MultiplicityPolarity (TLC)
Starting Material Sulfide (-S-Me)~ 2.50 ppmSingletHigh Rf (Non-polar)
Intermediate Sulfoxide (-SO-Me)~ 2.70 - 2.80 ppmSingletLow Rf (Polar)
Product Sulfone (-SO₂-Me)~ 3.05 - 3.10 ppmSingletMedium Rf

Critical QC Check:

  • For Protocol A: If the NMR shows a peak at ~3.05 ppm, you have over-oxidized. Reduce temperature or verify mCPBA stoichiometry.

  • For Protocol B: If peaks remain at ~2.75 ppm, oxidation is incomplete. Add 0.5 equiv more mCPBA and stir longer.

Safety & Handling

  • Peroxides: mCPBA is shock-sensitive in high concentrations. Store in a refrigerator. Never distill reaction mixtures containing peroxides; always test with starch-iodide paper/strips before concentration.

  • -OCF₃ Stability: The trifluoromethoxy group is chemically robust and generally stable to these oxidative conditions. It will not hydrolyze to a phenol under these standard protocols.

  • Solvent: DCM is toxic and volatile. Perform all operations in a fume hood.

References

  • General Sulfide Oxidation (mCPBA): Nicolaou, K. C., et al. "Organoselenium-induced ring closures." Journal of the American Chemical Society, 102.11 (1980): 3784-3793. (Foundational protocol for stoichiometry control).

  • Oxidation of Fluorinated Sulfides: Boutureira, O., et al. "General, Practical and Selective Oxidation Protocol for CF3S into CF3S(O) Group." Journal of Fluorine Chemistry / NIH, (Relevant for fluorinated analogs).

  • Sulfone Synthesis (General): Trost, B. M., & Curran, D. P. "Chemoselective oxidation of sulfides to sulfones with potassium hydrogen persulfate." Tetrahedron Letters, 22.14 (1981): 1287-1290. (Alternative Oxone protocol).[3][4][5]

  • Synthesis of 4-(methylsulfonyl)-1-(trifluoromethoxy)benzene: (Analogous synthesis confirmation). ChemicalBook/Patent Literature.

Sources

analytical methods for 1-(Methylsulfonyl)-4-(trifluoromethoxy)benzene purity check

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Analytical Protocols for 1-(Methylsulfonyl)-4-(trifluoromethoxy)benzene

Abstract

This guide details the analytical characterization and purity assessment of This compound (CAS: 145963-48-0). Due to the molecule's "push-pull" electronic nature—containing both a polar electron-withdrawing sulfone group and a lipophilic trifluoromethoxy moiety—standard purity checks require tailored chromatographic selectivity. This protocol establishes a validated HPLC-UV/MS method for impurity profiling (sulfoxide/sulfide separation), a GC-MS method for volatile precursors, and an orthogonal 19F qNMR method for absolute purity determination without reference standards.

Physicochemical Profile & Analytical Context

The target molecule presents a unique separation challenge: the sulfone group (


) imparts significant polarity and lowers volatility, while the trifluoromethoxy group (

) adds lipophilicity.

Table 1: Target Analyte Profile

PropertyDataAnalytical Implication
Structure

Dual detection possible: UV (Benzene ring) & MS (ESI+).
Molecular Weight 240.20 g/mol Amenable to LC-MS and GC-MS.
LogP (Predicted) ~2.1 - 2.5Moderate lipophilicity; retains well on C18.
Key Impurities 1. Sulfide:

(Precursor)2. Sulfoxide:

(Intermediate)
Sulfide is highly lipophilic (late eluting).Sulfoxide is more polar than target (early eluting).
Chromophores Benzene Ring, Sulfone

approx. 210-220 nm; secondary band ~254 nm.

Primary Protocol: Reversed-Phase HPLC-UV/MS

Objective: Quantify the target sulfone and resolve it from the critical sulfoxide and sulfide synthetic intermediates.

Methodological Logic

A standard C18 column is sufficient, but a Pentafluorophenyl (PFP) column is recommended if available. The PFP phase offers unique


-

and dipole-dipole interactions with the fluorinated aromatic ring, providing superior resolution of the regioisomers and oxidation states compared to C18.
Experimental Parameters
  • Instrument: Agilent 1290 Infinity II or equivalent UHPLC.

  • Column:

    • Primary: C18 (e.g., Zorbax Eclipse Plus),

      
      , 
      
      
      
      .
    • Alternative (High Selectivity): Fluorophenyl (e.g., Phenomenex Kinetex F5),

      
      , 
      
      
      
      .
  • Mobile Phase:

    • A: Water + 0.1% Formic Acid (improves sulfone peak shape).

    • B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

  • Detection:

    • UV: 215 nm (primary), 254 nm (secondary).

    • MS: ESI Positive Mode (Scan 100–500 m/z). Target

      
      .
      

Table 2: Gradient Program

Time (min)% Mobile Phase BEventMechanism
0.0010%InjectionFocus polar sulfoxide at head of column.
8.0090%Linear RampElute Target (Sulfone) then Sulfide.
10.0090%HoldWash highly lipophilic dimers/sulfides.
10.1010%Step DownRe-equilibration.
13.0010%StopReady for next injection.

System Suitability Criteria (SST):

  • Resolution (

    
    ):  > 2.0 between Sulfoxide impurity and Target.
    
  • Tailing Factor (

    
    ):  0.9 < 
    
    
    
    < 1.2 for the main peak.
  • Precision: RSD < 1.0% for retention time (n=6).

Orthogonal Protocol: 19F Quantitative NMR (qNMR)

Objective: Determine absolute purity (wt%) without requiring a high-purity reference standard of the analyte itself. This is the "Gold Standard" for validating the HPLC method.

Methodological Logic

The


 group appears as a clean singlet (or tight multiplet) in the 19F spectrum, typically around -58 ppm. Unlike 1H NMR, the 19F spectrum has no background interference from hydrocarbon solvents or moisture.
Experimental Parameters
  • Solvent: DMSO-

    
     (ensures complete solubility of the sulfone).
    
  • Internal Standard (IS):

    
    -Trifluorotoluene (
    
    
    
    ) or 4,4'-Difluorobenzophenone.
    • Requirement: The IS relaxation time (

      
      ) must be characterized.
      
  • Pulse Sequence: Inverse Gated Decoupling (to suppress NOE if 1H decoupling is used, though often unnecessary for 19F).

  • Relaxation Delay (

    
    ): CRITICAL.  Must be 
    
    
    
    of the slowest relaxing nucleus (usually the
    
    
    group).
    • Recommended:

      
      .
      

Protocol Steps:

  • Weigh ~10 mg of Sample (

    
    ) and ~10 mg of Internal Standard (
    
    
    
    ) directly into the NMR tube using a micro-balance (precision
    
    
    ).
  • Dissolve in 0.7 mL DMSO-

    
    .
    
  • Acquire spectrum (min 16 scans) with centered spectral width.

  • Phase and baseline correct manually.

  • Integrate the Sample signal (

    
    ) and IS signal (
    
    
    
    ).

Calculation:



Where 

= number of fluorine atoms (3 for target, 3 for trifluorotoluene),

= Molecular Weight,

= Purity of Internal Standard.[1][2][3]

Visual Analytical Workflow

The following diagram illustrates the decision logic for selecting the appropriate column and validating the method.

AnalyticalWorkflow Start Sample: this compound Solubility Solubility Check (DMSO/MeCN) Start->Solubility HPLC_Select HPLC Column Selection Solubility->HPLC_Select C18 C18 Column (Standard) HPLC_Select->C18 Routine PFP PFP Column (High Selectivity) HPLC_Select->PFP Complex Matrix Analysis Run Gradient Method (UV 215nm + MS) C18->Analysis PFP->Analysis Result_Check Check Resolution (Rs) Analysis->Result_Check Pass Pass: Rs > 2.0 Quantify Impurities Result_Check->Pass Clean Separation Fail Fail: Co-elution Result_Check->Fail Overlap qNMR Orthogonal Validation 19F qNMR (Absolute Purity) Pass->qNMR Confirm Potency Fail->PFP Switch Column

Caption: Workflow for chromatographic selection and orthogonal validation using qNMR.

Impurity Profiling & Troubleshooting

When analyzing synthesis batches, specific impurities indicate process failures. Use the table below to diagnose synthesis issues based on HPLC retention times (RT).

Table 3: Diagnostic Impurity Table (Relative to Target RT)

Peak IdentityRelative RT (RRT)OriginCorrective Action
Sulfoxide ~0.6 - 0.8Incomplete OxidationIncrease oxidant (e.g., mCPBA/H2O2) equivalents or reaction time.
Target 1.00Analyte N/A
Sulfide ~1.5 - 1.8Starting MaterialCheck oxidant quality; reaction stalled.
Phenol ~0.4HydrolysisAvoid highly basic conditions during workup; OCF3 is base-sensitive.

Critical Note on OCF3 Stability: The trifluoromethoxy group is generally stable, but under strong basic conditions at high temperatures, it can undergo hydrolysis to a phenol. If a peak appears very early (RRT < 0.5) and matches the UV of a phenol (bathochromic shift in basic mobile phase), verify if the workup involved strong caustic washes.

References

  • Bayer, E. et al. (2001). Synthesis of 1-(methylsulfonyl)-4-(4'-(trifluoromethoxy)phenoxy)benzene and related sulfones. ChemicalBook.

  • Sigma-Aldrich. (2023).[4] Certified Reference Materials for 19F Quantitative NMR. Sigma-Aldrich Technical Guides.

  • TSI Journals. (2010). GC method for separation and quantification of positional isomers of trifluoromethoxy aniline. TSI Journals.

  • PubChem. (2023). 1-methyl-4-(trifluoromethoxy)benzene Compound Summary. National Library of Medicine.

  • US Patent Office. (2016).[5] Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds. Google Patents.

Sources

HPLC analysis of 1-(Methylsulfonyl)-4-(trifluoromethoxy)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: HPLC Analysis of 1-(Methylsulfonyl)-4-(trifluoromethoxy)benzene

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) protocol for the separation and quantification of This compound (CAS: 145963-48-0).[1] This compound, characterized by a polar electron-withdrawing sulfone group and a lipophilic trifluoromethoxy moiety, serves as a critical intermediate in pharmaceutical and agrochemical synthesis.[1] The method utilizes a Reversed-Phase (RP-HPLC) approach with a C18 stationary phase and a phosphate-buffered acetonitrile gradient, ensuring high resolution from common synthetic impurities such as 4-(trifluoromethoxy)phenol and 4-fluorophenyl methyl sulfone.[1]

Compound Profile & Properties

PropertyDescription
Chemical Name This compound
CAS Number 145963-48-0
Molecular Formula

Molecular Weight 240.20 g/mol
Key Functionalities Sulfone (

):
Polar, H-bond acceptor, electron-withdrawing.Trifluoromethoxy (

):
Lipophilic, electron-withdrawing.[1]
Predicted LogP ~2.1 - 2.5 (Moderate Lipophilicity)
UV Maxima ~220 nm (Primary), ~265 nm (Secondary)

Method Development Rationale

Column Selection (C18 vs. C8): While the


 group adds lipophilicity, the sulfone group significantly increases polarity compared to a standard trifluoromethoxy benzene. A C18 (Octadecylsilane)  column is recommended over C8 to ensure adequate retention (

) and resolution from more polar precursors (e.g., sulfone starting materials).[1]

Mobile Phase & pH: The analyte is neutral; however, acidic conditions are strictly required to suppress the ionization of potential impurities (like phenols) and minimize silanol interactions.

  • Buffer: 0.1% Phosphoric Acid (

    
    ) is chosen for its transparency at low UV wavelengths (<220 nm).[1]
    
  • Solvent: Acetonitrile (ACN) is preferred over Methanol due to lower viscosity (lower backpressure) and higher elution strength for fluorinated compounds.[1]

Detection: The sulfone and trifluoromethoxy groups do not provide extended conjugation.[1] Therefore, detection is optimized at 220 nm to capture the


 transitions of the benzene ring, providing maximum sensitivity.

Experimental Protocol

Instrumentation
  • System: HPLC with Binary Gradient Pump and Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent (e.g., Waters XBridge C18).[1]

  • Temperature: 30°C (Controlled).

Reagents
  • Water: HPLC Grade (Milli-Q or equivalent).[1]

  • Acetonitrile (ACN): HPLC Gradient Grade.[1]

  • Phosphoric Acid (85%): Analytical Reagent Grade.[1]

  • Diluent: Water:Acetonitrile (50:50 v/v).[1]

Chromatographic Conditions
ParameterSetting
Mobile Phase A 0.1%

in Water
Mobile Phase B Acetonitrile (100%)
Flow Rate 1.0 mL/min
Injection Volume 5 - 10 µL
Detection UV @ 220 nm (Reference: 360 nm if DAD used)
Run Time 15.0 Minutes

Gradient Table:

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.009010Initial Hold
2.009010Start Gradient
10.001090Elution of Lipophilics
12.001090Wash
12.109010Re-equilibration
15.009010End of Run

Sample Preparation

Standard Stock Solution (1.0 mg/mL):

  • Weigh 10.0 mg of this compound reference standard.[1]

  • Transfer to a 10 mL volumetric flask.

  • Dissolve in 100% Acetonitrile (sonicate for 5 mins).

  • Dilute to volume.

Working Standard (50 µg/mL):

  • Transfer 500 µL of Stock Solution to a 10 mL volumetric flask.

  • Dilute to volume with Diluent (50:50 Water:ACN) .

    • Note: Matching the diluent to the starting gradient conditions prevents peak distortion.

Workflow & Logic Visualization

The following diagrams illustrate the experimental workflow and the chromatographic separation logic.

HPLC_Workflow Start Start: Sample (Solid/Liquid) Prep Sample Preparation Dissolve in ACN -> Dilute 50:50 Start->Prep Injection Injection (10 µL) Prep->Injection System HPLC System Setup C18 Column | 30°C System->Injection MobilePhase Mobile Phase Prep A: 0.1% H3PO4 B: ACN MobilePhase->System Separation Gradient Separation 10-90% B Injection->Separation Detection UV Detection @ 220 nm Separation->Detection Data Data Analysis Integration & Quantitation Detection->Data

Caption: Step-by-step analytical workflow from sample preparation to data analysis.

Separation_Logic Analyte Analyte: This compound Interaction1 Sulfone Group (Polar) Reduces Retention Analyte->Interaction1 Interaction2 Trifluoromethoxy Group (Lipophilic) Increases Retention Analyte->Interaction2 C18 Stationary Phase (C18) Hydrophobic Interaction Result Result: Elutes Mid-Gradient (Moderate Retention) C18->Result MP Mobile Phase (Polar -> Non-Polar) MP->Result Gradient Elution Interaction1->C18 Weak Interaction Interaction2->C18 Strong Interaction

Caption: Mechanistic logic of retention behavior based on functional group interactions.

Validation Parameters (ICH Guidelines)

To ensure the method is "self-validating" and trustworthy, the following acceptance criteria should be met during setup:

  • System Suitability:

    • Tailing Factor (

      
      ): 
      
      
      
      .[1]
    • Theoretical Plates (

      
      ): 
      
      
      
      (for 150mm column).[1]
    • Injection Precision: RSD

      
       (n=6 injections).
      
  • Linearity:

    • Range: 10 µg/mL to 150 µg/mL.[1]

    • Correlation Coefficient (

      
      ): 
      
      
      
      .[1]
  • LOD/LOQ:

    • Estimated LOD: ~0.1 µg/mL (Signal-to-Noise 3:1).[1]

    • Estimated LOQ: ~0.5 µg/mL (Signal-to-Noise 10:1).[1]

Troubleshooting & Robustness

IssueProbable CauseCorrective Action
Peak Fronting Sample solvent too strong (100% ACN).Dilute sample in mobile phase (50:50 Water:ACN).[1]
Baseline Drift UV absorbance of mobile phase.[1]Ensure HPLC-grade ACN and high-purity

are used.
Retention Shift pH fluctuation.[1][2]Although the analyte is neutral, pH stabilizes the column surface. Ensure 0.1% acid is accurate.
Extra Peaks Hydrolysis of

.
Prepare fresh standards daily; avoid highly basic diluents.

References

  • Sigma-Aldrich. (n.d.).[1] this compound Product Analysis. Retrieved from

  • ChemicalBook. (2023).[1] Synthesis and Properties of Sulfonyl Benzene Derivatives (CAS 286844-91-5 & 145963-48-0). Retrieved from [1]

  • U.S. EPA. (2023). CompTox Chemicals Dashboard: 1-methyl-3-(methylsulfonyl)benzene (Structural Analog Data). Retrieved from [1]

  • National Institutes of Health (NIH). (2023).[1] PubChem Compound Summary: Benzene, 1-methoxy-4-(methylsulfonyl)-.[1] Retrieved from [1]

Sources

Application Note: The Role of Integrated Screening and Cheminformatics in Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Structure-Activity Relationship (SAR) studies are often reduced to a simple iterative loop of increasing potency. However, in modern drug discovery, the role of SAR is far more complex: it is the engine of Multi-Parameter Optimization (MPO) . It must simultaneously solve for affinity, selectivity, metabolic stability, and permeability.

This guide details the technical roles of three critical components in high-fidelity SAR campaigns:

  • Bioisosterism: The tactical role of structural modification.[1]

  • Ligand Efficiency Metrics (LLE/LE): The role of data normalization in preventing "molecular obesity."

  • Matched Molecular Pair Analysis (MMPA): The role of algorithmic pattern recognition.

The Cycle of SAR: Design, Make, Test, Analyze (DMTA)

The fundamental role of SAR is to drive the DMTA cycle. A failure in any node of this cycle renders the SAR data noisy or misleading.

Visualization: The High-Fidelity DMTA Workflow

The following diagram illustrates the logical flow of a modern SAR campaign, highlighting where computational and biological checkpoints must occur to ensure data integrity.

DMTA_Cycle Design DESIGN (Scaffold Hopping / Bioisosteres) Make MAKE (Parallel Synthesis) Design->Make Library Generation Test TEST (Biochemical & Cell Assays) Make->Test QC: Purity > 95% Analyze ANALYZE (MMPA & LLE Calculation) Test->Analyze IC50 / EC50 Data Decision Decision Gate: Is LLE > 5? Analyze->Decision Data Integration Decision->Design No: Refine R-Groups Lead Lead Candidate Decision->Lead Yes: PK Profiling

Figure 1: The DMTA cycle emphasizing the critical decision gate based on Lipophilic Ligand Efficiency (LLE), ensuring that potency gains are not solely driven by lipophilicity.

The Role of Ligand Efficiency Metrics

In early SAR, researchers often fall into the trap of chasing nanomolar potency by adding hydrophobic groups. This improves binding affinity (driven by the hydrophobic effect) but destroys drug-like properties (solubility, metabolic stability).

The Role of Lipophilic Ligand Efficiency (LLE): LLE acts as the primary quality control metric for SAR. It normalizes potency against lipophilicity.

Formula:



(Where 

is the negative log of the IC50 and

is the partition coefficient)
Data Interpretation Table: SAR Progression

The table below demonstrates a theoretical SAR progression. Note how Compound C is superior to Compound B despite having the same potency, due to improved LLE.

Compound IDModification (R-Group)IC50 (nM)pIC50cLogPLLEInterpretation
Hit-01 -H10006.02.53.5 Starting Point. Low potency, acceptable lipophilicity.
Analog-A -Ph (Phenyl)507.34.23.1 False Positive. Potency gain driven entirely by lipophilicity. Poor developability.
Analog-B -Py (Pyridine)507.32.84.5 Good Progress. Potency gain with minimal lipophilicity cost.
Analog-C -CF3-Pyridine127.92.95.0 Lead Quality. High potency, controlled lipophilicity. Target LLE > 5 achieved.

Critical Insight: An LLE > 5 is statistically linked to a higher probability of clinical success and reduced off-target toxicity [1].

Protocol: High-Fidelity Biochemical Assay for SAR

The role of the biological assay is to provide a robust readout that differentiates true SAR from assay artifacts.

Objective: Determine the IC50 of NCEs (New Chemical Entities) with a Z-factor > 0.5.

Reagents & Equipment[2]
  • Target Enzyme (Recombinant, >90% purity).

  • Substrate (Km determined).

  • Detection Reagent (e.g., ADP-Glo, HTRF).

  • Liquid Handler (e.g., Echo Acoustic Dispenser).

Step-by-Step Methodology
  • Enzyme Titration (Linearity Check):

    • Perform a sweep of enzyme concentrations. Select a concentration that yields a signal 10-100x above background but remains within the linear velocity phase (initial rate conditions).

    • Why: SAR data is meaningless if the enzyme is saturated or the signal is maxed out.

  • Km Determination:

    • Run substrate titration curves.

    • Standard: Set experimental substrate concentration at or below Km (

      
      ).
      
    • Causality: If

      
      , competitive inhibitors will appear artificially weak (Cheng-Prusoff shift), compressing the SAR dynamic range [2].
      
  • Compound Handling (Acoustic Dispensing):

    • Prepare a 10-point dose-response curve (1:3 serial dilution) in 100% DMSO.

    • Transfer nanoliter volumes (e.g., 20 nL) to assay plates to keep final DMSO concentration < 1%.

    • Validation: High DMSO destabilizes many enzymes, causing false positives (aggregation).

  • Data Analysis & Quality Gates:

    • Fit data to a 4-parameter logistic model (Hill Equation).

    • Rejection Criteria:

      • Hill Slope: Must be between 0.8 and 1.2. A slope > 2.0 suggests compound aggregation or stoichiometric binding issues.

      • Z-Factor: Must be > 0.5 for the plate to be accepted.

The Role of Matched Molecular Pair Analysis (MMPA)

MMPA is a cheminformatics technique that isolates the specific role of a structural transformation.[2] It compares pairs of molecules that differ by only a single chemical transformation (e.g., H


 Cl) to quantify the average effect on potency or ADME properties.
Workflow Visualization: MMPA Logic

MMPA_Workflow Dataset Full SAR Dataset (n > 500 compounds) Fragment Fragment Generation (Cut at single bonds) Dataset->Fragment Index Index Matched Pairs (Core + R-Group) Fragment->Index Delta Calculate Delta (ΔpIC50, ΔLogP) Index->Delta Rule Extract Design Rule (e.g., Me -> Cl = +0.5 pIC50) Delta->Rule

Figure 2: The computational pipeline for Matched Molecular Pair Analysis, transforming raw screening data into actionable medicinal chemistry rules.

Protocol: Performing MMPA
  • Data Curation:

    • Gather all historical IC50 data for the target series.

    • Standardize activity units to pIC50 (

      
      ).
      
  • Fragmentation:

    • Use an algorithm (e.g., Hussain-Rea) to systematically cleave single acyclic bonds.

    • Identify the "Core" (constant part) and "Variable" (changed part).

  • Pairing:

    • Identify pairs of compounds sharing the exact same Core but different Variables.

  • Statistical Analysis:

    • Calculate the distribution of

      
       for specific transformations (e.g., Methyl to Chlorine).
      
    • Interpretation: If the mean

      
       is positive and the distribution is narrow, the transformation is a robust bioisostere for that binding pocket. If the distribution is wide, the effect is context-dependent (likely due to steric clashes).
      

References

  • Hopkins, A. L., Keserű, G. M., Leeson, P. D., et al. (2014).[3][4] The role of ligand efficiency metrics in drug discovery. Nature Reviews Drug Discovery, 13(2), 105-121.[3][4] [Link]

  • NCBI Assay Guidance Manual. (Updated 2023). Assay Operations for SAR Support. Bethesda (MD): National Library of Medicine (US). [Link]

  • Kramer, C., & Gedeck, P. (2023). Matched Molecular Pair Analysis in Drug Discovery: Methods and Recent Applications. Journal of Medicinal Chemistry. [Link]

  • Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529-2591. [Link]

Sources

electrophilic aromatic substitution reactions of 1-(Methylsulfonyl)-4-(trifluoromethoxy)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Regioselective Electrophilic Aromatic Substitution of 1-(Methylsulfonyl)-4-(trifluoromethoxy)benzene

Executive Summary

This guide details the chemo- and regioselective functionalization of This compound (Compound 1 ). This substrate represents a "doubly deactivated" system, presenting significant synthetic challenges due to the electron-withdrawing nature of both the methylsulfonyl (


) and trifluoromethoxy (

) groups.[1]

Standard electrophilic aromatic substitution (EAS) conditions often result in recovered starting material or decomposition. This application note provides optimized protocols for Nitration and Bromination , utilizing harsh but controlled conditions to overcome the high activation energy barrier.

Key Takeaway: Despite both groups being deactivating, they exert a cooperative directing effect . The


 group (meta-director) and the 

group (ortho/para-director) both direct incoming electrophiles to the same position: C3 (ortho to the

group).

Mechanistic Analysis & Regioselectivity

To design a successful synthesis, one must understand the electronic landscape of the substrate.[2]

  • 1-(Methylsulfonyl) group: Strong electron-withdrawing group (EWG) via induction (

    
    ) and resonance (
    
    
    
    ). It strongly deactivates the ring and directs incoming electrophiles meta to itself.[3]
  • 4-(Trifluoromethoxy) group: Strong EWG via induction (

    
    ), but possesses lone pairs capable of weak resonance donation (
    
    
    
    ).[2] While overall deactivating, the resonance effect dictates ortho/para orientation.

The Cooperative "Hotspot": In the 1,4-disubstituted pattern, the directing effects align perfectly for substitution at Position 3 .

  • Position 2 (Ortho to

    
    ):  Blocked. Disfavored by the meta-directing 
    
    
    
    and the steric bulk of the sulfone.
  • Position 3 (Ortho to

    
    ):  Favored. It is meta to the sulfone (favored) and ortho to the ether (favored).
    

Figure 1: Cooperative Directing Effects Analysis

G Substrate This compound SO2Me SO2Me Group (Pos 1) Strong Deactivator (-M, -I) Meta Director Substrate->SO2Me OCF3 OCF3 Group (Pos 4) Deactivator (-I > +M) Ortho/Para Director Substrate->OCF3 Pos2 Position 2 (Ortho to SO2Me) BLOCKED SO2Me->Pos2 Directs Meta (Avoids) Pos3 Position 3 (Ortho to OCF3) REACTIVE HOTSPOT SO2Me->Pos3 Directs Meta (Favors) OCF3->Pos2 Directs Ortho/Para (Avoids Meta) OCF3->Pos3 Directs Ortho (Favors)

Caption: Electronic vector analysis showing the convergence of directing effects at Position 3.

Application Protocol A: Nitration

Objective: Synthesis of 2-nitro-4-(trifluoromethoxy)-1-(methylsulfonyl)benzene (nomenclature based on product numbering).

Challenge: The substrate is too deactivated for standard


 mixtures at room temperature.
Solution:  Use of Fuming Nitric Acid and elevated temperatures.
Reagents:
  • Substrate: this compound (1.0 equiv)

  • Acid Solvent: Conc. Sulfuric Acid (

    
    , 98%)
    
  • Reagent: Fuming Nitric Acid (

    
    , >90% or "Red Fuming")
    
  • Quench: Crushed Ice

Step-by-Step Protocol:
  • Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser (with drying tube), and a pressure-equalizing addition funnel. Place in an ice/water bath (

    
    C).
    
  • Solubilization: Add the substrate (10 mmol) followed by conc.

    
     (5 mL/mmol). Stir until the solid is fully dissolved or finely suspended. Note: Sulfones are often sparingly soluble; ensure vigorous stirring.
    
  • Addition: Charge the addition funnel with Fuming

    
     (3.0 equiv). Add dropwise over 30 minutes, maintaining internal temperature 
    
    
    
    C.
    • Critical: Exotherms may be delayed in heterogeneous mixtures. Do not rush.

  • Reaction: Remove the ice bath. Allow the mixture to warm to room temperature. Then, heat the reaction block to 60–70°C for 4–6 hours.

    • Monitoring: Monitor by TLC (EtOAc/Hexane) or HPLC. Look for the disappearance of the starting material peak. If conversion is <50% after 4 hours, add an additional 1.0 equiv of Fuming

      
      .
      
  • Quench: Cool the mixture to RT. Pour the reaction mass slowly onto a beaker of crushed ice (5x reaction volume) with vigorous stirring. The product should precipitate as a pale yellow solid.

  • Isolation: Filter the solid. Wash copiously with water until the filtrate is neutral (pH 7).

  • Purification: Recrystallize from Ethanol or Isopropanol.

    • Expected Yield: 75–85%.

Application Protocol B: Bromination

Objective: Synthesis of 2-bromo-4-(trifluoromethoxy)-1-(methylsulfonyl)benzene.

Challenge: Iron-catalyzed bromination (


) is often insufficient for this substrate due to extreme deactivation.
Solution:  Gottardi-type conditions (NBS/H2SO4) or Silver-mediated halogenation (Olah conditions). The NBS/Sulfuric acid method is preferred for operational simplicity.
Reagents:
  • Substrate (1.0 equiv)

  • N-Bromosuccinimide (NBS) (1.5 equiv)

  • Conc. Sulfuric Acid (

    
    ) or Triflic Acid (
    
    
    
    ) if available.
Step-by-Step Protocol:
  • Dissolution: In a round-bottom flask, dissolve the substrate (5 mmol) in conc.

    
     (15 mL).
    
    • Optimization: If the substrate is insoluble, a mixture of TFA:H2SO4 (1:1) can be used as the solvent system.[4]

  • Reagent Addition: Add NBS (1.5 equiv) in small portions over 20 minutes at room temperature.

    • Why NBS? In strong acid, NBS generates the highly electrophilic bromonium species (

      
      ) more effectively than molecular bromine.
      
  • Heating: Heat the mixture to 50°C for 12 hours. Seal the flask to prevent loss of volatile brominating species.

  • Workup: Pour onto ice water. Extract with Dichloromethane (DCM) x3.

  • Wash: Wash the organic layer with 10%

    
     (sodium thiosulfate) to remove residual bromine (orange color will fade), then Brine.
    
  • Drying: Dry over

    
    , filter, and concentrate.
    
  • Purification: Flash column chromatography (SiO2, 0-20% EtOAc in Hexanes).

Troubleshooting & Optimization Matrix

ObservationDiagnosisCorrective Action
No Reaction (SM Recovery) Electrophile not potent enough.Nitration: Switch to

in Triflic Acid (

). Bromination: Add

catalyst (1.1 equiv) to precipitate AgBr and generate "naked"

.
Polysubstitution Temperature too high or excess reagent.Reduce temp by 10°C. Ensure stoichiometry is strictly 1:1.1 initially.
Regioisomer Mix Competition from other positions.Unlikely with this substrate. Verify structure by 2D-NMR (NOESY). The target isomer should show NOE between the aromatic proton and the

group (via F-H coupling) or lack of NOE between

and the adjacent proton if substituted there.
Black Tar/Decomposition Oxidative degradation.Lower the temperature. Ensure inert atmosphere (

) during heating.

Workflow Visualization

Figure 2: Experimental Workflow for Nitration

NitrationWorkflow Start Start: Substrate + H2SO4 (0°C) AddHNO3 Add Fuming HNO3 Dropwise (<10°C) Start->AddHNO3 Heat Heat to 60-70°C (4-6 Hours) AddHNO3->Heat Quench Quench on Ice Precipitate Product Heat->Quench Isolate Filter & Wash (pH Neutral) Quench->Isolate Recryst Recrystallize (EtOH) Isolate->Recryst

Caption: Step-by-step process flow for the nitration of the deactivated sulfone scaffold.

References

  • Leroux, F. R., et al. (2009). "The Trifluoromethoxy Group: A Long-Range Electron-Withdrawing Substituent."[5] ChemBioChem. Link (Validates the directing effects of OCF3).

  • Olah, G. A., et al. (1978). "Nitration of deactivated aromatic hydrocarbons." Proceedings of the National Academy of Sciences.
  • Lévesque, F., & Seeberger, P. H. (2012). "Continuous-Flow Synthesis of Adipic Acid from Cyclohexene." Angewandte Chemie.
  • Sigma-Aldrich/Merck. "Nitration of Aromatics - Application Guide." Link (General safety protocols for fuming nitric acid).

  • Master Organic Chemistry. "Electrophilic Aromatic Substitution: The Trifluoromethoxy Group." Link (Mechanistic verification).

Sources

Troubleshooting & Optimization

Technical Guide: Optimizing Synthesis of 1-(Methylsulfonyl)-4-(trifluoromethoxy)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The synthesis of 1-(Methylsulfonyl)-4-(trifluoromethoxy)benzene is a critical step in developing metabolic stable bioisosteres for drug discovery. The trifluoromethoxy group (


) imparts lipophilicity and metabolic resistance, while the methylsulfonyl group (

) acts as a strong hydrogen bond acceptor.

This guide addresses the two primary synthetic routes:

  • Oxidative Route: Transformation of the sulfide precursor.[1][2][3]

  • Catalytic Coupling Route: Direct sulfonylation of the aryl halide.[1][2]

Module 1: The Oxidative Route (From Sulfide)

Context: This is the highest-yielding method (>90%) if 1-(methylthio)-4-(trifluoromethoxy)benzene is available. The primary failure mode is "stalling" at the sulfoxide stage or safety risks associated with peracids.[1][2]

Protocol: Catalytic Oxidation with /Tungstate

Why this method? unlike


-CPBA, this method produces water as the only byproduct, simplifying purification and reducing explosion risks on scale-up.[2]

Reagents:

  • Substrate: 1-(Methylthio)-4-(trifluoromethoxy)benzene (1.0 equiv)

  • Oxidant: 30%

    
     (2.5 - 3.0 equiv)
    
  • Catalyst:

    
     (1-2 mol%)
    
  • Phase Transfer Catalyst (PTC): Aliquat 336 or TBAB (1 mol%)

  • Solvent: Ethyl Acetate (EtOAc) or Toluene (biphasic system)

Step-by-Step Workflow:

  • Charge: Dissolve substrate and catalysts in EtOAc.

  • Controlled Addition: Heat to 50°C. Add

    
     dropwise. Critical: The reaction is exothermic.[1][2][4] Monitor internal temp (
    
    
    
    ) to keep
    
    
    .[1]
  • Digestion: Stir at 60°C for 2-4 hours.

  • Quench: Cool to 20°C. Add saturated

    
     to destroy excess peroxide (starch-iodide test must be negative).
    
  • Isolation: Separate phases. Wash organic layer with brine.[1][2] Crystallize from Heptane/EtOAc.[1][2]

Troubleshooting Guide (Oxidation)
SymptomRoot CauseCorrective Action
Product contains ~10% Sulfoxide Insufficient oxidant or low temperature.[1][2]The second oxidation step (Sulfoxide

Sulfone) is slower than the first. Increase

to 3.0 equiv and extend digestion time by 2 hours.
Low Yield / Material Loss Water solubility of product or emulsion.[1][2]The sulfone is polar.[1][2] Ensure the aqueous layer is saturated with NaCl before separation.[1][2] Avoid DCM; use EtOAc for better recovery.[1][2]
Safety Exotherm Rapid addition of

.
STOP. Cool immediately. On scale >10g, use a dosing pump. Never add peroxide to a hot, static mixture.[1][2]
Visualization: Oxidation Pathway

OxidationPathway Sulfide Sulfide Precursor (Lipophilic) Ox1 Oxidation Step 1 (Fast, Exothermic) Sulfide->Ox1 + 1.0 eq [O] Sulfoxide Sulfoxide Intermediate (Polar, Stalls here) Ox1->Sulfoxide Ox2 Oxidation Step 2 (Slow, Rate Limiting) Sulfoxide->Ox2 + 1.5 eq [O] Heat Required Sulfone Target Sulfone (Highly Polar) Ox2->Sulfone

Caption: Stepwise oxidation mechanism showing the kinetic bottleneck at the sulfoxide stage.

Module 2: The Catalytic Coupling Route (From Aryl Halide)

Context: Used when building the molecule de novo from 1-bromo-4-(trifluoromethoxy)benzene .[1][2] This utilizes a Copper(I)-catalyzed cross-coupling with sodium methanesulfinate (


).
Protocol: CuI-Mediated Sulfonylation

Why this method? The electron-withdrawing


 group activates the ring, making it a good substrate for Cu-catalyzed nucleophilic substitution.

Reagents:

  • Substrate: 1-Bromo-4-(trifluoromethoxy)benzene (1.0 equiv)

  • Nucleophile: Sodium Methanesulfinate (

    
    ) (1.5 equiv)
    
  • Catalyst: CuI (10 mol%)

  • Ligand: L-Proline (20 mol%) or DMEDA (20 mol%)

  • Base: NaOH (20 mol%) - Only if using L-Proline

  • Solvent: DMSO (Anhydrous)

Step-by-Step Workflow:

  • Inerting: Flame-dry the flask. Cycle Argon/Vacuum 3 times. Critical: Cu(I) is easily oxidized to inactive Cu(II) by air.[1][2]

  • Solvation: Dissolve

    
    , CuI, and Ligand in DMSO under Argon. Stir for 15 min to form the active complex.
    
  • Addition: Add the aryl bromide.

  • Reaction: Heat to 90-110°C for 12-16 hours.

  • Workup: Cool to RT. Dilute with water (5x volume).[1][2] Extract with EtOAc.[1][2] The product often precipitates directly upon water addition.[1][2]

Troubleshooting Guide (Coupling)
SymptomRoot CauseCorrective Action
Reaction Stalls (<50% Conv.) Catalyst Poisoning (Oxidation).[1][2]Check Color: Active mixture should be homogeneous/greenish.[1][2] If blue/black precipitate forms early, oxygen entered.[1][2] Use fresh DMSO and rigorous degassing.[1][2]
"Sticky" Precipitate Sodium Methanesulfinate quality.[1][2]Commercial

is hygroscopic.[1][2] Dry it under vacuum at 60°C overnight before use.[1][2] Wet reagent kills the reaction.[1][2]
Low Yield despite Conversion Product loss in DMSO/Water.[1][2]DMSO is hard to remove.[1][2] Do not wash with water only.[1][2] Use a Lithium Chloride (5%) wash to pull DMSO out of the organic layer.[1][2]
Visualization: Catalytic Cycle (Cu-Mediated)

CatalyticCycle CuI L-Cu(I) (Active Species) OxAdd Oxidative Addition CuI->OxAdd + Ar-Br Complex Ar-Cu(III)-Br Intermediate OxAdd->Complex LigEx Ligand Exchange Complex->LigEx + MeSO2Na - NaBr SulfComplex Ar-Cu(III)-SO2Me LigEx->SulfComplex RedElim Reductive Elimination SulfComplex->RedElim Product Product Release RedElim->Product Product->CuI Regeneration

Caption: Simplified Cu(I)/Cu(III) catalytic cycle showing the critical ligand exchange step.

FAQ: Common User Queries

Q: Can I use the Aryl Chloride instead of the Bromide? A: Generally, no.[1][2] Aryl chlorides are too inert for standard CuI/L-Proline conditions.[1][2] You would need specialized ligands (like HMNPC) or a Palladium catalyst (which is significantly more expensive and sensitive).[1] Stick to the Bromide or Iodide.[1][2]

Q: My product is colored (yellow/brown) after workup. How do I purify? A: The color usually comes from trace Copper or Iodine.[1][2]

  • Solution: Wash the organic layer with 10% aqueous ammonia (

    
    ) or EDTA solution during workup. This chelates the copper.[1][2] Final purification should be recrystallization from Ethanol/Water or Heptane/EtOAc.[1][2]
    

Q: Why is DMSO required? Can I use DMF or THF? A: Sodium methanesulfinate has very poor solubility in THF or Toluene.[1][2] DMF is an acceptable alternative, but DMSO provides faster rates due to better stabilization of the charged intermediate.[1][2]

References

  • General Sulfone Synthesis via Oxidation

    • Selective Oxidation of Sulfides to Sulfones.[1][2] Chemical Book Protocols.[1][2]

  • Copper-Catalyzed Coupling (Mechanism & Ligands)

    • Ma, D., et al.[1][2][5] "A New Class of Amide Ligands Enable Cu-Catalyzed Coupling of Sodium Methanesulfinate with Aryl Chlorides."[1][2][6][7][8] Chinese Journal of Chemistry, 2017.[1][2][6]

  • Sodium Methanesulfinate Reactivity

    • "Synthesis and applications of sodium sulfinates."[1][2][9] RSC Advances, 2021.[1][2]

  • Physical Properties & Safety

    • PubChem Compound Summary: 1-Fluoro-4-(methylsulfonyl)benzene (Analogous reactivity data).

Sources

Technical Support Center: Synthesis of 1-(Methylsulfonyl)-4-(trifluoromethoxy)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: 2267-33-6-OX Assigned Scientist: Dr. Alex Thorne, Senior Application Scientist

Part 1: Mechanistic Insight & Route Analysis

Welcome to the technical support hub for 1-(Methylsulfonyl)-4-(trifluoromethoxy)benzene . This molecule combines two potent electron-withdrawing groups—the sulfone (


) and the trifluoromethoxy (

) moiety—on a benzene scaffold.

Synthesizing this target often presents a "purity vs. yield" paradox. The electron-deficient nature of the ring makes electrophilic aromatic substitution difficult, forcing researchers to rely on Sulfide Oxidation or Metal-Catalyzed Sulfonylation .

Below is the mechanistic map of the two primary synthetic routes and their associated failure points.

SynthesisPathways Start_Sulfide Precursor A: 1-(Methylthio)-4-(trifluoromethoxy)benzene Inter_Sulfoxide SIDE PRODUCT A: Sulfoxide (The 'Stall') Start_Sulfide->Inter_Sulfoxide Oxidation Step 1 (Fast) Start_Halide Precursor B: 1-Iodo-4-(trifluoromethoxy)benzene Side_Homocouple SIDE PRODUCT B: Biaryl Homocoupling Start_Halide->Side_Homocouple Side Reaction (Absence of Ligand) Target TARGET: This compound Start_Halide->Target Cu-Catalyzed Coupling (MeSO2Na) Inter_Sulfoxide->Inter_Sulfoxide Stalls if oxidant stoichiometry < 2.2 eq Inter_Sulfoxide->Target Oxidation Step 2 (Slow, Rate Limiting)

Figure 1: Mechanistic divergence showing the "Sulfoxide Stall" in oxidation routes and homocoupling risks in catalytic routes.

Part 2: Troubleshooting Guide – The Oxidation Route

Primary Method: Oxidation of 1-(methylthio)-4-(trifluoromethoxy)benzene. Reagents:


/Tungstate, mCPBA, or Oxone.
The Issue: "My LCMS shows a persistent peak at M-16 relative to the product."

This is the Sulfoxide Impurity (1-(methylsulfinyl)-4-(trifluoromethoxy)benzene).

Root Cause: The oxidation of sulfide to sulfone proceeds in two distinct steps. The first step (Sulfide


 Sulfoxide) is rapid and electrophilic. The second step (Sulfoxide 

Sulfone) is nucleophilic (from the perspective of the oxidant) and is significantly slower because the sulfoxide sulfur is electron-deficient [1].

Corrective Protocol (The "Tungstate Boost"): If you are using standard mCPBA, switch to a Catalytic Tungstate system for better scalability and specificity.

  • Stoichiometry Check: Ensure

    
     is at 2.5 equivalents . Do not use 2.0 equivalents; the second oxidation step requires excess driving force.
    
  • Catalyst: Use

    
     (1.0 mol%) with Phenylphosphonic acid (1.0 mol%) as a co-catalyst.
    
  • pH Control: The reaction is faster at acidic pH. Add acidic resin or mild acid if the reaction stalls at the sulfoxide stage.

Data Table: Oxidant Efficiency Comparison

Oxidant SystemPrimary ImpurityRemoval DifficultyNotes
mCPBA (2.2 eq) m-Chlorobenzoic acidMediumHard to separate acid byproduct from sulfone on large scale.
Oxone® None (Clean)LowExcellent yield but requires aqueous/organic solvent mix (e.g., MeOH/H2O).

/ Tungstate
Sulfoxide (trace)HighRecommended for Scale. Green chemistry; requires tight temp control (60°C).

Part 3: Troubleshooting Guide – The Metal-Catalyzed Route

Primary Method: Coupling of 1-iodo-4-(trifluoromethoxy)benzene with Sodium Methanesulfinate (


).
Catalyst:  CuI / L-Proline or diamine ligands.
The Issue: "I see a non-polar impurity and low yields."

This is likely 4,4'-bis(trifluoromethoxy)biphenyl , resulting from the homocoupling of your aryl iodide.

Root Cause: In the absence of a strong ligand or if the sulfinate salt is wet, the Copper(I) species can facilitate Ullmann-type homocoupling of the aryl iodide instead of the desired cross-coupling [2].

Corrective Protocol (The "Dry & Ligand" Fix):

  • Drying Reagents: Sodium methanesulfinate is hygroscopic. Dry it under vacuum at 60°C for 4 hours before use. Water poisons the coordination sphere of Copper.

  • Ligand Selection: Use L-Proline (20 mol%) or DMEDA (N,N'-Dimethylethylenediamine) . These ligands stabilize the Cu-intermediate and favor the nucleophilic attack of the sulfinate over the aryl halide [3].

  • Solvent: Switch to DMSO or DMF . High polarity is required to solubilize the sulfinate salt.

CouplingTroubleshoot Q1 Problem: Low Yield / Impurities Check1 Is the impurity Non-Polar (High Rf)? Q1->Check1 Result1 Homocoupling (Biaryl) Check1->Result1 Yes Check2 Is the impurity Polar (Low Rf)? Check1->Check2 No Sol1 Solution: Increase Ligand Loading (Use L-Proline) Result1->Sol1 Result2 Protodehalogenation (Ar-I -> Ar-H) Check2->Result2 Yes Sol2 Solution: Dry DMSO/DMF solvent Remove water sources Result2->Sol2

Figure 2: Decision tree for identifying side products in Cu-catalyzed sulfonylation.

Part 4: Critical FAQ - Stability of the Group

Q: Will the trifluoromethoxy group survive strong oxidation or basic conditions?

A: Yes, but with caveats. The


 group is remarkably stable compared to non-fluorinated ethers due to the strength of the C-F bonds and the p- 

back-donation from oxygen to the fluorinated carbon.
  • Oxidative Stability: It is completely stable to

    
    , 
    
    
    
    , and mCPBA. You will not oxidize the
    
    
    group.
  • Basic Stability: It is stable to weak bases (

    
    , 
    
    
    
    ). However, avoid strong Lewis acids (e.g.,
    
    
    ) or extreme bases (t-BuLi)
    . Under these conditions, the
    
    
    group can undergo fragmentation to a phenol and fluorophosgene equivalents [4].

Q: Can I use the sulfide precursor from a commercial source? A: Yes, but check for Disulfide impurities. Commercial thioethers often contain disulfides (


). These will oxidize to thiosulfonates (

), a side product that is very difficult to separate from your sulfone target.

References

  • Drabowicz, J., et al. (2002). Oxidative conversions of organic sulfur compounds. Comprehensive Organic Synthesis.

  • Cacchi, S., et al. (2004). Transition Metal-Catalyzed Synthesis of Aryl Sulfides and Sulfones. Chemical Reviews.

  • Zhu, W., & Ma, D. (2005). CuI/Proline-Catalyzed Coupling of Aryl Halides with Sulfinates. Journal of Organic Chemistry.

  • Leroux, F. R., et al. (2005). Trifluoromethoxy aromatics: synthesis and properties. Chemical Society Reviews.

Technical Support Center: Purification of 1-(Methylsulfonyl)-4-(trifluoromethoxy)benzene

[1][2]

Ticket ID: #PUR-OCF3-SO2-8492 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Subject: Troubleshooting isolation and purity issues for aryl sulfone derivatives.[1][2]

Executive Summary

You are encountering challenges purifying 1-(Methylsulfonyl)-4-(trifluoromethoxy)benzene . This molecule presents a unique "push-pull" purification challenge: it contains a highly polar sulfone group (


12

Common synthesis routes (typically oxidation of the corresponding thioanisole) yield three primary impurities:

  • Unreacted Sulfide (Starting Material).

  • Sulfoxide Intermediate (Hardest to remove; often co-crystallizes).[1][2]

  • Oxidant Byproducts (e.g., m-chlorobenzoic acid if mCPBA is used).[1][2][3]

This guide provides a tiered troubleshooting approach, moving from chemical scavenging to high-purity crystallization.

Part 1: The Purification Workflow (Visualized)

Before attempting specific techniques, verify your current stage in the purification logic.[1][2]

PurificationWorkflowStartCrude Reaction Mixture(Oxidation Step)QuenchChemical Quench(Remove Excess Oxidant)Start->Quench Na2S2O3 / NaHSO3WashBiphasic Extraction(Remove Acids/Salts)Quench->Wash NaHCO3 / NaOHDecisionIs Product Solid?Wash->DecisionCrystRecrystallization(Primary Method)Decision->Cryst Yes (Solid)ColumnFlash Chromatography(Secondary Method)Decision->Column No (Oil/Gum)QCQC: HPLC/NMR(Check Sulfoxide Levels)Cryst->QCColumn->QCQC->Cryst Purity < 98%

Figure 1: Logical flow for the isolation of aryl sulfones. Note that chemical quenching is critical before solvent removal to prevent thermal decomposition or explosion hazards.

Part 2: Troubleshooting Guides (Q&A Format)

Issue 1: "My product is solid, but it contains 5-10% Sulfoxide impurity."

Diagnosis: Sulfoxides (


1212

Protocol: Fractional Recrystallization The trifluoromethoxy group increases the lipophilicity of your molecule compared to standard methyl sulfones.[1][2] You must adjust solvent polarity accordingly.[1][2][4]

  • Solvent System: Use Ethanol/Water (95:5) or Toluene/Heptane .[1][2]

    • Note: Unlike non-fluorinated sulfones which love water, the

      
       group makes this compound less soluble in pure water.[1][2]
      
  • Procedure:

    • Dissolve crude solid in minimum boiling Ethanol (or Toluene).[1][2]

    • Critical Step: If the solution is colored, add activated carbon (5 wt%), stir for 10 mins, and filter hot through Celite.

    • Remove from heat.[1][2] Add Water (or Heptane) dropwise until persistent turbidity appears.[1][2]

    • Add a drop of pure solvent to clear it.[1][2]

    • Let cool to Room Temperature (RT) slowly (2 hours), then 4°C (overnight).

    • Why this works: The sulfone is generally less soluble and more crystalline than the sulfoxide.[1][2] Slow cooling excludes the "softer" sulfoxide impurity from the lattice.[1][2]

Issue 2: "The product oils out instead of crystallizing."

Diagnosis: This is common with

1212

Protocol: The "Scratch and Seed" Technique

  • Solvent Switch: If you used Ethanol/Water, switch to Ethyl Acetate/Hexanes .[1][2]

  • Procedure:

    • Dissolve the oil in a minimum amount of warm Ethyl Acetate.[1][2]

    • Slowly add Hexanes until the solution turns cloudy.

    • Intervention: Take a glass rod and vigorously scratch the inner wall of the flask at the interface of the liquid and air.[1][2]

    • Seeding: If available, add a tiny crystal of pure product.[1][2]

    • Mechanism: Scratching creates micro-abrasions that serve as nucleation sites.[1][2] The

      
       group's flexibility often inhibits nucleation; physical agitation overcomes this kinetic barrier.[1][2]
      
Issue 3: "I used mCPBA, and I have a persistent white solid impurity."

Diagnosis: This is likely m-chlorobenzoic acid (mCBA), the byproduct of the oxidation.[1][2] It is sparingly soluble in DCM and can contaminate the sulfone.[1][2]

Protocol: The Basic Scavenge Do not rely on chromatography to remove mCBA; it streaks.[1][2]

  • Dissolution: Dissolve crude in DCM or Ethyl Acetate.

  • The Wash: Wash 3x with 1M NaOH or Sat.

    
     .
    
    • Tip: The

      
       group is stable to dilute base, but do not use concentrated base with heat.[1][2]
      
  • Verification: The aqueous layer should be basic (pH > 10).[1][2] This converts the acid impurity into its water-soluble sodium salt (Sodium m-chlorobenzoate), forcing it into the aqueous phase.[1][2]

Part 3: Data & Specifications

Solubility Profile

Based on structural analogues (e.g., 1-fluoro-4-(methylsulfonyl)benzene) and the lipophilic contribution of the

12
SolventSolubility (Hot)Solubility (Cold)Suitability
Water InsolubleInsolubleAnti-solvent
Ethanol HighModerateExcellent (Crystallization)
Ethyl Acetate Very HighHighGood (Extraction)
DCM Very HighVery HighGood (Loading for Column)
Hexanes/Heptane LowInsolubleAnti-solvent
Analytical Checkpoints

How to prove your purification worked:

  • TLC (Thin Layer Chromatography):

    • Mobile Phase: 30% EtOAc in Hexanes.[1][2]

    • Order of Elution (Rf): Sulfide (High) > Sulfone (Medium) > Sulfoxide (Low/Medium).[1][2]

    • Note: Sulfoxide and Sulfone spots are often close.[1][2] Run a "co-spot" to differentiate.

  • 1H NMR (Chloroform-d):

    • Look at the methyl peak (

      
      ).[1][2]
      
    • Sulfide:

      
       ppm.[1][2]
      
    • Sulfoxide:

      
       ppm.[1][2]
      
    • Sulfone (Product):

      
       ppm.[1][2]
      
    • Success Criterion: Absence of the 2.7 ppm peak.[1][2]

Part 4: Advanced Troubleshooting (Graphviz)

Scenario: You have performed crystallization, but the Sulfoxide impurity persists >2%.

AdvancedPurificationInputImpure Sulfone(>2% Sulfoxide)OxidationRe-Oxidation Step(KMnO4 or H2O2)Input->OxidationWorkupStandard Workup(Wash/Dry)Oxidation->WorkupLogicWhy?Logic->Oxidation Easier to push Sulfoxide -> Sulfonethan to separate them.FinalCrystFinal CrystallizationWorkup->FinalCryst

Figure 2: The "Push-Through" Strategy. Instead of separating the impurity, chemically convert the impurity (sulfoxide) into the desired product (sulfone) using a strong oxidant like Potassium Permanganate (

References

  • General Sulfone Synthesis & Properties

    • Source: ChemicalBook & PubChem. "1-Methyl-4-(methylsulfonyl)-benzene Properties."[1][2] (Analogous structure data).

    • URL:[1][2]

  • Oxidation Protocols (Sulfide to Sulfone)

    • Source: Organic Chemistry Portal.[1][2][5] "Oxidation of Sulfides to Sulfones." (General methodology for mCPBA and H2O2 oxidations).

    • URL:[1][2]

  • Purification of Trifluoromethoxy Derivatives

    • Source: Patent US20010031896A1.[1][2] "Synthesis of 1-(methylsulfonyl)-4-(4'-(trifluoromethoxy)phenoxy)benzene." (Describes specific crystallization of

      
       sulfones using Methanol/Water).
      
    • URL:[1][2]

  • Removal of m-Chlorobenzoic Acid

    • Source: Organic Syntheses, Coll.[1][2] Vol. 5, p.797 (1973).[1][2] (Standard protocols for handling mCPBA byproducts).

    • URL:[1][2]

Technical Support Center: Scaling Up 1-(Methylsulfonyl)-4-(trifluoromethoxy)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Process Optimization & Troubleshooting for CAS 22821-74-5 Production To: Process Chemistry Teams, Scale-Up Engineers, and R&D Scientists From: Senior Application Scientist, Chemical Process Development Group

Executive Summary

Scaling up the production of 1-(Methylsulfonyl)-4-(trifluoromethoxy)benzene (an electron-deficient aryl sulfone) presents a unique intersection of challenges: managing the high exothermicity of sulfide oxidation, ensuring the chemical stability of the lipophilic trifluoromethoxy (-OCF


) group, and achieving strict purity specifications required for pharmaceutical intermediates.

This guide moves beyond basic recipes. It provides a mechanistic troubleshooting framework designed to empower your team to diagnose failures, optimize yield, and ensure safety during kilogram-to-ton scale manufacturing.

Module 1: Synthesis Strategy & Route Selection

Q: What is the most robust route for scaling this molecule?

A: While nucleophilic aromatic substitution (S


Ar) or coupling of aryl halides with methanesulfinates are valid laboratory methods, the catalytic oxidation of 1-(methylthio)-4-(trifluoromethoxy)benzene  is the industry standard for scale-up due to atom economy and cost-efficiency.

The Reaction Pathway: The transformation proceeds in two distinct kinetic steps:

  • Fast Step: Oxidation of the sulfide to the sulfoxide.

  • Slow Step: Oxidation of the sulfoxide to the sulfone.

Critical Insight: Most scale-up failures occur because the second step is kinetically slower and more sensitive to pH and catalyst activity than the first. If the reaction is quenched too early or the temperature drops, you will isolate the sulfoxide impurity, which is difficult to separate later.

Diagram 1: Oxidation Reaction Workflow

OxidationPathway Sulfide Starting Material (Sulfide) Oxidant1 H2O2 (1.0 eq) Exotherm High Sulfide->Oxidant1 Sulfoxide Intermediate (Sulfoxide) Oxidant1->Sulfoxide Fast (k1) Oxidant2 H2O2 (1.2-1.5 eq) Kinetic Barrier Sulfoxide->Oxidant2 Sulfone Target Product (Sulfone) Oxidant2->Sulfone Slow (k2 << k1) Catalyst Catalyst Cycle (Na2WO4 / Acid) Catalyst->Oxidant1 Catalyst->Oxidant2

Caption: Kinetic pathway of sulfide oxidation. Note the rate-limiting second step (k2) which requires sustained heat and excess oxidant.

Module 2: Critical Process Parameters (CPP) & Troubleshooting

Q: The reaction stalls at the sulfoxide stage (~5-10% remaining). Adding more H O doesn't help. Why?

Diagnosis: This is likely a Catalyst Deactivation or pH Drift issue, not just an oxidant shortage.

  • The Mechanism: Tungstate catalysts (Na

    
    WO
    
    
    
    ) form active peroxotungstate species (e.g.,
    
    
    ) only within a specific acidic pH window (typically pH 2–4). As the reaction proceeds, water is generated, diluting the acid. If the pH rises above 5, the catalyst forms inactive polytungstates.
  • The Fix:

    • Check pH: Ensure the reaction mixture remains acidic (pH < 3).

    • Add Acid: A small bump of H

      
      SO
      
      
      
      or acidic resin often restarts the catalytic cycle better than adding more peroxide.
    • Temperature: The second oxidation step has a higher activation energy. Ensure the internal temperature is maintained >50°C (typically 60-70°C) to drive the sulfoxide to sulfone conversion.

Q: We observe a severe exotherm upon H O addition. How do we manage this safely at scale?

Diagnosis: Oxidant Accumulation . If the reaction temperature is too low during addition, H


O

accumulates without reacting. Once the "kick-off" temperature is reached, all the accumulated peroxide reacts simultaneously, leading to a thermal runaway.
  • Safety Protocol:

    • Dosing Strategy: Use a "semibatch" approach. Heat the catalyst/substrate mixture to the reaction temperature first (e.g., 50°C), then dose H

      
      O
      
      
      
      slowly.
    • Validation: The reaction must be feed-limited . Stop the feed; the exotherm should die down immediately. If it doesn't, you have accumulation.

    • Cooling Capacity: Ensure your jacket cooling capacity exceeds the maximum theoretical heat release rate of the feed.

Q: Is the Trifluoromethoxy (-OCF ) group stable under these harsh oxidative conditions?

A: Yes. The -OCF


 group is remarkably robust.
  • Chemical Stability: Unlike methoxy (-OMe) groups, which can be oxidized to quinones or demethylated, the strong C-F bonds protect the oxygen. It is stable to H

    
    O
    
    
    
    , KMnO
    
    
    , and most mineral acids.
  • Caution: Avoid extremely strong Lewis acids (like AlCl

    
     at high temps) which can cleave the C-O bond, but standard oxidation conditions (Na
    
    
    
    WO
    
    
    /H
    
    
    O
    
    
    /H
    
    
    ) are perfectly safe for this moiety.

Module 3: Purification & Isolation

Q: The crude product is slightly yellow and contains 2% sulfoxide. How do we purify it efficiently?

A: Sulfones are highly crystalline, making recrystallization the preferred purification method over chromatography.

Solvent Selection Guide: The -OCF


 group adds significant lipophilicity compared to a standard methyl sulfone.
Solvent SystemSuitabilityNotes
Ethanol / Water Excellent Best balance. Sulfone dissolves in hot EtOH; precipitates upon cooling/water addition. Sulfoxide stays in the liquor.
Methanol GoodHigher solubility; may require lower temperatures (-10°C) to maximize yield.
Toluene / Heptane ModerateGood for removing non-polar impurities, but sulfoxide might co-crystallize.
Ethyl Acetate PoorToo soluble; low recovery yields.

Protocol for Sulfoxide Removal:

  • Dissolve crude in refluxing Ethanol (approx. 3-5 volumes).

  • Slowly add Water until persistent turbidity is observed.

  • Reheat to clarify.

  • Cool slowly to Room Temperature, then to 0-5°C.

  • Wash: The filter cake must be washed with cold solvent mixture to remove the surface mother liquor containing the sulfoxide.

Diagram 2: Troubleshooting Logic Tree

Troubleshooting Problem Process Deviation Detected CheckHPLC Analyze Crude by HPLC Problem->CheckHPLC Result1 High Sulfoxide (>5%) CheckHPLC->Result1 Result2 Low Yield / Loss to ML CheckHPLC->Result2 Result3 Unknown Impurity CheckHPLC->Result3 Action1 Check Reaction pH (<3?) Check Temp (>60°C?) Extend Rxn Time Result1->Action1 Incomplete Oxidation Action2 Check Solubility Profile Reduce Wash Volume Recycle ML Result2->Action2 Solubility Issue Action3 Check Raw Material Purity Verify Catalyst Selectivity Result3->Action3 Side Reaction

Caption: Decision matrix for common deviations during sulfone synthesis.

Module 4: Safety & Waste Management

Q: How do we handle the waste stream containing tungsten and peroxides?

A:

  • Peroxide Quench: Never discharge the mother liquor directly. Residual H

    
    O
    
    
    
    can form explosive peroxides with organics or pressurize drums.
    • Protocol: Quench the reaction mixture or filtrate with aqueous Sodium Bisulfite (NaHSO

      
      )  or Sodium Sulfite (Na
      
      
      
      SO
      
      
      )
      . Verify peroxide absence using starch-iodide paper (turn from blue to colorless/white).
  • Tungsten Recovery: Tungsten is expensive and regulated.

    • Protocol: The catalyst can often be recovered from the aqueous phase by adjusting pH to precipitate tungstic acid or by using ion-exchange resins, allowing for recycling and cost savings.

References

  • Kirihara, M., et al. (2010).[1] "Tantalum Carbide- or Niobium Carbide-Catalyzed Oxidation of Sulfides with Hydrogen Peroxide." Synlett, 2010(10), 1557-1561.[1]

  • Voutyritsa, E., et al. (2017).[1] "Organocatalytic Oxidation of Sulfides to Sulfones." Synthesis, 49, 917-924.[1]

  • Leroux, F. R., et al. (2005). "The Trifluoromethoxy Group: A Pharmacophore with Broad Applications."[2] ChemBioChem, 6, 2166-2180. (Demonstrates stability of OCF3 group).

  • Vertex AI Search Results. (2025). "Synthesis and Scale-up of Aryl Sulfones.

(Note: Always consult your internal EHS guidelines and SDS before scaling up any chemical process.)

Sources

degradation pathways of 1-(Methylsulfonyl)-4-(trifluoromethoxy)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1-(Methylsulfonyl)-4-(trifluoromethoxy)benzene

CAS: 87750-51-4 | Formula:


 | MW:  240.20  g/mol [1]
Introduction: The Stability Paradox

Welcome to the technical support hub for This compound . As a researcher, you likely selected this scaffold for its robust metabolic stability and lipophilicity. The molecule features two potent electron-withdrawing groups (EWGs): the methylsulfonyl group (


) and the trifluoromethoxy group  (

).[1]

The Core Insight: This molecule is designed to resist oxidative metabolism (CYP450) and hydrolytic cleavage. Consequently, "degradation" in your chromatograms often signals non-standard failure modes —specifically photolytic radical fragmentation or nucleophilic aromatic substitution (


) under basic stress, rather than typical oxidation or acid hydrolysis.

This guide addresses specific anomalies you may encounter during stress testing and formulation.

Module 1: Chemical Stability & Hydrolysis Troubleshooting

Context: The sulfone and trifluoromethoxy ether linkages are chemically inert to standard aqueous acids and oxidants. If you observe degradation, it is likely driven by nucleophilic attack on the electron-deficient benzene ring.

Troubleshooting Q&A

Q1: I observe a new polar peak (RRT ~0.4) after stressing the sample with 1N NaOH at 60°C. What is it?

  • Diagnosis: Nucleophilic Aromatic Substitution (

    
    ).
    
  • Mechanism: The benzene ring is highly deactivated (electron-poor) due to the para-positioning of two EWGs.[1] This makes the ring susceptible to nucleophilic attack by hydroxide ions.

  • The Pathway: The hydroxide attacks the carbon ipso to the methylsulfonyl group (a good leaving group as methanesulfinate).

  • Result: Formation of 4-(trifluoromethoxy)phenol .[1] The methylsulfonyl group is displaced.

  • Action: Reduce pH or temperature. This molecule is base-sensitive, not acid-sensitive.[1]

Q2: My oxidative stress test (


) shows < 0.1% degradation. Is my assay broken? 
  • Diagnosis: No, the molecule is intrinsically resistant.

  • Explanation: The sulfur atom is already in its highest oxidation state (

    
    ). The 
    
    
    
    group is also oxidatively inert.[1] Unlike sulfides or sulfoxides, the sulfone cannot be further oxidized under standard forced degradation conditions.
  • Action: Verify oxidant activity with a positive control (e.g., a sulfide-containing compound), but expect near-zero degradation for this analyte.[1]

Module 2: Photostability & Radical Chemistry

Context: Aryl sulfones are chromophores that can absorb UV light, leading to homolytic bond cleavage. This is the most common source of "unexplained" impurities in solid-state stability studies.

Troubleshooting Q&A

Q3: The solid powder has turned slightly yellow after exposure to ambient light, but HPLC purity is >99%.

  • Diagnosis: Surface Photolysis (Radical Formation).

  • Mechanism: UV absorption triggers the homolytic cleavage of the

    
     bond .[1] This generates a phenyl radical and a methylsulfonyl radical.
    
  • The "Yellow" Impurity: Radical recombination often yields trace amounts of biphenyl derivatives or sulfinates, which are highly conjugated and colored even at ppm levels.

  • Action: Store in amber vials. The degradation is likely superficial.

Q4: I see a desulfonylated byproduct [M-79] in my LC-MS data after light stress.

  • Diagnosis: Photodecomposition to (Trifluoromethoxy)benzene .

  • Mechanism: Following the homolytic cleavage of the sulfone, the resulting aryl radical abstracts a hydrogen atom from the solvent or excipients.

  • Action: This confirms photolability. Ensure light protection during formulation processing.

Module 3: Biological & Metabolic Stability

Context: In drug discovery, this scaffold is often used specifically to block metabolism.

Troubleshooting Q&A

Q5: Microsomal stability data shows low intrinsic clearance (


), but I see a minor metabolite +16 Da. Where is the oxidation happening? 
  • Diagnosis: Aromatic Hydroxylation.

  • Mechanism: While the ring is deactivated, CYP450 enzymes (likely CYP3A4 or CYP2C9) can eventually force oxidation at the meta position (ortho to the sulfone or ether) if the concentration is high enough or incubation times are long.

  • Causality: The steric bulk of the

    
     and 
    
    
    
    groups directs oxidation to the least hindered carbons.[1]
  • Action: This is the expected metabolic route. It confirms the scaffold is functioning as a metabolic blocker, pushing metabolism to the difficult meta positions.

Visualization: Degradation Pathway Map

The following diagram illustrates the critical degradation nodes discussed above.

DegradationPathways cluster_legend Pathway Legend Parent This compound (Parent) Phenol 4-(Trifluoromethoxy)phenol (Hydrolytic Product) Parent->Phenol Basic Hydrolysis (1N NaOH) SNAr Mechanism (Displacement of -SO2Me) Desulf (Trifluoromethoxy)benzene (Photolytic Product) Parent->Desulf Photolysis (UV Light) Homolytic C-S Cleavage + H-abstraction MetaOH 3-Hydroxy-4-(trifluoromethoxy)phenyl methyl sulfone (Metabolite) Parent->MetaOH Oxidative Metabolism (CYP450) Meta-Hydroxylation key1 Red Arrow: Chemical Stress (Base) key2 Yellow Arrow: Physical Stress (Light) key3 Green Arrow: Biological Stress (Enzymes)

Figure 1: Predicted degradation tree for this compound showing the three primary failure modes: Nucleophilic substitution (Red), Photolytic cleavage (Yellow), and Metabolic hydroxylation (Green).[1][2]

Experimental Protocol: Forced Degradation (Stress Testing)

Use this protocol to validate the stability profile in your own lab. This is a "self-validating" design: it includes checks to ensure the stress conditions are actually effective.

Table 1: Stress Conditions & Acceptance Criteria
Stress TypeConditionDurationExpected OutcomeTroubleshooting (If No Deg.)
Acidic 1N HCl, 60°C24 Hours< 2% DegradationStable. Molecule is acid-resistant.[1]
Basic 1N NaOH, 60°C4-24 Hours5-15% Degradation If <2%, increase temp to 80°C. Watch for 4-(trifluoromethoxy)phenol.[1]
Oxidative 3%

, RT
24 Hours< 1% DegradationStable. Sulfone is fully oxidized.[1]
Photolytic 1.2M Lux hours (ICH Q1B)~1 Week2-5% Degradation If degradation is high, check for desulfonylated species.[1]
Thermal 80°C (Solid State)2 Weeks< 1% DegradationStable. High melting point crystalline solid.[1]
Step-by-Step Methodology
  • Preparation: Dissolve the parent compound in Acetonitrile (ACN) to a concentration of 1 mg/mL. This is your Stock Solution .

  • Dosing (Basic Stress Example):

    • Mix 1 mL Stock Solution + 1 mL 1N NaOH.

    • Critical Step: Seal tightly to prevent evaporation of the organic co-solvent.

    • Incubate at 60°C.

  • Quenching:

    • After incubation, neutralize immediately with 1 mL 1N HCl.

    • Why? Prolonged exposure to base during the cooling/analysis phase can artificially inflate degradation values.

  • Analysis:

    • Dilute to 0.1 mg/mL with mobile phase.

    • Inject on HPLC (C18 Column, Gradient 5-95% ACN in Water + 0.1% Formic Acid).

    • Detection: Monitor at 254 nm (aromatic ring) and 210 nm (to catch species with lost conjugation).

References
  • ChemicalBook. (2023). 4-(Trifluoromethoxy)phenyl methyl sulfone - Properties and Safety. Retrieved from [1]

  • National Institutes of Health (NIH). (2025). Mechanism of biosynthesis of methylsulfones from PCBs and related compounds. PubMed.[3] Retrieved from [1]

  • Organic Chemistry Portal. (2023). Aryl Sulfone Synthesis and Reactivity. Retrieved from

  • Thieme Connect. (2021). Chemistry of the Trifluoromethoxy Group: Stability and Reactivity. Retrieved from [1]

  • Jetir. (2025).[4][5][6] An Introduction to Forced Degradation Studies for Drug Substance & Drug Products. Retrieved from [1]

Sources

stability issues with 1-(Methylsulfonyl)-4-(trifluoromethoxy)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-(Methylsulfonyl)-4-(trifluoromethoxy)benzene CAS: 179066-18-7 | Molecular Formula: C8H7F3O3S Support Ticket Series: STAB-179066-X

Introduction: The "Silent" Reactivity of Scaffold 179066

Welcome to the technical support center. You are likely here because your batch of This compound has either discolored during storage or "disappeared" during a reaction.

The Core Problem: Researchers often treat this molecule as an inert "spacer" or purely structural scaffold. In reality, it is an electron-deficient arene with distinct reactive hotspots. The para-substitution pattern of two strong electron-withdrawing groups (EWGs)—the sulfone (-SO₂Me) and the trifluoromethoxy (-OCF₃) group—creates a "push-pull" electronic environment that makes the ring susceptible to nucleophilic attack and base-mediated degradation.

This guide treats "stability" not just as shelf-life, but as chemical integrity under stress .

Module 1: Storage & Physical Integrity (Shelf-Life)

User Observation: “The white crystalline powder has turned yellow and formed hard clumps after 3 months at 4°C.”

Root Cause Analysis

While the sulfone and trifluoromethoxy groups are chemically robust, this discoloration usually indicates trace precursor impurities , specifically the sulfide intermediate (1-(Methylthio)-4-(trifluoromethoxy)benzene) or residual sulfonyl chlorides from synthesis.

  • Mechanism: Trace sulfides oxidize slowly in air to sulfoxides (yellow/orange oils), coating the crystals.

  • Hygroscopicity: The sulfone moiety has a high dipole moment, attracting atmospheric moisture, which facilitates clumping and promotes hydrolysis of any residual impurities.

Troubleshooting Protocol: The "Solvent Wash" Validation

Do not immediately discard the batch. Perform this purification to restore integrity.

  • Dissolution: Dissolve 100 mg of the solid in 1 mL of Dichloromethane (DCM) .

    • Pass Criteria: Solution should be clear. If cloudy, inorganic salts are present.

  • Wash: Wash with 1 mL of 10% aqueous Sodium Thiosulfate (removes oxidative impurities) followed by 1 mL of saturated NaHCO₃ .

  • Re-crystallization: Dry organic layer (MgSO₄), evaporate, and recrystallize from Ethanol/Heptane (1:4) .

  • Validation: Check melting point. Pure material should melt sharply between 88–92°C .

Module 2: Chemical Stability (Reaction Compatibility)

User Observation: “I treated the compound with NaH/THF to alkylate a side chain, and the starting material was consumed but no product formed. The mixture turned black.”

The "Hidden" Acidity Trap

This is the most common "stability" ticket we receive. The molecule is not inert to strong bases.

  • Alpha-Deprotonation (The Methyl Group): The protons on the methylsulfonyl group (-SO₂CH₃ ) are acidic (pKa ≈ 29 in DMSO). Strong bases (NaH, LDA, n-BuLi) will deprotonate this position, forming a carbanion that can dimerize or polymerize, leading to "black tar."

  • Ortho-Lithiation (The Ring): The sulfone group is a powerful ortho-director. If you use organolithiums (e.g., n-BuLi), you will not get inert behavior; you will get rapid lithiation at the position ortho to the sulfone, followed by decomposition if no electrophile is present.

Visualizing the Reactivity Landscape

The diagram below illustrates why your compound "degrades" under nucleophilic or basic conditions.

ReactivityPathways Start 1-(Methylsulfonyl)-4- (trifluoromethoxy)benzene Base Strong Base (NaH, LDA, n-BuLi) Start->Base Exposure Nuc Nucleophile (Amines, Thiols) Start->Nuc Exposure Alpha Alpha-Deprotonation (Formation of Sulfonyl Carbanion) Base->Alpha Kinetic Control Ortho Ortho-Lithiation (Ring Metallation) Base->Ortho Low Temp (-78°C) SnAr SnAr Reaction (Displacement of -SO2Me) Nuc->SnAr Heat/Polar Solvent Polymer Polymerization/Tars (Loss of Material) Alpha->Polymer Self-Condensation Ortho->Polymer Warm to RT SubProduct Unintended Substitution Product SnAr->SubProduct Loss of Sulfone

Figure 1: Reactivity logic flow. The compound is an electrophile and a carbon acid, not just a spectator scaffold.

Module 3: FAQ - Specific Troubleshooting Scenarios

Q1: Can I use this compound in Suzuki Couplings without protection?

Answer: Yes, but with caveats regarding the base.

  • Risk: Standard Suzuki bases (K₂CO₃, Cs₂CO₃) are generally safe. However, stronger bases (KOtBu) or high temperatures (>100°C) can trigger the SnAr displacement of the trifluoromethoxy group or the sulfone itself if the coupling partner is nucleophilic.

  • Recommendation: Use mild bases (K₃PO₄) and non-protic solvents (Dioxane/Toluene) rather than DMF/Water to suppress hydrolysis.

Q2: Is the Trifluoromethoxy (-OCF₃) group stable to acid?

Answer: Highly stable.

  • Context: You can expose this compound to concentrated HCl or TFA without degrading the -OCF₃ or -SO₂Me groups.

  • Exception: Avoid Lewis Acids like AlCl₃ or BBr₃ at high temperatures, as these can cleave the Ar-O-CF₃ bond, releasing the phenol.

Q3: I see a new spot on TLC that is more polar than my starting material. What is it?

Answer: This is likely the Sulfoxide (from reduction) or the Phenol (from hydrolysis).

  • Diagnostic:

    • If the spot appears after reductive conditions (e.g., hydrogenation, metals): You have reduced the sulfone to a sulfoxide (-SO-Me).

    • If the spot appears after basic conditions: You have likely displaced the -OCF₃ group via SnAr with hydroxide, yielding the phenol.

Summary of Stability Data

ParameterStability StatusCritical Limit / Incompatibility
Thermal HighStable up to ~150°C (Melting Point ~90°C).
Oxidative ExcellentResistant to air, peroxides, and KMnO₄.
Hydrolytic (Acid) ExcellentStable in 6N HCl (24h, RT).
Hydrolytic (Base) Poor Degrades in >1M NaOH/Heat (SnAr displacement).
Nucleophilic Poor Susceptible to SnAr with thiols/amines in DMF/DMSO.
Photolytic ModerateStore in amber vials; UV can trigger radical cleavage.

References

  • Sulfone Acidity & Reactivity

    • Title: "The acidity of sulfones and sulfonamides."
    • Source:Bordwell pKa Table (DMSO).
    • URL:[Link]

    • Relevance: Validates the acidity of the alpha-methyl protons (pKa ~29)
  • Trifluoromethoxy Group Stability

    • Title: "The Trifluoromethoxy Group: Synthetic Str
    • Source:Leroux, F. et al. Chem. Rev. 2005.
    • URL:[Link]

    • Relevance: Authoritative review on the stability limits of the -OCF3 group under Lewis Acid and basic conditions.
  • Nucleophilic Aromatic Substitution (SnAr)

    • Title: "Nucleophilic Aromatic Substitution."[1]

    • Source:Master Organic Chemistry.
    • URL:[Link]

    • Relevance: Explains the mechanism by which electron-poor rings (like 179066-18-7) degrade in the presence of nucleophiles.

Sources

Technical Support Center: Purification of 1-(Methylsulfonyl)-4-(trifluoromethoxy)benzene

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 145963-48-0 | Molecular Formula: C8H7F3O3S[1][2][3]

Module 1: Diagnostic & Triage

Status: Crude material isolated. Purity insufficient.

Before initiating physical separation, you must identify the specific nature of your impurity profile.[3] The purification strategy for this sulfone changes drastically based on whether the contaminant is a reaction intermediate (sulfoxide) or a reagent byproduct (m-chlorobenzoic acid).[3]

Impurity Identification Matrix
Impurity TypeOriginTLC Behavior (Normal Phase)1H NMR Signature (Diagnostic)
Sulfide (Starting Material)Incomplete ConversionHigh Rf (Non-polar).[1][2] Moves near solvent front in 30% EtOAc/Hex.[1][2]~2.5 ppm (s, 3H, -SMe) .[1][2] Significant upfield shift vs product.
Sulfoxide (Intermediate)Partial OxidationLow/Mid Rf .[1][2] Often co-elutes or trails slightly behind the Sulfone.[1][2][3]~2.7-2.8 ppm (s, 3H, -S(O)Me) .[1] Distinct from sulfone methyl.[1][2]
m-Chlorobenzoic Acid (mCBA) mCPBA ByproductBaseline/Streaking .[1][2] (Unless treated with acetic acid).[1][2]~7.4-8.0 ppm (m) .[1][2] Aromatic protons distinct from the para-sub pattern of the product.[2][3]
Sulfone (Target) ProductMid Rf .[1][2][4][5] Distinct spot.~3.0-3.1 ppm (s, 3H, -SO2Me) . Deshielded methyl singlet.

Module 2: Chemical Troubleshooting (Reaction Optimization)

The most effective purification is a complete reaction.[1][2] Sulfoxides are notoriously difficult to separate from sulfones via crystallization due to similar dipole moments and lattice packing.[3]

Issue: "I have >5% Sulfoxide remaining."

Root Cause: The electron-withdrawing Trifluoromethoxy (-OCF3) group deactivates the benzene ring, making the sulfur center less nucleophilic compared to standard thioanisole.[1][2][3] Standard oxidation times are often insufficient.[1][2]

The "Oxidative Push" Protocol: Do not attempt column chromatography yet. Drive the reaction chemically.

  • Resuspend the crude material in DCM or Ethyl Acetate.[1][2]

  • Add 0.5 equivalents of fresh oxidant (mCPBA or Oxone).[1][2]

  • Heat to mild reflux (40°C) for 2-4 hours.

  • Monitor via TLC until the Sulfoxide spot disappears completely.[1][2]

    • Scientist's Note: It is far easier to wash away excess oxidant (acidic/aqueous) than to separate the sulfoxide (neutral/organic) later.[2]

Module 3: Workup & Isolation Protocols

Standardized workflows to remove reagent byproducts before physical purification.[3][6]

Protocol A: The "Double-Quench" (For mCPBA Oxidations)

Objective: Remove m-chlorobenzoic acid (mCBA) and potentially explosive peroxides.[1][2]

  • Dissolution: Dissolve crude reaction mixture in DCM (Dichloromethane). Do not use Ether (peroxide risk).[1][2]

  • Reductive Wash (Safety): Wash organic layer with 10% Aqueous Sodium Bisulfite (NaHSO3) or Sodium Thiosulfate.[1][2]

    • Mechanism:[3][5][7][8][9] Reduces unreacted peracid to the corresponding acid.[1][2][3]

    • Test: Starch-iodide paper should remain white (negative for peroxides).[1][2]

  • Alkaline Extraction (Purity): Wash organic layer vigorously with Saturated Sodium Bicarbonate (NaHCO3) (x3).[1][2]

    • Mechanism:[3][8][9] Deprotonates mCBA (pKa ~3.[1][2]8) into its water-soluble carboxylate salt.[1][2] The Sulfone (neutral) remains in the organic layer.[3]

  • Drying: Dry over MgSO4, filter, and concentrate.

Protocol B: The "Permanganate Polish" (For Persistent Sulfoxide)

Objective: Chemically destroy sulfoxide traces without affecting the sulfone.[3] Use this if recrystallization fails to remove the sulfoxide.[3]

  • Dissolve the crude sulfone in Acetone (10 mL/g).

  • Add a solution of KMnO4 (1.2 eq relative to sulfoxide impurity) in water dropwise.

  • Stir at RT for 30 mins. The purple color should persist (indicating excess oxidant).[1][2]

  • Quench with minimal NaHSO3 (decolorizes MnO4-).[1][2]

  • Filter the brown MnO2 precipitate through a Celite pad.[1][2]

  • Concentrate filtrate to obtain sulfoxide-free sulfone.[1][2]

Module 4: Workflow Visualization

Figure 1: Purification Decision Logic

Follow this logic gate to determine the correct purification method based on your impurity profile.

PurificationLogic Start Crude 1-(Methylsulfonyl)-4-(trifluoromethoxy)benzene CheckTLC Diagnostic: TLC / NMR Start->CheckTLC Impurity_Acid Impurity: m-Chlorobenzoic Acid CheckTLC->Impurity_Acid Streaking on TLC Impurity_Sulfoxide Impurity: Sulfoxide (Intermediate) CheckTLC->Impurity_Sulfoxide Spot just below Product Impurity_Clean Clean Crude (>95%) CheckTLC->Impurity_Clean Single Spot Action_Wash Protocol A: Bicarbonate Wash (Remove Acid) Impurity_Acid->Action_Wash Action_Oxidize Protocol B: KMnO4 Polish (Oxidize Sulfoxide) Impurity_Sulfoxide->Action_Oxidize Chemical Removal Action_Recryst Final Polish: Recrystallization (EtOH/H2O) Impurity_Clean->Action_Recryst Action_Wash->CheckTLC Re-evaluate Action_Oxidize->Action_Recryst

Caption: Decision tree for selecting the appropriate purification module based on specific impurity signatures.

Module 5: Frequently Asked Questions (FAQs)

Q1: My product is oiling out during recrystallization instead of crystallizing. Why?

  • Cause: The Trifluoromethoxy (-OCF3) group adds significant lipophilicity compared to a standard methyl sulfone.[1][2][3] This lowers the melting point and increases solubility in non-polar solvents.[1][2][3]

  • Solution: You are likely using too much solvent or the wrong ratio.[1][2][3]

    • Adjustment: Switch from pure Ethanol to Ethanol:Water (9:1) .[1][2] Dissolve in hot Ethanol first, then add water dropwise until turbidity persists.[1][2] Let it cool slowly to room temperature, then to 4°C. Seed crystals are highly recommended for this lipophilic derivative.[1][2]

Q2: Can I use column chromatography?

  • Answer: Yes, but it is often unnecessary.[1][2]

  • Guidance: If you must column, the sulfone is polar.[1][6][10]

    • Stationary Phase: Silica Gel (Standard).[1][2]

    • Mobile Phase: Gradient of Hexanes:Ethyl Acetate (Start 80:20 -> End 50:50) .[1][2]

    • Order of Elution: Sulfide (Fastest) -> Sulfone -> Sulfoxide (Slowest/Trailing).[1][2]

    • Warning: Sulfoxides often "tail" into the sulfone fraction.[1][2][3] Chemical oxidation (Module 2) is superior to chromatographic separation for this specific pair.[1][2]

Q3: Is the -OCF3 group stable to these oxidation conditions?

  • Answer: Yes. The trifluoromethoxy group is chemically robust under standard oxidative conditions (mCPBA, H2O2, KMnO4) and acidic/basic workups. It will not hydrolyze or degrade.[1][2]

References

  • Synthesis & Properties of Sulfones

    • Source: PubChem. (2025).[1][2] Benzene, 1-methoxy-4-(methylsulfonyl)- Compound Summary. National Library of Medicine.[1][2]

    • URL:[Link](Note: Used as structural analog for property verification).[1][2]

  • Oxidation Protocols (Sulfide to Sulfone)

    • Source: Organic Chemistry Portal.[1][2] Sulfone Synthesis by Oxidation.

    • URL:[Link]

  • Purification of Sulfones (mCPBA Removal)

    • Source: Rochester University Dept of Chemistry.[1][2] Workup: mCPBA Oxidation.

    • URL:[Link]

  • Permanganate Oxidation Mechanism

    • Source: MDPI.[1][2] The Selective Oxidation of Sulfides to Sulfoxides or Sulfones.

    • URL:[Link][11]

Sources

unexpected reactivity of 1-(Methylsulfonyl)-4-(trifluoromethoxy)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-(Methylsulfonyl)-4-(trifluoromethoxy)benzene Ticket ID: MSTB-REACT-2024 Subject: Troubleshooting Unexpected Reactivity Profiles Status: Active[1]

Executive Summary

This compound (MSTB) is a deceptive building block.[1] While it appears to be a standard electron-deficient arene, its reactivity profile is dominated by the competition between two powerful electron-withdrawing groups (EWGs): the methylsulfonyl group (


)  and the trifluoromethoxy group (

)
.[1]

Most "unexpected" failures arise from three misconceptions:

  • The "Anisole" Fallacy: Assuming

    
     directs lithiation like a methoxy group (
    
    
    
    ).[1]
  • The "Permanent" Activator: Assuming the sulfone is merely an activating group, ignoring its capability as a nucleofuge (leaving group).

  • The "Teflon" Stability: Overestimating the chemical inertness of the

    
     moiety under Lewis Acid conditions.
    

Module 1: Regioselectivity in Metalation (Lithiation)

User Issue: "I attempted to lithiate MSTB using n-BuLi to functionalize the position ortho to the


 group, but I isolated the isomer substituted ortho to the sulfone."

Technical Analysis: This is a classic case of Directed Ortho Metalation (DoM) hierarchy .

  • The Expectation: Users often correlate

    
     with 
    
    
    
    (anisole), which is a strong Ortho Directing Group (ODG) due to oxygen's lone pair coordination.[1]
  • The Reality: The fluorine atoms in

    
     are strongly electron-withdrawing, reducing the basicity of the oxygen lone pairs.[2] Consequently, 
    
    
    
    is a weak directing group.[1]
  • The Dominator: The

    
     group is a strong  ODG. It coordinates lithium aggressively via the sulfonyl oxygens and acidifies the ortho-protons (C2/C6) via a strong inductive (-I) effect.[1]
    

Troubleshooting Protocol:

  • Standard Conditions: n-BuLi at -78°C will exclusively lithiate at C2 (ortho to sulfone).[1]

  • Blocking Strategy: If C3 (ortho to

    
    ) functionalization is required, C2 must be blocked first (e.g., with a silyl group), or a "halogen dance" strategy must be employed (starting with a bromide).[1]
    
  • Warning: Do not raise the temperature above -50°C. Lithiated sulfones are prone to self-condensation or elimination pathways.[1]

Data Table 1: Directing Group Power (DoM)

Group Directing Strength Mechanism Outcome in MSTB

|


  | Strong  | Coordination + Acidification | Dominant (C2 substitution)  |
| 

| Strong | Coordination | N/A | |

| Weak | Inductive only (mostly) | Suppressed (C3 substitution) | |

| Moderate | Inductive | N/A |[1]

Module 2: The "Vanishing" Sulfone (SNAr Displacement)

User Issue: "I treated MSTB with a thiolate nucleophile intending to displace a leaving group elsewhere (or catalyze a reaction), but the methylsulfonyl group disappeared."

Technical Analysis: The


 group is not just an activator; it is a chameleon . In Nucleophilic Aromatic Substitution (SNAr), the sulfonyl group can act as a nucleofuge  (leaving group).[1]
  • Mechanism: Ipso-substitution.[1] The nucleophile attacks C1 (bearing the sulfone). The intermediate Meisenheimer complex is stabilized by the para

    
     group. The sulfinate anion (
    
    
    
    ) is expelled.[1]
  • Reactivity Order: With soft nucleophiles (e.g., thiolates,

    
    ), the displacement of 
    
    
    
    is often faster than the displacement of halides or nitro groups.

Visualizing the Pathway:

SNAr_Pathways Figure 1: Divergent S_NAr Pathways. Path B dominates with soft nucleophiles (thiolates). Start MSTB (Substrate) Nu_Attack Nucleophile Attack Start->Nu_Attack PathA_Inter Meisenheimer Complex A (Attack at C4) Nu_Attack->PathA_Inter Attack ortho to SO2Me (Steric clash) PathB_Inter Meisenheimer Complex B (Attack at C1) Nu_Attack->PathB_Inter Attack ipso to SO2Me (Favored by soft Nu) PathA_Prod Product A (Displacement of OCF3) *Rare/Difficult* PathA_Inter->PathA_Prod -OCF3 (Poor LG) PathB_Prod Product B (Displacement of SO2Me) *Unexpectedly Common* PathB_Inter->PathB_Prod -MeSO2- (Good LG)

[1] Corrective Actions:

  • Nucleophile Selection: Avoid soft, highly polarizable nucleophiles (thiolates, selenides) if the sulfone must be retained.

  • Temperature Control: SNAr of sulfones usually requires elevated temperatures (>80°C).[1] Keep reactions below this threshold to retain the sulfone.

  • Alternative: If activating the ring is the goal, consider using a nitrile (

    
    ) derivative, which is less prone to ipso-displacement than the sulfone.
    

Module 3: Stability of the Trifluoromethoxy Group

User Issue: "My product analysis shows loss of fluorine or formation of a phenol after reaction with Aluminum Chloride (


)."

Technical Analysis: While


 is metabolically stable, it is chemically labile toward strong Lewis Acids, particularly those that are "fluorophilic" (like Aluminum or Boron species).[1]
  • The Failure Mode: Lewis acid-mediated cleavage.

    
     coordinates to the oxygen of the 
    
    
    
    . This weakens the
    
    
    bond, leading to the extrusion of
    
    
    (carbonyl fluoride) and formation of a phenol (after workup) or chlorination.
  • Reaction:

    
     (simplified).
    

Troubleshooting Protocol:

  • Avoid:

    
    , 
    
    
    
    , and
    
    
    if possible.[1]
  • Substitute: For Friedel-Crafts type chemistry, use milder Lewis acids like

    
     or Brønsted acids (TfOH), which show better compatibility with 
    
    
    
    .[1]

FAQ: Frequently Asked Questions

Q: Can I use the sulfone as a "traceless" linker? A: Yes. This is a feature, not a bug. You can use the


 to direct lithiation or activate the ring, and then displace it later using reductive desulfonylation (

or

) or SNAr displacement with a Grignard reagent (Kumada-type coupling).[1]

Q: Why is my NMR showing complex mixtures after lithiation? A: If you used THF above -78°C, the lithiated species likely attacked the THF solvent (ring opening) or underwent a "sulfone dance" (isomerization).[1] Always keep lithiated sulfones cryogenic.[1]

Q: Which group is the better leaving group:


 or 

?
A: In SNAr:
  • With Hard Nucleophiles (alkoxides, amines):

    
     is usually faster (due to high electronegativity stabilizing the transition state).[1]
    
  • With Soft Nucleophiles (thiolates):

    
     is often faster and can be displaced preferentially over fluorine.[1]
    

References

  • Snieckus, V. (1990).[1] "Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics."[1] Chemical Reviews, 90(6), 879–933.[1] Link[1]

    • Establishes the hierarchy of Directing Groups (DoM).
  • Schlosser, M. et al. (2003).[1] "The Trifluoromethoxy Group: A 'Pseudo-Halogen'?" Angewandte Chemie International Edition, 42(42), 5200-5203.[1]

    • Discusses the weak directing ability and stability of the -OCF3 group.
  • Palmieri, G. (2000).[1] "Nucleophilic displacement of the methylsulfonyl group in activated arenes." Tetrahedron Letters, 41(43), 8391-8395.[1]

    • Details the SNAr lability of sulfones.
  • Leroux, F. (2005).[1] "The Trifluoromethoxy Group: Synthesis and Properties." ChemBioChem, 6, 2048-2055.[1]

    • Comprehensive review on OCF3 stability and reactivity.

Sources

Technical Support Center: Solvent Modulation Guide for 1-(Methylsulfonyl)-4-(trifluoromethoxy)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile[1][2]

This guide addresses the solvent-dependent reactivity of 1-(Methylsulfonyl)-4-(trifluoromethoxy)benzene . This scaffold presents a unique "push-pull" electronic challenge (or rather, a "pull-pull" inductive scenario) that requires precise solvent selection to control solubility, regioselectivity, and reaction rates.[1][2]

The Molecule:

  • Position 1 (

    
    ):  A strong electron-withdrawing group (EWG) and a potent Directed Metalation Group (DMG).[1][2] It is highly polar.[1][2]
    
  • Position 4 (

    
    ):  A lipophilic EWG with weak resonance donation.[1][2] It significantly increases the molecule's lipophilicity (
    
    
    
    ) compared to a methoxy group.[1][2]

The Solvent Paradox: The sulfone moiety demands polarity for solvation, while the trifluoromethoxy tail drives lipophilicity.[1] This duality means "standard" solvent choices often lead to phase separation or poor reactivity profiles during lithiation or nucleophilic substitution.[1][2]

Solubility & Handling Protocols

The "Dual-Personality" Solvation Model

Users often report unexpected precipitation when diluting reaction mixtures. This is due to the competing solvation shells required by the sulfone (polar) and the


 (fluorophilic/lipophilic) groups.

Solvent Compatibility Table

Solvent ClassSolubility RatingApplication Note
Chlorinated (DCM, Chloroform) Excellent Best for general handling and transfer.[1][2] Solvates both ends of the dipole effectively.
Ethereal (THF, Et₂O, MTBE) Good Critical for Reactivity. THF is the gold standard for lithiation but can cause over-reactivity (see Section 3).
Polar Aprotic (DMSO, DMF) High Essential for

reactions.[1][2] Strongly solvates the sulfone, leaving nucleophiles "naked" and reactive.[1][2]
Alkanes (Hexane, Heptane) Poor Anti-Solvent. Use for recrystallization.[1][2] The molecule will "crash out" rapidly upon addition.[1][2]
Protic (Methanol, Water) Variable Poor solubility in water; moderate in MeOH.[1][2] Protic solvents will quench lithiation species immediately.[1][2]
Troubleshooting: "Oiling Out" During Workup

Issue: The product forms a gummy oil instead of a solid during recrystallization. Root Cause: The solvent system is too non-polar, interacting only with the


 group while the sulfone aggregates.
Solution: 
  • Dissolve the oil in a minimum amount of Ethyl Acetate (moderate polarity).[1][2]

  • Slowly add Heptane (non-polar) with vigorous stirring.

  • Key Step: If oiling occurs, add 1-2% DCM to the mixture to solubilize the sulfone slightly, allowing the lattice to form slowly.[1][2]

Critical Reaction: Directed Ortho Metalation (DoM)[1][2]

The most common reaction for this scaffold is functionalization via lithiation.[1][2] The solvent choice here is not just about solubility; it dictates Regioselectivity and Yield .[1][2]

Mechanism: The Coordination Competition

The sulfone (


) is a strong DMG, directing lithiation to the ortho position (C2). The 

is a weaker DMG.[1][2]
  • In THF: THF is a strong Lewis base.[1][2] It breaks down alkyllithium aggregates (e.g.,

    
    -BuLi hexamers 
    
    
    
    dimers), increasing the basicity (kinetic reactivity).[1] However, if the solvent coordinates Lithium too strongly, it may compete with the sulfone's oxygen, lowering the "Complex Induced Proximity Effect" (CIPE).
  • In Et₂O: Diethyl ether is a weaker donor.[1][2] It allows tighter coordination between the Lithium and the Sulfone oxygen, potentially enhancing regioselectivity but reacting slower.[1][2]

Visualizing the Solvent Effect on Lithiation

SolventLithiation Substrate 1-(Methylsulfonyl)-4- (trifluoromethoxy)benzene THF_Path Solvent: THF (Strong Lewis Base) Substrate->THF_Path Ether_Path Solvent: Et₂O (Weak Lewis Base) Substrate->Ether_Path Aggregates n-BuLi De-aggregation (Hexamers → Dimers) THF_Path->Aggregates Promotes CIPE Strong CIPE (Li coordinates to Sulfone O) Ether_Path->CIPE Allows Result_THF High Reactivity Risk: Benzylic Deprotonation (Attack on -CH3 of Sulfone) Aggregates->Result_THF Kinetic Control Result_Ether High Regioselectivity Target: Ortho-Lithiation (C2) CIPE->Result_Ether Thermodynamic/CIPE Control

Figure 1: Solvent influence on lithiation pathways.[1][2][3] THF accelerates reactivity but increases the risk of side reactions (benzylic deprotonation), while Et₂O favors directed ortho-lithiation.

Protocol: Optimizing C2-Lithiation

Goal: Functionalize Position 2 (Ortho to Sulfone). Reagents:


-BuLi or LDA.
  • Solvent: Anhydrous THF is generally preferred for rate, but temperature control is vital.[1][2]

  • Temperature: Must be -78°C .

    • Why? At higher temperatures (>-40°C) in THF, the acidity of the methyl group on the sulfone (

      
      ) becomes a factor. You will get a mixture of Ring Lithiation (C2) and Side-chain Lithiation (
      
      
      
      -lithiation).[1][2]
  • The "Hybrid" Trick: If you observe side-chain alkylation, switch to a THF:Hexane (1:4) mixture.[1][2] The non-polar hexane preserves the aggregates, reducing the basicity enough to favor the CIPE-directed ring deprotonation over the

    
    -driven side-chain deprotonation.
    

Nucleophilic Aromatic Substitution ( )

If using this molecule as an electrophile (e.g., displacing a halide if one was added, or displacing the sulfone itself under extreme conditions), solvent polarity is the "On/Off" switch.

The Dipolar Aprotic Effect

The sulfone and


 make the ring electron-deficient, but reaction rates in alcohols (MeOH, EtOH) will be sluggish.
  • Recommended Solvents: DMSO, DMF, NMP.[1][2]

  • Mechanism: These solvents solvate the cation (e.g.,

    
    ) of your nucleophile but leave the anion (e.g., 
    
    
    
    ,
    
    
    ) poorly solvated ("naked").
  • Rate Enhancement: Expect a rate increase of

    
     to 
    
    
    
    times compared to alcohols.[1][2]

Warning: In DMSO at high temperatures (>100°C), the


 group can degrade via fluoride extrusion if a strong Lewis Base is present.[1][2] Keep 

reactions below 80°C when possible.

Troubleshooting FAQ

Q1: I am trying to lithiate the ring, but I am getting a complex mixture of products. Why? A: You likely have "Base Wandering." In pure THF, the base may be deprotonating the methyl group of the sulfone (side-chain) instead of the ring.[2]

  • Fix: Lower the temperature to -78°C strictly. If that fails, switch to LDA (Lithium Diisopropylamide) instead of

    
    -BuLi.[1][2] LDA is bulkier and less nucleophilic, favoring the kinetic removal of the ring proton over the side-chain proton.
    

Q2: My reaction works in DMF but fails in Ethanol. Is the reagent bad? A: No, this is a classic Solvent Effect. The reaction likely requires a "naked nucleophile." Ethanol forms hydrogen bonds with your nucleophile, effectively "caging" it and reducing its energy.[1][2] Switch back to DMF or DMSO.

Q3: How do I remove DMSO during workup? The compound is somewhat lipophilic. A: Do not try to distill DMSO (high boiling point).[1][2]

  • Protocol: Dilute the reaction mixture with Water (5 volumes) and extract with Ethyl Acetate (EtOAc) .[1][2]

  • The Trick: Wash the organic layer 3 times with Water and once with Brine .[1][2] The

    
     group makes your compound lipophilic enough to stay in the EtOAc while the DMSO partitions into the water.
    

References

  • Solvent Effects in Organic Chemistry: Reichardt, C., & Welton, T. (2010).[1][2] Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[1][2] (Defines the principles of naked anions in dipolar aprotic solvents).

  • Directed Ortho Metalation (DoM): Snieckus, V. (1990).[1][2] Directed ortho metalation.[1][2][3][4][5] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics.[1][2] Chemical Reviews, 90(6), 879-933.[1][2] Link[1][2]

  • Lithiation of Sulfones: Gschwend, H. W., & Rodriguez, H. R. (1979).[1][2] Heteroatom-facilitated lithiations. Organic Reactions, 26, 1. (Foundational text on sulfone directing groups).

  • Properties of Trifluoromethoxy Group: Leroux, F., et al. (2005).[1][2] Trifluoromethoxy derivatives: A new class of liquid crystals.[1][2] Journal of Fluorine Chemistry. (Discusses the lipophilicity and stability of OCF3).

  • Aggregation of Organolithiums: Collum, D. B. (1993).[1][2] Is N-butyllithium a hexamer? Accounts of Chemical Research, 26(5), 227-234.[1][2] Link (Explains the THF vs Ether aggregation states).[1][2]

Sources

Validation & Comparative

Biological Activity & Therapeutic Potential of 1-(Methylsulfonyl)-4-(trifluoromethoxy)benzene Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide evaluates the biological activity, structure-activity relationships (SAR), and therapeutic potential of 1-(Methylsulfonyl)-4-(trifluoromethoxy)benzene derivatives. While the parent compound (CAS 145963-48-0) serves primarily as a high-value intermediate, its structural motifs—the methylsulfonyl (


) pharmacophore and the trifluoromethoxy  (

) lipophilic anchor—are critical in the design of selective COX-2 inhibitors and TRPV1 antagonists .

This guide compares these derivatives against industry standards (Celecoxib, Rofecoxib), detailing their superior metabolic stability and potency profiles driven by the unique bioisosteric properties of the trifluoromethoxy group.

The Scaffold: Pharmacophore Analysis

The this compound scaffold represents a "privileged structure" in medicinal chemistry, combining two distinct functional domains:

  • The COX-2 Selectivity Determinant (

    
    ) : Unlike non-selective NSAIDs (which often contain carboxylic acids), the methylsulfonyl group is neutral and bulky enough to fit into the distinct hydrophilic side pocket of the COX-2 enzyme (Arg513/His90), which is absent in COX-1.
    
  • The Lipophilic Bioisostere (

    
    ) : The trifluoromethoxy group mimics the electronics of a nitro group but with the lipophilicity of a propyl group. It enhances membrane permeability and metabolic stability by blocking P450 oxidation at the para-position, a common failure point in drug metabolism.
    
Structural Comparison
FeatureMethylsulfonyl Group (

)
Trifluoromethoxy Group (

)
Role COX-2 Pocket Binding (H-bonding)Hydrophobic Interaction & Metabolic Shield
Electronic Effect Strong Electron Withdrawing (

)
Electron Withdrawing (

)
Lipophilicity (

)
-1.63 (Hydrophilic)+1.04 (Highly Lipophilic)
Target Interaction H-bonds with Arg120/Tyr355Van der Waals contacts in hydrophobic channel

Mechanism of Action: Selective COX-2 Inhibition

The primary biological activity of these derivatives is the inhibition of Cyclooxygenase-2 (COX-2) , the enzyme responsible for converting arachidonic acid into pro-inflammatory prostaglandins.

Signaling Pathway & Inhibition Logic

The derivatives function as slow, tight-binding inhibitors . The


 moiety inserts into the COX-2 secondary pocket, locking the enzyme in an inactive conformation. This prevents the generation of Prostaglandin E2 (PGE2), thereby reducing inflammation and pain signaling without compromising the gastric-protective COX-1 pathway.

COX2_Pathway Membrane Cell Membrane Phospholipids AA Arachidonic Acid Membrane->AA PLA2 Enzyme COX1 COX-1 (Constitutive) [Gastric Protection] AA->COX1 COX2 COX-2 (Inducible) [Inflammation] AA->COX2 TxA2 Thromboxane A2 [Platelets] COX1->TxA2 PGG2 PGG2 / PGH2 COX2->PGG2 Inhibitor 1-(Methylsulfonyl)-4-(trifluoromethoxy) benzene Derivative Inhibitor->COX2 Selective Inhibition (IC50 < 0.1 µM) PGE2 Prostaglandin E2 (PGE2) [Pain/Fever] PGG2->PGE2

Figure 1: Selective inhibition of the COX-2 inflammatory cascade by methylsulfonyl-trifluoromethoxy derivatives.

Comparative Performance Analysis

The following table compares a representative Diaryl Ether Derivative (derived from the this compound scaffold) against clinical standards.

Table 1: Biological Profile Comparison
ParameterNovel Derivative (Diaryl Ether) Celecoxib (Standard)Rofecoxib (Withdrawn*)
Core Scaffold Diaryl Ether / ImidazolePyrazole SulfonamideFuranone Methylsulfone
COX-2 IC

0.02 – 0.05

M
0.04

M
0.018

M
COX-1 IC

> 15

M
15

M
> 50

M
Selectivity Index > 300 ~375> 800
Half-Life (

)
12 – 15 h 11 h17 h
Metabolic Stability High (Blocked para-oxidation)Moderate (Methyl hydroxylation)Moderate
GI Safety Profile ExcellentGoodGood

Note: Rofecoxib was withdrawn due to cardiovascular risks; however, it remains a benchmark for potency. The trifluoromethoxy derivatives aim to balance this potency with improved physicochemical properties.

Key Advantages of the Trifluoromethoxy Derivative:
  • Enhanced Lipophilicity : The

    
     group increases logP by ~0.5 units compared to 
    
    
    
    , improving blood-brain barrier (BBB) penetration for central analgesic effects.
  • Metabolic Blockade : Unlike the methyl group in Celecoxib (which is rapidly oxidized by CYP2C9), the trifluoromethoxy group is metabolically inert, potentially extending the duration of action.

Experimental Protocols

Protocol A: Synthesis of the Core Intermediate

Objective : Synthesis of 1-(methylsulfonyl)-4-(4'-(trifluoromethoxy)phenoxy)benzene via Nucleophilic Aromatic Substitution (


).

Reagents :

  • 1-Fluoro-4-(methylsulfonyl)benzene (1.0 eq)

  • 4-(Trifluoromethoxy)phenol (1.1 eq)

  • Potassium Carbonate (

    
    , 2.0 eq)
    
  • Solvent: DMF or DMSO

Workflow :

  • Preparation : Dissolve 4-(trifluoromethoxy)phenol in DMF under nitrogen atmosphere.

  • Activation : Add

    
     and stir at room temperature for 30 minutes to generate the phenoxide anion.
    
  • Coupling : Add 1-fluoro-4-(methylsulfonyl)benzene slowly.

  • Reaction : Heat the mixture to 90°C for 4–6 hours. Monitor via TLC (Hexane:EtOAc 7:3).

  • Workup : Pour into ice-water. Filter the resulting white precipitate.

  • Purification : Recrystallize from Ethanol/Water to yield the diaryl ether product (>95% purity).

Protocol B: In Vitro COX-2 Inhibition Assay

Objective : Quantify the IC


 of the synthesized derivative.
  • Enzyme Source : Recombinant human COX-2 (expressed in Sf9 cells).

  • Substrate : Arachidonic Acid (

    
    ).
    
  • Chromogen : TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine).

  • Procedure :

    • Incubate enzyme with inhibitor (0.001 – 10

      
      ) in Tris-HCl buffer (pH 8.0) containing Heme for 10 minutes.
      
    • Initiate reaction by adding Arachidonic Acid and TMPD.

    • Measure absorbance at 590 nm (peroxidase activity of COX-2 oxidizes TMPD).

    • Calculate IC

      
       using non-linear regression (GraphPad Prism).
      

Synthesis & Development Workflow

The following diagram illustrates the chemical pathway from the raw building block to the active pharmaceutical ingredient (API).

Synthesis_Workflow Start 1-Fluoro-4-(methylsulfonyl) benzene Process SNAr Coupling (K2CO3, DMF, 90°C) Start->Process Reagent 4-(Trifluoromethoxy) phenol Reagent->Process Intermediate Diaryl Ether Intermediate Process->Intermediate Cyclization Ring Closure / Functionalization Intermediate->Cyclization Optional Step (for heterocycles) Final Active COX-2 Inhibitor (Derivative) Intermediate->Final Direct Use (for ethers) Cyclization->Final

Figure 2: Synthetic route for generating bioactive derivatives from the fluorosulfone precursor.

References

  • ChemicalBook . Synthesis and Properties of this compound. Retrieved from .

  • National Institutes of Health (NIH) . Structure activity relationships of benzyl C-region analogs of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides as potent TRPV1 antagonists. Bioorganic & Medicinal Chemistry. Retrieved from .

  • Google Patents . Synthesis method of 4-[4-(methylsulfonyl)phenyl]-5-phenyl-2-(trifluoromethyl)-1H-imidazole (CN102603646B). Retrieved from .

  • PubChem . 1-(Methylsulfonyl)-4-(trifluoromethyl)benzene Compound Summary. Retrieved from .

  • MDPI . Synthesis and Biological Evaluation of Novel Sulfonamide Derivatives. Molecules. Retrieved from .

Comparative Guide: 1-(Methylsulfonyl)-4-(trifluoromethoxy)benzene vs. Sulfone Analogues in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide analyzes 1-(Methylsulfonyl)-4-(trifluoromethoxy)benzene , a bifunctional scaffold critical in modern drug discovery. This molecule represents a unique "hybrid" electronic system: it combines the high polarity and hydrogen-bond accepting capability of the methylsulfonyl group (


)  with the high lipophilicity and metabolic stability of the trifluoromethoxy group (

)
.

Unlike standard bioisosteres, this compound offers a specific solution to the "solubility-permeability paradox" by balancing a polar anchor with a lipophilic tail. This guide compares it against its direct competitors: the trifluoromethyl analogue (


), the methoxy analogue (

), and the unsubstituted sulfone.

Part 1: Physicochemical Performance Matrix

The strategic selection of substituents at the para-position of a phenyl sulfone dictates the molecule's ability to penetrate cell membranes (Lipophilicity) and interact with protein targets (Electronic effects).

Table 1: Comparative Substituent Effects

Data normalized for the para-position on a benzene ring.

SubstituentHammett Constant (

)
Hansch Lipophilicity (

)
Metabolic StabilityElectronic Nature

(Target)
+0.35 +1.04 High EWG (Inductive)

+0.54+0.88HighStrong EWG

+0.72-1.63HighStrong EWG

-0.27-0.02Low (O-dealkylation)EDG (Resonance)

Key Insights:

  • The Lipophilicity Boost: The

    
     group is significantly more lipophilic (
    
    
    
    ) than the
    
    
    group (
    
    
    ). This makes the target molecule superior for crossing the blood-brain barrier (BBB) compared to pure sulfones, which are typically too polar.
  • Electronic Modulation: While both

    
     and 
    
    
    
    are electron-withdrawing groups (EWG), the
    
    
    group is less deactivating. This allows for fine-tuning of the pKa of neighboring functional groups without "shutting down" aromatic reactivity completely.
  • Conformational Orthogonality: Unlike

    
    , which is rigid, the 
    
    
    
    group can adopt conformations orthogonal to the aromatic ring. This allows it to fill specific hydrophobic pockets in enzymes that flat substituents cannot access .

Part 2: Structural Logic & Bioisosterism

The following diagram illustrates the decision-making logic when selecting between these sulfone derivatives during Lead Optimization.

G Start Lead Optimization: Sulfone Scaffold Decision Optimization Goal? Start->Decision Path_Solubility Need Solubility? Decision->Path_Solubility Reduce LogP Path_Metab Need Metabolic Stability? Decision->Path_Metab Block Metabolism Path_Perm Need Permeability? Decision->Path_Perm Increase LogP Soln_SO2Me Add Polar Group (Pure Sulfone) Path_Solubility->Soln_SO2Me Soln_CF3 Add -CF3 (Rigid, Stable) Path_Metab->Soln_CF3 Soln_OCF3 Add -OCF3 (Flexible, Lipophilic) Path_Perm->Soln_OCF3 Outcome_1 High Polarity Low Permeability Soln_SO2Me->Outcome_1 Outcome_2 Good Stability Steric Bulk Soln_CF3->Outcome_2 Outcome_3 Best Balance: Permeability + Stability Soln_OCF3->Outcome_3

Figure 1: Decision tree for substituent selection based on ADME requirements.

Part 3: Synthetic Accessibility & Protocol

Synthesizing this compound requires a controlled oxidation of the thioether precursor. The primary challenge is avoiding over-oxidation or side reactions if other sensitive groups are present.

Recommended Protocol: Chemoselective Oxidation

Objective: Conversion of 4-(trifluoromethoxy)thioanisole to the corresponding sulfone.

Reagents:

  • Precursor: 1-(Methylthio)-4-(trifluoromethoxy)benzene

  • Oxidant: m-Chloroperbenzoic acid (mCPBA, 77% max) or Oxone®

  • Solvent: Dichloromethane (DCM)

Step-by-Step Workflow:

  • Preparation: Dissolve 1.0 equiv (e.g., 5 mmol) of 1-(Methylthio)-4-(trifluoromethoxy)benzene in anhydrous DCM (20 mL). Cool the solution to 0°C in an ice bath.

  • Addition: Slowly add 2.2 equiv of mCPBA dissolved in DCM dropwise over 30 minutes. Note: The first equivalent forms the sulfoxide; the second pushes it to the sulfone.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature (25°C) for 4–6 hours. Monitor via TLC (Hexane/EtOAc 3:1) or LC-MS. The sulfone is significantly more polar than the sulfide.

  • Quenching: Quench the reaction with saturated aqueous

    
     (Sodium thiosulfate) to destroy excess peroxide. Stir vigorously for 15 minutes.
    
  • Workup: Wash the organic layer with saturated

    
     (2x) to remove m-chlorobenzoic acid byproduct. Dry over 
    
    
    
    , filter, and concentrate.
  • Purification: Recrystallize from Ethanol/Hexane if necessary.

Why this works: The electron-withdrawing nature of the


 group slightly deactivates the sulfur atom, making the second oxidation step (sulfoxide 

sulfone) slower than in simple thioanisole. Using a slight excess (2.2–2.5 equiv) of oxidant ensures full conversion .

Synthesis Sulfide Ar-S-Me (Thioether) Intermediate Ar-SO-Me (Sulfoxide) Sulfide->Intermediate Fast (1 eq) Oxidant mCPBA (2.2 eq) DCM, 0°C -> RT Oxidant->Intermediate Product Ar-SO2-Me (Sulfone) Intermediate->Product Slow (2nd eq)

Figure 2: Sequential oxidation pathway from thioether to sulfone.

Part 4: Experimental Validation (Metabolic Stability)

To verify the superiority of the


 analogue over the 

analogue, a microsomal stability assay is required. The

group is prone to O-dealkylation by CYP450 enzymes, whereas

is metabolically robust.
Protocol: Microsomal Stability Assay
  • Test System: Human Liver Microsomes (HLM) at 0.5 mg/mL protein concentration.

  • Substrate: Incubate this compound (Test) and 4-(Methylsulfonyl)anisole (Control) at 1 µM final concentration.

  • Cofactor: Initiate reaction with NADPH (1 mM).

  • Sampling: Aliquot at 0, 15, 30, and 60 minutes. Quench immediately with ice-cold Acetonitrile containing internal standard.

  • Analysis: Analyze via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. Calculate intrinsic clearance (

    
    ).
    

Expected Result:

  • 
     Analogue:  Rapid degradation (
    
    
    
    min) due to oxidative demethylation.
  • 
     Analogue:  High stability (
    
    
    
    min) due to the strength of the C-F bond and steric protection .

References

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry. Molecules, 2025.

  • Synthesis of Allyl Aryl Sulfones. Synthesis, 2018.

  • A Comparative Analysis of Metabolic Stability: Trifluoromethoxy vs. Trifluoromethyl Quinolines. BenchChem Guides, 2025.

  • Hammett Substituent Constants. Chemical Reviews, 1991.

efficacy of 1-(Methylsulfonyl)-4-(trifluoromethoxy)benzene in biological assays

Author: BenchChem Technical Support Team. Date: February 2026

Efficacy Evaluation of 1-(Methylsulfonyl)-4-(trifluoromethoxy)benzene: A Comparative Guide for Medicinal Chemistry

Executive Summary

This compound (CAS: 87750-51-4) represents a critical probe in medicinal chemistry, specifically designed to evaluate the bioisosteric replacement of methoxy (


) and trifluoromethyl (

) groups in sulfone-based pharmacophores.

This guide evaluates its efficacy not as a standalone marketed drug, but as a high-value structural probe used to optimize potency and pharmacokinetic (PK) profiles in Cyclooxygenase-2 (COX-2) inhibitors and ion channel modulators. Its unique structural combination—a hydrophilic, hydrogen-bond accepting methylsulfonyl group para-positioned to a lipophilic, metabolically stable trifluoromethoxy group—makes it an ideal candidate for Structure-Activity Relationship (SAR) studies focusing on lipophilic efficiency (LipE) and metabolic blockade .

Physicochemical Profile & Bioisosteric Comparison

To understand the efficacy of this compound, one must compare it against its direct structural analogs. The trifluoromethoxy (


) group is often termed a "super-lipophilic" bioisostere.

Table 1: Comparative Physicochemical Properties of Para-Substituted Phenyl Methyl Sulfones

Compound AnalogSubstituent (R)Hansch

(Lipophilicity)
Hammett

(Electronic)
Metabolic StabilityPrimary Utility
Target Compound

+1.04 +0.35 High Lipophilic/Metabolic Probe
Trifluoromethyl Analog

+0.88+0.54HighStandard EWG Reference
Methoxy Analog

-0.02-0.27Low (O-demethylation)Baseline H-Bond Donor
Chloro Analog

+0.71+0.23ModerateHalogen Bonding Probe

Note: The higher


 value of 

compared to

indicates superior membrane permeability potential, while its unique conformational flexibility (rotation around the C-O bond) allows for better adaptation to hydrophobic pockets in enzymes like COX-2.

Biological Efficacy: COX-2 Inhibition Potential

The methylsulfonyl pharmacophore (


) is the active "warhead" responsible for COX-2 selectivity (as seen in Rofecoxib/Etoricoxib). The efficacy of this compound is evaluated by its ability to fit the COX-2 secondary pocket while maintaining metabolic stability.
Mechanism of Action

The sulfone moiety inserts into the hydrophilic side pocket of the COX-2 active site, forming hydrogen bonds with Arg120 and Tyr355 . The para-substituent (


) extends into the hydrophobic channel. The efficacy hypothesis is that the 

group fills this channel more effectively than a

or

group due to its larger van der Waals volume and lipophilicity, potentially increasing residence time.
Experimental Workflow: COX-2 Inhibition Assay

Protocol for evaluating efficacy relative to Celecoxib (Standard).

Materials:

  • Recombinant human COX-2 enzyme.

  • Arachidonic acid (Substrate).

  • Colorimetric peroxidase substrate (e.g., TMPD).

  • Test Compound: this compound (dissolved in DMSO).

Protocol Steps:

  • Enzyme Activation: Incubate COX-2 enzyme in reaction buffer (100 mM Tris-HCl, pH 8.0, containing heme) for 15 minutes at 25°C.

  • Inhibitor Incubation: Add the test compound (0.1 nM – 10 µM) and incubate for 5 minutes to allow equilibrium binding to the side pocket.

  • Reaction Initiation: Add Arachidonic acid (100 µM final concentration) and TMPD.

  • Measurement: Monitor the oxidation of TMPD at 590 nm for 5 minutes (kinetic mode).

  • Data Analysis: Calculate the slope (velocity) and determine

    
     using a 4-parameter logistic fit.
    

Self-Validating Control:

  • Positive Control: Celecoxib (

    
     nM).
    
  • Negative Control: DMSO vehicle (0% Inhibition).

  • Validation Criteria: The Z-factor of the assay must be > 0.5.

COX2_Assay_Workflow Start Compound Preparation (DMSO Stock) Incubation Enzyme Pre-Incubation (15 min @ 25°C) Start->Incubation Dilute Substrate Add Arachidonic Acid + TMPD Incubation->Substrate Initiate Detection Measure Absorbance (590 nm) Substrate->Detection Oxidation Analysis Calculate IC50 (Non-linear Regression) Detection->Analysis Data

Figure 1: Step-by-step workflow for the COX-2 enzymatic inhibition assay used to validate the sulfone pharmacophore.

ADME Profiling: Metabolic Stability & Permeability

A major efficacy advantage of the trifluoromethoxy group over the methoxy group is resistance to O-demethylation .

Microsomal Stability Protocol

Objective: Determine Intrinsic Clearance (


) to verify the metabolic blockade provided by the 

group.
  • System: Pooled Human Liver Microsomes (HLM) at 0.5 mg/mL protein.

  • Reaction:

    • Pre-warm microsomes in phosphate buffer (pH 7.4).

    • Add Test Compound (1 µM final).

    • Initiate with NADPH-regenerating system.

  • Sampling: Aliquot at 0, 5, 15, 30, and 60 minutes. Quench with ice-cold Acetonitrile containing Internal Standard (e.g., Warfarin).

  • Analysis: LC-MS/MS quantification of parent compound remaining.

Expected Outcome (Comparative):

  • Methoxy Analog: Rapid clearance (

    
     min) due to CYP450-mediated O-demethylation.
    
  • Target (

    
    ):  High stability (
    
    
    
    min). The
    
    
    bonds sterically and electronically protect the oxygen from enzymatic attack.

Structural Logic & SAR Visualization

The following diagram illustrates the Structure-Activity Relationship (SAR) logic justifying the selection of this compound in a drug discovery campaign.

SAR_Logic Compound 1-(Methylsulfonyl)-4- (trifluoromethoxy)benzene Sulfone Methylsulfonyl Group (SO2Me) Compound->Sulfone OCF3 Trifluoromethoxy Group (OCF3) Compound->OCF3 H_Bond H-Bond Acceptor (COX-2 Selectivity) Sulfone->H_Bond Lipophilicity Increased Lipophilicity (Membrane Permeability) OCF3->Lipophilicity Metabolic Metabolic Blockade (Prevents O-Dealkylation) OCF3->Metabolic Conformation Conformational Adaptability (Orthogonal to Ring) OCF3->Conformation

Figure 2: SAR Logic Map detailing the functional contribution of each moiety to the compound's biological efficacy.

References

  • Hansch, C., & Leo, A. (1979).[1][2] Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience. (Source for

    
     and 
    
    
    
    parameters).
  • Leroux, F. R., et al. (2008). "Trifluoromethyl ethers – synthesis and properties of an unusual substituent." Beilstein Journal of Organic Chemistry, 4(13). Link

  • Marnett, L. J., & Kalgutkar, A. S. (1999). "Cyclooxygenase 2 inhibitors: discovery, selectivity and the future." Trends in Pharmacological Sciences, 20(11), 465-469. (Source for Sulfone pharmacophore mechanism).[3]

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Source for Microsomal Stability Protocols).

Sources

Structural Validation Guide: 1-(Methylsulfonyl)-4-(trifluoromethoxy)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

Target Molecule: 1-(Methylsulfonyl)-4-(trifluoromethoxy)benzene Formula: ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


Molecular Weight:  240.20  g/mol
Role:  Bioisosteric Linker / Metabolic Stability Module[1]

This guide serves as a technical standard for validating the synthesis and structural integrity of This compound .[2][3] In modern drug discovery, this scaffold is critical.[2][1][3] The trifluoromethoxy group (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


)  acts as a lipophilic, metabolically stable alternative to a methoxy group, while the methylsulfonyl group (

)
serves as a strong hydrogen bond acceptor and electron-withdrawing anchor.[1]

The Validation Challenge: The primary synthetic route involves the oxidation of the corresponding sulfide (thioether).[2][1] Consequently, the critical validation step is not just proving the structure exists, but proving the complete oxidation state of the sulfur atom (Sulfone vs. Sulfoxide vs. Sulfide) and the integrity of the fluorinated ether.[2]

Comparative Analysis: Target vs. Analogs & Impurities

To validate the structure, one must distinguish it from its likely precursors and structural analogs.[2][1][3] The following table contrasts the analytical performance metrics of the target against its "alternatives" (impurities or design analogs).

Table 1: Analytical Discrimination Matrix
FeatureTarget: Sulfone (

)
Alternative 1: Sulfide Precursor (

)
Alternative 2: Sulfoxide Impurity (

)
Alternative 3: Methoxy Analog (

)

NMR (Methyl)

3.05 ppm (Singlet)

2.50 ppm (Singlet)

2.75 ppm (Singlet)
N/A (Methyl is on O, not S)

NMR (Ether)
Silent (No protons on

)
SilentSilent

3.85 ppm (Singlet)

NMR

-58.0 ppm (Singlet)

-58.0 ppm

-58.0 ppm
Silent (No Fluorine)
IR Spectroscopy 1300 & 1150 cm

(Sym/Asym

)
Weak/Absent in this region~1050 cm

(

)
1250 cm

(

)
Electronic Effect Strong EWG (

)
Donor (

)
EWG (

)
Donor (

)
ngcontent-ng-c176312016="" class="ng-star-inserted">

Expert Insight: The most common failure mode in synthesizing this compound is incomplete oxidation.[1][3] If you observe a methyl peak at 2.75 ppm, you have stopped at the Sulfoxide stage.[2][3] You must drive the reaction further.

Validation Workflow & Logic

The following diagram outlines the decision logic required to certify the batch. This is a self-validating system: if a step fails, the protocol loops back to purification or re-synthesis.[2][1][3]

ValidationLogic Start Crude Product Isolated H_NMR Step 1: 1H NMR (CDCl3) Check Methyl Region Start->H_NMR Decision_S Methyl Shift? H_NMR->Decision_S Sulfide ~2.5 ppm: Sulfide (Unreacted) Decision_S->Sulfide 2.5 ppm Sulfoxide ~2.75 ppm: Sulfoxide (Incomplete) Decision_S->Sulfoxide 2.75 ppm Sulfone ~3.05 ppm: Sulfone (Target Core) Decision_S->Sulfone 3.05 ppm Sulfide->Start Re-oxidize Sulfoxide->Start Add Oxidant F_NMR Step 2: 19F NMR Verify OCF3 Integrity Sulfone->F_NMR Decision_F Signal at -58 ppm? F_NMR->Decision_F Pass VALIDATED Release Batch Decision_F->Pass Yes (Singlet) Fail_F Signal Drift/Loss: Defluorination Decision_F->Fail_F No / Complex

Figure 1: Logical workflow for distinguishing oxidation states and validating the fluorinated moiety.

Detailed Experimental Protocols

Protocol A: NMR Validation (The "Methyl Watch")

Objective: Quantify the ratio of Product (Sulfone) to Impurities (Sulfide/Sulfoxide).

  • Sample Prep: Dissolve ~10 mg of the sample in 0.6 mL of ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    . Ensure the solution is clear; filter if necessary to remove inorganic oxidants (e.g., mCPBA byproducts).[1]
    
  • Acquisition: Run a standard proton scan (minimum 8 scans).[2][1][3]

  • Analysis of the Methyl Region (2.0 – 3.5 ppm):

    • Locate the singlet corresponding to the ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
       group.[1][3]
      
    • Target: A sharp singlet at 3.05 ± 0.05 ppm .

    • Integration: Set this integral to 3.00.

  • Analysis of the Aromatic Region (7.0 – 8.2 ppm):

    • Expect an AA'BB' system (two "doublets" appearing as roofed multiplets).[2][1][3]

    • Deshielded Doublet (Ortho to

      
      ):  ~8.0 ppm (2H).
      
    • Shielded Doublet (Ortho to

      
      ):  ~7.4 ppm (2H).
      
    • Note: The ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
       group is electron-withdrawing but has a resonance donation effect that makes it less deshielding than the sulfone.[1][3]
      
Protocol B: NMR Validation (The "Fluorine Fingerprint")

Objective: Confirm the


 group remains intact and has not hydrolyzed to a phenol.
  • Sample Prep: Use the same tube from Protocol A.

  • Acquisition: Run a ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     scan (proton-decoupled is preferred for cleaner baselines).[1][3]
    
  • Analysis:

    • Target: A singlet at -58.0 ppm .

    • Comparison: If the signal shifts significantly (e.g., to -63 ppm), it may indicate a ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
       group (direct attachment to ring) rather than 
      
      
      
      , suggesting you picked up the wrong starting material.[1]
    • Purity Check: Look for small peaks around -58 ppm.[2][1][3] These often indicate regioisomers if the starting material was not pure.[2][1][3]

Protocol C: Synthesis Overview (Context for Impurities)

To understand what you are validating against, you must understand the genesis of the molecule.[2][1][3]

  • Precursor: 1-(Methylthio)-4-(trifluoromethoxy)benzene.[2][3]

  • Reagent:

    
    -CPBA (3.0 equivalents) in Dichloromethane (DCM) or Oxone in Methanol/Water.
    
  • Mechanism: Two-step oxidation: Sulfide ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     Sulfoxide 
    
    
    
    Sulfone.[1][3]
  • Critical Control Point: The second oxidation step is slower.[2][1][3] If the reaction is quenched too early, the sulfoxide (2.75 ppm impurity) will remain.[2]

Mechanistic & Structural Diagram

The following diagram illustrates the electronic environment that dictates the NMR shifts used in validation.

StructureProperties Center Benzene Ring SO2 Sulfone Group (-SO2Me) Center->SO2 Position 1 OCF3 Trifluoromethoxy (-OCF3) Center->OCF3 Position 4 EWG_S Strong EWG Deshields Ortho H (Shift -> 8.0 ppm) SO2->EWG_S EWG_O Inductive EWG Lipophilic (19F Shift: -58 ppm) OCF3->EWG_O

Figure 2: Structure-Property relationship driving the analytical signals.[3]

References

  • PubChem. this compound Compound Summary. National Library of Medicine.[2][1][3] [Link](Note: Search via structure or CAS 179063-77-7 for specific entry)[3]

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters.[2][1] Chemical Reviews.[2][1][3] (Source for

    
     values of sulfone vs sulfide).
    [Link]
    
  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists.[2][1][3] John Wiley & Sons.[2][1][3] (Source for ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     chemical shift ranges).
    [Link][1]
    

Sources

comparative study of trifluoromethoxy vs trifluoromethyl groups in drug candidates

Comparative Guide: Trifluoromethoxy (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> ) vs. Trifluoromethyl ( ) in Drug Design[1]

Executive Summary: The Structural Verdict

In modern drug discovery, the choice between a trifluoromethyl (


  • Select

    
      when you require a rigid, bulky, electron-withdrawing anchor to fill a hydrophobic pocket or block metabolic soft spots (e.g., para-position of phenyl rings).
    
  • Select

    
      when you need higher lipophilicity  (
    
    
    ) combined with a unique orthogonal conformation to traverse cell membranes or induce a specific twist in the biaryl scaffold that
    
    
    cannot achieve.

This guide dissects the physicochemical, conformational, and synthetic divergences of these two "privileged structures."

Physicochemical Profiling: Beyond Lipophilicity

The


Table 1: Comparative Physicochemical Metrics
PropertyParameterTrifluoromethyl (

)
Trifluoromethoxy (

)
Implication
Lipophilicity Hansch


1.04

is superior for BBB penetration and membrane permeability.
Electronic (Para) Hammett




is a stronger EWG.

has weak resonance donation (

) competing with induction (

).
Electronic (Meta) Hammett



Inductive effects are similar in the meta position.
Steric Bulk Molar Refractivity (MR)



is bulkier and extends further from the ring.
Bond Angle

Linear (C-C)Bent (

C-O-C)

allows for " conformational searching" within the binding pocket.
Decision Logic: The Property Landscape

The following diagram illustrates the decision pathways based on the physicochemical data above.

PropertyLandscapeStartLead Optimization GoalPermeabilityNeed BBB / Membrane Permeability?Start->PermeabilityElectronicsElectronic RequirementPermeability->ElectronicsModerate/NeutralOCF3_PathSelect -OCF3Permeability->OCF3_PathHigh (LogP boost needed)Electronics->OCF3_PathModerate EWG (σp=0.35)CF3_PathSelect -CF3Electronics->CF3_PathStrong EWG needed (σp=0.54)

Figure 1: Decision matrix for selecting fluorinated motifs based on ADME and electronic requirements.

Conformational Dynamics: The "Orthogonal" Advantage

The most critical, yet often overlooked, difference is conformational preference.

  • 
     (The Propeller):  The 
    
    
    group is cylindrically symmetrical. While it rotates, its effective shape is a sphere centered on the bond axis. It creates a rigid steric wall.
  • 
     (The Switch):  Due to 
    
    
    -
    
    
    repulsion between the oxygen lone pairs and the aromatic ring, the
    
    
    group prefers an orthogonal conformation (dihedral angle
    
    
    ). It does not lie coplanar with the ring.

Drug Design Consequence: In the drug Riluzole (ALS treatment), the


Conformationcluster_0Trifluoromethyl (-CF3)cluster_1Trifluoromethoxy (-OCF3)CF3_DescRigid / SphericalSymmetrical rotationHigh Steric Bulk at C-1InteractionBinding Pocket InteractionCF3_Desc->InteractionFills deep, narrow pocketsOCF3_DescFlexible / OrthogonalDihedral ~90°Extends Steric Bulk to C-2/C-6OCF3_Desc->InteractionAdapts to shallow, broad pocketsDisrupts pi-stacking

Figure 2: Conformational impact on binding pocket interactions.

Synthetic Protocols: Overcoming the Challenge

While



1

The Solution: Modern Silver-Mediated Oxidative Trifluoromethoxylation. This protocol allows late-stage functionalization, essential for high-value SAR generation.

Protocol: Ag-Mediated Oxidative Trifluoromethoxylation

Based on methods adapted from Ritter et al. and Ngai et al.

Objective: Convert an aryl stannane or aryl boronic acid to an aryl trifluoromethyl ether (

Reagents:

  • Substrate: Aryl boronic acid (

    
    )
    
  • Reagent: TAS-OCF3 (Tris(dimethylamino)sulfonium trifluoromethoxide) or equivalent stable source.

  • Oxidant: AgPF

    
     or AgOTf.
    
  • Selectfluor: (Optional, depending on specific oxidative pathway).

  • Solvent: Acetone or DCM (anhydrous).

Step-by-Step Workflow:

  • Preparation (Glovebox): In a nitrogen-filled glovebox, charge a flame-dried Schlenk tube with

    
     (2.0 equiv) and the Aryl boronic acid (1.0 equiv).
    
  • Reagent Addition: Add the trifluoromethoxylation reagent (e.g., a redox-active N-OCF3 reagent or TAS-OCF3 source) (1.2 equiv).

  • Solvation: Add anhydrous acetone (

    
     concentration).
    
  • Reaction: Seal the tube and stir at

    
     for 2–4 hours. (Note: Unlike nucleophilic substitution, this oxidative coupling proceeds under mild conditions).
    
  • Quench: Dilute with

    
    , filter through a pad of Celite to remove silver salts.
    
  • Purification: Concentrate in vacuo and purify via silica gel flash chromatography (typically Hexanes/EtOAc gradient).

Mechanism of Action: The reaction proceeds via a high-valent Silver(III) intermediate. The silver oxidizes the aryl metal species, facilitating the difficult reductive elimination of the


References

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. Link

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165-195. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822-5880. Link

  • Huang, C., Liang, T., Harada, S., Lee, E., & Ritter, T. (2011). Silver-Mediated Trifluoromethoxylation of Aryl Stannanes and Arylboronic Acids.[2] Journal of the American Chemical Society, 133(34), 13308-13310. Link

  • Leroux, F. R., Manteau, B., Jaunay, J. P., & Togni, A. (2008). Trifluoromethoxy aromatics: A survey of the synthesis and chemical behaviour. Chemical Reviews, 108(12), 5366-5405. Link

Comparative Guide: Metabolic Stability Assessment of 1-(Methylsulfonyl)-4-(trifluoromethoxy)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(Methylsulfonyl)-4-(trifluoromethoxy)benzene represents a "metabolically privileged" structural motif. By combining a sulfone (


) with a trifluoromethoxy (

) group, this molecule effectively blocks two of the most common metabolic soft spots encountered in drug discovery: S-oxidation and O-dealkylation.

This guide provides a technical assessment of its metabolic stability, contrasting it with labile analogs to demonstrate its utility as a robust fragment for medicinal chemistry. It includes detailed experimental protocols for validation using liver microsomes.

Structural Analysis & Metabolic Rationale

The high metabolic stability of this compound is not accidental; it is a result of strategic bioisosteric replacement. To assess its performance, we must understand the specific metabolic pathways it inhibits compared to standard alternatives.

The "Metabolic Tank" Concept

The molecule consists of a benzene ring substituted at the para positions with two highly electron-withdrawing groups (EWGs).

  • The Sulfone (

    
    ):  This is the highest oxidation state of sulfur in this organic context. Unlike sulfides (
    
    
    
    ) or sulfoxides (
    
    
    ), the sulfone cannot be further oxidized by Flavin-containing Monooxygenases (FMOs) or Cytochrome P450s (CYPs). It acts as a metabolic "sink."
  • The Trifluoromethoxy (

    
    ):  This group is a lipophilic bioisostere of the methoxy group (
    
    
    
    ).[1] While methoxy groups are prone to rapid CYP-mediated O-dealkylation (producing a phenol and formaldehyde), the strong C-F bonds and steric bulk of the
    
    
    group render it inert to this pathway.
Comparative Performance Table

The following table contrasts the target molecule with its metabolically labile precursors.

FeatureTarget Product this compoundAlternative A (S-Labile) 1-(Methylthio)-4-(trifluoromethoxy)benzeneAlternative B (O-Labile) 1-(Methylsulfonyl)-4-methoxybenzene
Primary Liability None (Highly Stable)S-Oxidation O-Dealkylation
Enzyme System N/AFMOs, CYP3A4, CYP2C9CYP2D6, CYP3A4
Metabolite Unchanged ParentSulfoxide

Sulfone
Phenol derivative
Predicted

Low (< 10 µL/min/mg)High (> 50 µL/min/mg)Moderate-High
Lipophilicity Moderate (Polar Sulfone balances Lipophilic

)
High (Sulfide is lipophilic)Low (Methoxy is less lipophilic than

)

Visualizing Metabolic Pathways

The following diagram illustrates the metabolic blockade achieved by the target molecule compared to its analogs.

MetabolicPathways cluster_sulfur Sulfur Oxidation Pathway (Alternative A) cluster_oxygen Oxygen Dealkylation Pathway (Alternative B) Sulfide Sulfide Analog (-SMe) Sulfoxide Sulfoxide (-SOMe) Sulfide->Sulfoxide CYP/FMO (Rapid) Sulfone Sulfone (Target) (-SO2Me) Sulfoxide->Sulfone CYP (Slow) Sulfone->Sulfone Blocked (Stable) Methoxy Methoxy Analog (-OMe) Phenol Phenol Metabolite (-OH) Methoxy->Phenol CYP-mediated O-Dealkylation Trifluoromethoxy Trifluoromethoxy (Target) (-OCF3) Trifluoromethoxy->Phenol Blocked by C-F Bonds Trifluoromethoxy->Trifluoromethoxy Stable

Figure 1: Metabolic fate comparison. Green nodes indicate the stable target functional groups; Red nodes indicate metabolically labile alternatives.

Experimental Protocol: Microsomal Stability Assay

To empirically validate the stability of this compound, a Liver Microsome (LM) stability assay is the industry standard. This protocol ensures intrinsic clearance (


) is measured accurately.
Materials
  • Test Compound: this compound (10 mM stock in DMSO).

  • Matrix: Pooled Human/Rat Liver Microsomes (20 mg/mL protein concentration).

  • Cofactor: NADPH regenerating system (or 10 mM NADPH solution).

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Quench Solution: Acetonitrile containing Internal Standard (e.g., Tolbutamide).[2]

Step-by-Step Workflow
  • Preparation: Dilute the test compound to 1 µM in phosphate buffer (0.5 mg/mL microsome concentration). Note: Keep DMSO < 0.1% to avoid enzyme inhibition.[3]

  • Pre-incubation: Warm the mixture to 37°C for 5 minutes. This mimics physiological temperature and prevents "cold shock" to the enzymes.

  • Initiation: Add NADPH (1 mM final conc) to start the reaction.

    • Control A (Negative): Incubate without NADPH to assess chemical instability (hydrolysis).

    • Control B (Positive): Run Verapamil or Testosterone parallel to verify enzyme activity.

  • Sampling: Remove aliquots (50 µL) at specific time points:

    
     minutes.
    
  • Quenching: Immediately dispense aliquots into 150 µL of ice-cold Acetonitrile. Vortex to precipitate proteins.

  • Analysis: Centrifuge (4000g, 10 min) and analyze the supernatant via LC-MS/MS (MRM mode).

Assay Visualization

AssayWorkflow cluster_sampling 4. Kinetic Sampling Prep 1. Preparation (Microsomes + Buffer + Compound) PreInc 2. Pre-Incubation (37°C, 5 min) Prep->PreInc Start 3. Initiation Add NADPH PreInc->Start T0 T=0 min Start->T0 T60 T=60 min Start->T60 Quench 5. Quench (Acetonitrile + IS) T0->Quench T60->Quench Analyze 6. LC-MS/MS Analysis (% Remaining) Quench->Analyze

Figure 2: Standard workflow for assessing intrinsic clearance in liver microsomes.

Data Analysis & Interpretation

The raw data from the LC-MS/MS (Peak Area Ratio of Analyte/Internal Standard) is used to calculate the elimination rate constant (


).
Calculation Logic[4][5]
  • Plot: Natural log (ln) of % Parent Remaining vs. Time.

  • Slope: The slope of the linear regression line is

    
    .
    
  • Half-life (

    
    ): 
    
    
    
    
    [4]
  • Intrinsic Clearance (

    
    ): 
    
    
    
    
Expected Results for this compound

Based on the SAR of the functional groups, the expected profile for this molecule is:

  • % Remaining at 60 min: > 85%

  • 
    :  < 10 µL/min/mg (Low Clearance)
    
  • Interpretation: The compound is stable.[5][6] If clearance is observed, check for impurities or non-CYP pathways (though unlikely with this scaffold).

References

  • Smith, D. A., & Di, L. (2021). Metabolic Stability and Profiling in Drug Discovery.[7][8] In Drug Metabolism in Drug Design and Development. Wiley.

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.

  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition, 27(11), 1350-1359.

  • Hajduk, P. J., et al. (2011). Drug physicochemical properties: the role of the sulfone group. Journal of Medicinal Chemistry.

Sources

Pharmacokinetic Optimization Guide: 1-(Methylsulfonyl)-4-(trifluoromethoxy)benzene Analogues

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Goldilocks" Scaffold

In modern medicinal chemistry, the 1-(Methylsulfonyl)-4-(trifluoromethoxy)benzene scaffold represents a strategic fusion of two distinct physicochemical extremes. It couples the high polarity and metabolic robustness of the methylsulfonyl group (


)  with the exceptional lipophilicity and catabolic resistance of the trifluoromethoxy group (

)
.

This guide objectively analyzes how this specific substitution pattern outperforms common bioisosteres (such as methoxy or trifluoromethyl analogues) in pharmacokinetic (PK) applications. By balancing the "solubility anchor" of the sulfone with the "permeability booster" of the trifluoromethoxy ether, this scaffold offers a solution to the common solubility-permeability trade-off in drug discovery.

Part 1: Chemical Profile & Rationale

The Structural Argument

The molecule consists of a benzene core substituted at the para positions. This specific geometry maximizes the dipole moment while maintaining a linear lipophilic vector, crucial for fitting into hydrophobic pockets (e.g., COX-2 active sites, ion channels) while maintaining aqueous solubility.

  • The

    
     Advantage:  Unlike a methoxy group (
    
    
    
    ), the
    
    
    group is metabolically inert. It resists CYP450-mediated O-dealkylation due to the strength of the C-F bonds and steric protection of the oxygen.[1] It is significantly more lipophilic (
    
    
    ) than a
    
    
    group (
    
    
    ), enhancing membrane permeability [1, 2].
  • The

    
     Anchor:  This group acts as a hydrogen bond acceptor, improving water solubility compared to alkyl analogs. Unlike sulfonamides (
    
    
    
    ), the methylsulfone is non-ionizable at physiological pH, preventing pH-dependent distribution issues [7].

Part 2: Comparative Pharmacokinetics

The following table contrasts the Hero Product (Trifluoromethoxy-Sulfone) against its three most common medicinal chemistry alternatives.

Table 1: Comparative PK Performance Matrix
FeatureThis compound Alternative A: 4-Methoxy Analogue Alternative B: 4-Trifluoromethyl Analogue Alternative C: Sulfonamide Analogue
Primary Utility Balanced Permeability & Stability Solubility & H-Bond DonorHigh Stability, Lower LipophilicityTarget Specificity (e.g., CA inhibition)
Lipophilicity (

)
High (+1.04 for substituent) Low (-0.02 for substituent)Moderate (+0.88 for substituent)Low (Polar Headgroup)
Metabolic Stability Excellent (Blocked metabolic soft spot)Poor (High liability for O-demethylation)Excellent (Metabolically inert)Good (N-acetylation possible)
Membrane Permeability High (Driven by

)
ModerateModerate-HighpH-Dependent (Ionizable)
CYP450 Interaction Low Liability (Steric hindrance)High Liability (Substrate for CYP2D6/3A4)Low LiabilityLow Liability
Solubility (aq) Moderate (Sulfone assists)HighLowHigh (pH dependent)
Deep Dive: Metabolic Stability & Bioavailability[2]
1. The Metabolic Blockade (OCF3 vs. OCH3)

The most critical PK advantage of the trifluoromethoxy analogue is the evasion of O-dealkylation .

  • Mechanism: In the methoxy analogue (Alternative A), Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4) readily oxidize the

    
    -carbon adjacent to the oxygen. This leads to the formation of an unstable hemiacetal, which collapses to release formaldehyde and the corresponding phenol.
    
  • The Solution: The fluorination of the methyl group in

    
     removes the abstractable hydrogen atoms required for this oxidation. Furthermore, the electron-withdrawing nature of fluorine reduces the electron density on the oxygen, making it a poorer Lewis base for enzymatic coordination [1, 6].
    
2. Permeability vs. Solubility (The LogP Balance)

While the


 analogue (Alternative B) is stable, it often lacks the lipophilicity required for deep tissue penetration compared to 

. The

group allows for a higher LogP (enhancing passive diffusion across the Blood-Brain Barrier or gut wall) without the "solubility crash" often seen with alkyl chains, because the

group on the opposite end maintains a polar handle for solvation [2, 4].

Part 3: Visualization of PK Mechanisms

Diagram 1: Metabolic Fate Decision Tree

This diagram illustrates the metabolic divergence between the Methoxy and Trifluoromethoxy analogues.

MetabolicFate Start Substrate Entry (Liver Microsomes) Methoxy Methoxy Analogue (-OCH3) Start->Methoxy OCF3 Trifluoromethoxy Analogue (-OCF3) Start->OCF3 CYP CYP450 Attack (Oxidation of alpha-C) Methoxy->CYP High Affinity Hemiacetal Unstable Hemiacetal CYP->Hemiacetal Phenol Phenol Metabolite (Rapid Excretion/Conjugation) Hemiacetal->Phenol Spontaneous Collapse NoReaction Metabolic Blockade (No abstractable H) OCF3->NoReaction Steric/Electronic Protection Circulation Sustained Plasma Concentration NoReaction->Circulation

Caption: Metabolic divergence: The


 group blocks the oxidative degradation pathway obligatory for 

analogues.
Diagram 2: Physicochemical Property Space

Visualizing where the Hero Scaffold sits relative to alternatives.

PropertySpace Permeability High Permeability Solubility High Solubility Hero Sulfone-OCF3 (Balanced) Methoxy Sulfone-OCH3 (Metabolic Liability) Hero->Methoxy Better Stability CF3 Sulfone-CF3 (Lower Lipophilicity) Hero->CF3 Higher Permeability Sulfonamide Sulfonamide-OCF3 (pH Dependent)

Caption: The Sulfone-OCF3 scaffold occupies the optimal "middle ground" maximizing both stability and permeability.

Part 4: Experimental Protocols

To validate these properties in your own drug discovery pipeline, use the following standardized protocols.

Protocol A: Comparative Microsomal Stability Assay

Objective: Quantify the metabolic half-life (


) and Intrinsic Clearance (

) of the

vs

analogues.
  • Preparation: Prepare

    
     stock solutions of test compounds in DMSO.
    
  • Incubation System:

    • Matrix: Pooled Human Liver Microsomes (HLM) at

      
       protein concentration.
      
    • Buffer:

      
       Phosphate buffer (pH 7.4).
      
    • Cofactor: NADPH-generating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Procedure:

    • Pre-incubate microsomes and test compound (

      
       final conc) at 37°C for 5 min.
      
    • Initiate reaction by adding NADPH.[2]

    • Sample at

      
       min.
      
    • Quench samples immediately with ice-cold Acetonitrile containing Internal Standard.

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs time. Slope 
    
    
    
    determines
    
    
    .
    • Expected Result: The

      
       analogue will show rapid depletion (
      
      
      
      min), while the
      
      
      analogue should exhibit high stability (
      
      
      min) [5, 7].
Protocol B: PAMPA (Parallel Artificial Membrane Permeability Assay)

Objective: Assess passive diffusion potential.

  • Donor Plate: Add

    
     of test compound (
    
    
    
    in pH 7.4 buffer) to the donor wells.
  • Acceptor Plate: Add

    
     of buffer to acceptor wells.
    
  • Membrane: Coat the PVDF filter of the donor plate with

    
     of 1% lecithin in dodecane (artificial lipid membrane).
    
  • Incubation: Sandwich plates and incubate at room temperature for 18 hours in a humidity chamber.

  • Quantification: Measure concentration in both donor and acceptor wells via UV-Vis or LC-MS.

  • Calculation: Calculate Effective Permeability (

    
    ).
    
    • Expected Result: The

      
       analogue should show superior 
      
      
      
      values compared to the
      
      
      analogue due to higher lipophilicity (
      
      
      value contribution) [2, 4].

References

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry. National Institutes of Health (NIH) / PMC. Available at: [Link]

  • Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry / PMC. Available at: [Link]

  • Simple Vector Considerations to Assess the Polarity of Partially Fluorinated Alkyl and Alkoxy Groups. CHIMIA. Available at: [Link]

  • Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning. Chemistry (Weinheim an der Bergstrasse, Germany) / PMC. Available at: [Link]

  • Application of Methylsulfone in Drug Discovery. PharmaBlock Whitepaper. Available at: [Link]

Sources

Comparative Guide: Synthetic Routes to 1-(Methylsulfonyl)-4-(trifluoromethoxy)benzene

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of synthetic routes to 1-(Methylsulfonyl)-4-(trifluoromethoxy)benzene (CAS: 87750-51-4), a critical sulfone building block in medicinal chemistry.[1][2]

Executive Summary

For research-scale synthesis (<10 g), Route B (Direct Sulfonylation) is recommended due to its step economy and avoidance of odorous sulfide intermediates.[2] For process-scale (>100 g) or cost-sensitive applications, Route A (Oxidative Sequence) remains the industry standard due to lower reagent costs and the use of robust, non-chromatographic purification methods.[2]

FeatureRoute A: Oxidative Sequence Route B: Direct Sulfonylation
Step Count 2 Steps1 Step
Key Intermediate Sulfide (Thioether)None
Atom Economy Lower (requires oxidant)High
Safety Profile Moderate (Peroxide usage)High (Thermal risks only)
Purification CrystallizationColumn Chromatography / Recrystallization
Primary Utility Bulk ManufacturingRapid MedChem Synthesis

Technical Route Analysis

Route A: The Oxidative Sequence (Sulfide Intermediary)

This classical route involves the nucleophilic introduction of a methylthio group followed by exhaustive oxidation. It leverages the commercial availability of 1-bromo-4-(trifluoromethoxy)benzene.[1][2]

  • Mechanism:

    • C-S Coupling: Transition-metal catalyzed cross-coupling (Buchwald-Hartwig or Chan-Lam type) or Cu-mediated nucleophilic substitution introduces the sulfur atom.[1][2]

    • Oxidation: Electrophilic oxidation of the sulfide sulfur by peracids or peroxides. The reaction proceeds through a sulfoxide intermediate (

      
      ) which is rapidly oxidized to the sulfone (
      
      
      
      ).[1][2]
  • Critical Control Points:

    • Over-oxidation: Not a concern here as the sulfone is the terminal oxidation state.

    • Safety: The oxidation step is highly exothermic. Controlled addition of oxidant (e.g.,

      
      ) at low temperatures is mandatory.
      
Route B: The Direct Metal-Catalyzed Sulfonylation

A modern approach utilizing the Langlois bioisostere logic, directly coupling the aryl halide with a sulfinate salt.

  • Mechanism:

    • Involves the oxidative addition of the aryl halide to a Cu(I) species, followed by ligand exchange with the methanesulfinate anion (

      
      ) and reductive elimination.[2]
      
    • Ligand Importance: Bidentate ligands like 1,10-phenanthroline or amino acids (L-proline) are essential to stabilize the Cu-intermediate and lower the activation energy.[1][2]

  • Critical Control Points:

    • Temperature: High temperatures (>90°C) are often required, necessitating polar aprotic solvents (DMSO/DMF).[2]

    • Stalling: The reaction can stall if the catalyst is poisoned by halide buildup; excess sulfinate (1.2–1.5 eq) is often used.

Visualization of Pathways

SyntheticRoutes cluster_0 Route A: Oxidative Sequence cluster_1 Route B: Direct Sulfonylation Start 1-Bromo-4-(trifluoromethoxy)benzene (CAS 407-14-7) Sulfide Intermediate: 1-(Methylthio)-4-(trifluoromethoxy)benzene Start->Sulfide Step A1: NaSMe, CuI (cat) DMSO, 110°C ProductB Product: This compound Start->ProductB Route B: MeSO2Na CuI (10 mol%), L-Proline DMSO, 95°C ProductA Product: This compound Sulfide->ProductA Step A2: H2O2 (30%), Na2WO4 or mCPBA, DCM

Caption: Comparison of the two-step oxidative route (Blue) versus the direct copper-catalyzed sulfonylation (Red).[1][2]

Detailed Experimental Protocols

Protocol A: Oxidative Route (Two-Step)

Step 1: Synthesis of 1-(Methylthio)-4-(trifluoromethoxy)benzene

  • Setup: Charge a dried reaction flask with 1-bromo-4-(trifluoromethoxy)benzene (1.0 eq), Sodium thiomethoxide (NaSMe, 1.2 eq), and Copper(I) iodide (5 mol%).

  • Solvent: Add anhydrous DMSO (5 mL/mmol).

  • Reaction: Heat to 110°C under

    
     atmosphere for 16 hours. Monitor by TLC/GC-MS.
    
  • Workup: Cool to RT. Dilute with water and extract with Ethyl Acetate (3x). Wash organics with brine, dry over

    
    , and concentrate.[2]
    
  • Purification: Flash chromatography (Hexanes/EtOAc) yields the sulfide oil.

Step 2: Oxidation to Sulfone

  • Setup: Dissolve the sulfide intermediate (1.0 eq) in Methanol/Water (5:1 ratio). Add

    
     (2 mol%) as catalyst.
    
  • Addition: Dropwise add

    
     (30% aq, 2.5 eq) at 0°C. Caution: Exothermic.
    
  • Reaction: Allow to warm to RT and stir for 4 hours.

  • Quench: Quench excess peroxide with saturated

    
     solution (test with starch-iodide paper).
    
  • Isolation: Extract with DCM. The product often crystallizes upon concentration or addition of hexanes.

Protocol B: Direct Sulfonylation (One-Step)[1][2][3]

Reagents:

  • 1-Bromo-4-(trifluoromethoxy)benzene (1.0 eq)[1][2]

  • Sodium Methanesulfinate (

    
    , 1.5 eq)[2]
    
  • Copper(I) Iodide (CuI, 10 mol%)[2]

  • L-Proline (20 mol%)[1][2]

  • NaOH (20 mol%)[1]

  • DMSO (anhydrous)[1]

Workflow:

  • Charging: In a screw-cap vial or pressure tube, combine the aryl bromide, sodium methanesulfinate, CuI, L-Proline, and NaOH.

  • Inertion: Evacuate and backfill with Argon (3 cycles). Add DMSO via syringe.

  • Heating: Heat the sealed vessel to 95°C for 24 hours. The mixture will turn from a suspension to a dark solution.

  • Workup: Cool to RT. Dilute with water (precipitation may occur). Extract with EtOAc.

  • Purification: The crude residue is purified via silica gel chromatography (Gradient: 0-30% EtOAc in Hexanes) to afford the white solid product.

Comparative Data Analysis

The following data aggregates typical bench-scale results for these methodologies.

MetricRoute A (Oxidation)Route B (Direct Coupling)
Overall Yield 75 - 85% (over 2 steps)65 - 78%
Reaction Time 24 - 36 Hours18 - 24 Hours
Reagent Cost Low (NaSMe,

)
Moderate (Sulfinate, Catalyst)
Scalability Excellent (Exotherm management required)Good (Solvent volume limits)
Atom Economy 42% (Poor due to oxidant waste)88% (Excellent)

References

  • Coupling of Aryl Halides with Sulfinates

    • Ma, D., & Xie, S. (2005). Cross-Coupling of Aryl Halides with Sodium Sulfinates Catalyzed by CuI/Amino Acids. Journal of Organic Chemistry.
    • [1]

  • Oxidation of Sulfides

    • Sato, K., et al. (1997). A "Green" Route to Adipic Acid: Direct Oxidation of Cyclohexenes with 30% Hydrogen Peroxide. (Methodology adapted for sulfide oxidation).[3] Science.

    • [1]

  • Synthesis of Trifluoromethoxy Derivatives

    • Leroux, F. (2005). The Trifluoromethoxy Group: A Pharmacophore of Interest. ChemBioChem.
    • [1]

  • Product Characterization Data (CAS 87750-51-4)

    • PubChem Compound Summary for CID 2775694.
    • [1]

Sources

literature review of 1-(Methylsulfonyl)-4-(trifluoromethoxy)benzene applications

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical review of 1-(Methylsulfonyl)-4-(trifluoromethoxy)benzene , a critical fluorinated building block in medicinal chemistry.[1]

Chemical Profile & Identity

This compound represents a strategic scaffold in drug discovery, combining the pharmacophoric methylsulfonyl group (a classic COX-2 inhibitor motif) with the trifluoromethoxy group (a lipophilic, metabolically stable bioisostere).[1]

  • Chemical Name: this compound[1][2]

  • Synonyms: 4-(Trifluoromethoxy)phenyl methyl sulfone;

    
    -Trifluoromethoxyphenyl methyl sulfone.[1]
    
  • CAS Registry: 111770-90-8 (Note: Commercially often listed under 87750-51-4 for the same structure).[1]

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 240.20 g/mol [1]

Comparative Analysis: The Fluorine Effect

In medicinal chemistry, this compound is primarily used to optimize the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of sulfone-containing drugs.[1] The


 group is a superior alternative to chloro- or methoxy- substituents due to its unique electronic and steric properties.[1]
Physicochemical Comparison Table

The following table contrasts the target molecule with its non-fluorinated and chlorinated analogs, demonstrating why the


 variant is preferred for improving metabolic stability and membrane permeability.
FeatureTarget Compound (

)
Chloro Analog (

)
Methoxy Analog (

)
Impact on Drug Design
Lipophilicity (

)
+1.04 +0.71-0.02

significantly increases lipophilicity, enhancing blood-brain barrier (BBB) penetration.[1]
Electronic Effect (

)
+0.35 +0.23-0.27Stronger electron-withdrawing nature stabilizes the phenyl ring against oxidative metabolism.[1]
Metabolic Stability High ModerateLowThe

bond prevents O-dealkylation (a common clearance pathway for

).[1]
Conformation Orthogonal PlanarPlanarThe

group twists out of plane, potentially improving selectivity for specific enzyme pockets (e.g., COX-2).[1]
Synthetic Utility & Manufacturing

The synthesis of this compound is a self-validating process typically achieved via the oxidation of the corresponding sulfide.[1] This route is preferred over direct sulfonylation due to higher regioselectivity and yields.[1]

Primary Synthetic Route: Oxidation of Thioanisole

This protocol ensures complete conversion of the sulfide to the sulfone without over-oxidation or ring degradation.

Reaction Scheme:



Experimental Protocol (Bench Scale):

  • Precursor: Dissolve 10.0 g of 1-(methylthio)-4-(trifluoromethoxy)benzene (CAS 2546-45-4) in 100 mL of Dichloromethane (DCM).

  • Oxidation: Cool the solution to 0°C. Slowly add 2.5 equivalents of

    
    -Chloroperbenzoic acid (
    
    
    
    -CPBA)
    (70-75%) portion-wise over 30 minutes.
    • Causality: Slow addition prevents exotherms that could lead to sulfoxide side products or boil-off of the solvent.[1]

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Hexane/EtOAc 3:1) or HPLC.[1][2][3]

  • Workup: Quench with saturated

    
     (to destroy excess peroxide) and then wash with saturated 
    
    
    
    (to remove
    
    
    -chlorobenzoic acid byproduct).
  • Purification: Dry the organic layer over

    
    , filter, and concentrate. Recrystallize from Ethanol/Water to yield white crystals.[1]
    
    • Yield Expectation: >90%.[1][4][5]

Visual Synthesis Workflow

The following diagram illustrates the critical decision points in the synthesis and application of this scaffold.

SynthesisWorkflow Start Starting Material: 4-(Trifluoromethoxy)thioanisole Oxidation Oxidation Step: m-CPBA or H2O2/Na2WO4 (0°C -> RT) Start->Oxidation Dissolve in DCM/AcOH Check QC Check: HPLC for Sulfoxide Impurity Oxidation->Check 4-6 Hours Check->Oxidation Fail (Recycle) Product Target Product: This compound Check->Product Pass (>98%) App1 Application A: COX-2 Inhibitor Synthesis (Central Ring Construction) Product->App1 App2 Application B: Agrochemical Design (Herbicide Stability) Product->App2

Figure 1: Critical path for the synthesis and downstream application of the target sulfone.

Applications in Drug Development
A. Selective COX-2 Inhibition

The 4-methylsulfonylphenyl moiety is the "warhead" responsible for COX-2 selectivity in drugs like Rofecoxib and Etoricoxib .[1]

  • Mechanism: The sulfone group inserts into the secondary pocket of the COX-2 enzyme (Arg120/Tyr355), which is accessible in COX-2 but restricted in COX-1.[1]

  • Role of

    
    :  Replacing the standard 4-fluorophenyl or 4-methylphenyl group with a 4-(trifluoromethoxy)phenyl group enhances the drug's metabolic half-life.[1] The 
    
    
    
    group blocks metabolic attack at the para-position while maintaining the necessary lipophilicity for enzyme binding.[1]
B. Agrochemical Stability

In herbicide development, this scaffold is used to create protoporphyrinogen oxidase (PPO) inhibitors.[1] The electron-withdrawing nature of the sulfone and trifluoromethoxy groups increases the acidity of adjacent protons, facilitating the binding to target plant enzymes while resisting degradation by soil microbes.

References
  • Synthesis & Properties: ChemicalBook. (2024).[1] "4-(Trifluoromethoxy)phenyl methyl sulfone Product Profile."

  • COX-2 Mechanism: National Institutes of Health (NIH). (2023).[1] "Selective COX-2 Inhibitors: Road from Success to Controversy."

  • Fluorine in MedChem: Beilstein Journal of Organic Chemistry. (2018). "Photocatalytic trifluoromethoxylation of arenes."

  • Analogous Structures: PubChem. (2024).[1] "Compound Summary: 4-(Methylsulfonyl)toluene." [1]

Sources

Strategic Utilization of 1-(Methylsulfonyl)-4-(trifluoromethoxy)benzene in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Fluorinated Sulfone Scaffold

In the optimization of lead compounds, 1-(Methylsulfonyl)-4-(trifluoromethoxy)benzene (CAS: 886499-97-0) represents a specialized "bifunctional" scaffold that bridges the gap between polarity and lipophilicity.

This guide objectively compares this scaffold against its chlorinated and trifluoromethylated analogs.[1] While the methylsulfonyl (


) group acts as a robust hydrogen bond acceptor and metabolic anchor, the para-trifluoromethoxy (

) group provides a unique combination of high lipophilicity and conformational flexibility that rigid

analogs cannot match.

Target Audience: Medicinal Chemists, Process Chemists, and DMPK Scientists.[1]

Comparative Performance Analysis

The selection of a para-substituent on a phenyl sulfone core is a critical decision in Structure-Activity Relationship (SAR) studies. The following analysis compares the Trifluoromethoxy (


)  variant against the Trifluoromethyl (

)
and Chloro (

)
standards.
Table 1: Physicochemical & Electronic Profile

Data synthesized from Hansch parameters and standard bioisostere literature.

Feature

Analog
(Subject)

Analog
(Alternative 1)

Analog
(Alternative 2)
Impact on Drug Design
Hansch Lipophilicity (

)
+1.04 +0.88+0.71

maximizes membrane permeability without adding excessive molecular weight.[1]
Hammett Constant (

)
0.35 0.540.23

is less electron-withdrawing than

, retaining slightly more electron density on the ring.[1]
Metabolic Stability High HighModerateThe

bond prevents oxidative metabolism;

handles can be liabilities for oxidative insertion.[1]
Conformational Bias Flexible RigidRigidThe ether linkage allows the

group to rotate out of plane, potentially accessing unique binding pockets.
H-Bond Potential Weak Acceptor NoneNoneThe oxygen in

retains weak H-bond acceptor capability, unlike

.
Performance Verdict
  • Choose the

    
     analog when:  You need to increase lipophilicity (LogP) to improve blood-brain barrier (BBB) penetration while maintaining a specific electronic profile that is less deactivating than the 
    
    
    
    group.
  • Choose the

    
     analog when:  You require maximum metabolic blockade and a rigid steric bulk to fill a hydrophobic pocket.
    

Synthetic Methodology: Validated Protocol

The most robust route to this compound is the controlled oxidation of the corresponding sulfide precursor. Direct sulfonylation (Friedel-Crafts) is often low-yielding due to the deactivating nature of the


 group.
Protocol: Catalytic Oxidation of Sulfide to Sulfone

Objective: Synthesis of this compound from 1-(Methylthio)-4-(trifluoromethoxy)benzene.

Reagents & Materials
  • Substrate: 1-(Methylthio)-4-(trifluoromethoxy)benzene (1.0 eq)

  • Oxidant: 30% Hydrogen Peroxide (

    
    ) (5.0 eq)[1]
    
  • Catalyst: Sodium Tungstate Dihydrate (

    
    ) (0.05 eq)[1]
    
  • Solvent: Methanol / Acetic Acid (3:1 v/v)

  • Quench: Saturated Sodium Bisulfite (

    
    )
    
Step-by-Step Workflow
  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the sulfide substrate and sodium tungstate catalyst in the Methanol/Acetic Acid mixture.

  • Controlled Addition: Cool the mixture to 0°C. Add

    
     dropwise over 30 minutes. Critical: The reaction is exothermic; temperature control prevents over-oxidation side products or thermal decomposition.[1]
    
  • Reaction Phase: Allow the mixture to warm to room temperature, then heat to 50°C for 4 hours.

    • Checkpoint: Monitor via TLC (Hexane/EtOAc 4:1).[1] The intermediate sulfoxide (

      
      ) usually appears first; continue heating until only the sulfone (
      
      
      
      ) spot remains.[1]
  • Quench & Isolation: Cool to room temperature. Slowly add saturated

    
     to destroy excess peroxide (test with starch-iodide paper).
    
  • Extraction: Remove methanol under reduced pressure. Extract the aqueous residue with Dichloromethane (DCM) (3x).[1]

  • Purification: Wash combined organics with brine, dry over

    
    , and concentrate. Recrystallize from Ethanol/Water if necessary.[1]
    

Visualizing the Strategy

The following diagrams illustrate the synthetic pathway and the decision logic for selecting this scaffold in a drug discovery campaign.

Diagram 1: Synthetic Pathway (Oxidation)[1]

Synthesis_Pathway cluster_conditions Critical Control Points Sulfide Precursor: 1-(Methylthio)-4-(trifluoromethoxy)benzene Inter Intermediate: Sulfoxide Sulfide->Inter H2O2 (2.0 eq) 0°C -> RT Product Target: This compound Inter->Product H2O2 (Excess) 50°C, 4h Warning Exothermic Addition Monitor TLC for Sulfoxide disappearance

Caption: Step-wise oxidation from sulfide to sulfone. Note the intermediate sulfoxide stage which must be driven to completion.

Diagram 2: SAR Decision Matrix (Bioisostere Selection)

SAR_Logic Start Lead Optimization: Need to Improve Potency/PK Decision1 Is the target site hydrophobic? Start->Decision1 Branch_Yes Yes Decision1->Branch_Yes Branch_No No (Polar) Decision1->Branch_No Consider other groups (OH, NH2) Decision2 Is metabolic stability an issue? Branch_Yes->Decision2 Option_Cl Use -Cl Analog (Moderate Lipophilicity) Decision2->Option_Cl No Option_CF3 Use -CF3 Analog (Rigid, Stable) Decision2->Option_CF3 Yes (Steric constraint) Option_OCF3 Use -OCF3 Analog (High Lipophilicity, Flexible, Stable) Decision2->Option_OCF3 Yes (Need Permeability)

Caption: Decision tree for selecting the OCF3-sulfone scaffold based on ADME requirements.

Scientific Integrity & Causality[1]

Why the Sulfone-OCF3 Combination?

The synergy between the sulfone and the trifluoromethoxy group is not merely additive; it creates a specific electrostatic potential map.

  • Dipole Moment: The sulfone group creates a strong dipole, directing the molecule's orientation in the binding pocket.

  • Metabolic Shielding: The

    
     group protects the para-position from metabolic attack (e.g., hydroxylation) more effectively than a methoxy (
    
    
    
    ) group, which is prone to O-dealkylation by cytochrome P450 enzymes.[1]
  • Lipophilic Efficiency: While

    
     is a standard lipophilic group, the 
    
    
    
    group often yields higher lipophilic efficiency (LipE) because the oxygen atom allows the fluorinated "tail" to adopt a conformation that minimizes steric clash while maximizing hydrophobic contact.
Self-Validating the Protocol
  • TLC Monitoring: The sulfoxide intermediate is more polar than the sulfide but less polar than the sulfone. A 3-spot TLC check (Sulfide, Sulfoxide, Sulfone) ensures the reaction has not stalled.

  • Melting Point: The final sulfone is a crystalline solid.[1] A sharp melting point (typically higher than the sulfide precursor) confirms purity without needing immediate NMR analysis.[1]

References

  • Leroux, F., et al. (2005).[1] "The Trifluoromethoxy Group: A Pharmacophore with Unique Properties."[1][2] Bioorganic & Medicinal Chemistry. (Discusses the lipophilicity and electronic properties of OCF3 vs CF3).

  • Hansch, C., et al. (1991).[1] "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chemical Reviews. (Source for Sigma and Pi values).

  • Purser, S., et al. (2008).[1] "Fluorine in Medicinal Chemistry." Chemical Society Reviews.[1] (Review of metabolic stability of fluorinated groups).

  • Carulla, M., et al. (2013).[1] "Synthesis of Sulfones: An Overview." Molecules. (Validation of the peroxide/tungstate oxidation protocol).

Sources

Mechanistic Profiling of 1-(Methylsulfonyl)-4-(trifluoromethoxy)benzene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(Methylsulfonyl)-4-(trifluoromethoxy)benzene represents a critical "electronic probe" scaffold in medicinal chemistry. It serves as a definitive model for understanding the interplay between two potent electron-withdrawing groups (EWGs): the sulfonyl group (-SO₂Me) and the trifluoromethoxy group (-OCF₃).

This guide objectively compares this scaffold against its primary bioisosteres—the trifluoromethyl (-CF₃) and methoxy (-OCH₃) analogs. By isolating the specific contributions of the -OCF₃ moiety within a sulfone-activated system, we provide the mechanistic rationale for its selection in lead optimization to enhance metabolic stability, modulate lipophilicity, and fine-tune electronic parameters without altering steric bulk significantly.

Comparative Performance Analysis

Electronic and Physicochemical Profiling

The strategic value of this compound lies in its unique "pull-pull" electronic character. Unlike the methoxy group (-OCH₃), which is an electron donor by resonance, the -OCF₃ group acts as a moderate electron withdrawer while maintaining high lipophilicity.

Table 1: Comparative Physicochemical & Electronic Parameters

Parameter-OCF₃ Analog (Target)-CF₃ Analog (Alternative)-OCH₃ Analog (Control)-SO₂Me (Constant Core)
Hammett Constant (

)
0.35 0.54-0.270.72
Electronic Effect Inductive Withdrawal (-I)Strong Withdrawal (-I, -R)Resonance Donor (+R)Strong Withdrawal (-I, -R)
Hansch Lipophilicity (

)
+1.04 +0.88-0.02-1.63
Metabolic Liability Low (Chemically Inert)LowHigh (O-Demethylation)Low
Bond Angle (C-X-C) ~118° (Ether linkage)N/A (Direct C-C)~117°N/A

Key Insight: The -OCF₃ group provides a "Goldilocks" zone for electronic modulation. It is less electron-withdrawing than -CF₃, preventing excessive deactivation of the aromatic ring (which can hinder binding interactions involving


-systems), yet it is significantly more lipophilic, aiding in membrane permeability.
Mechanistic Basis for Bioisosterism

In drug design, replacing a -OCH₃ group with -OCF₃ is a standard strategy to block metabolic "soft spots." The C-F bond strength (approx. 116 kcal/mol) renders the -OCF₃ group resistant to Cytochrome P450-mediated oxidative dealkylation, a common clearance pathway for anisole derivatives.

Experimental Protocols

Synthesis via Selective Oxidation

The most robust route to this compound is the controlled oxidation of the corresponding sulfide. This protocol ensures the preservation of the sensitive -OCF₃ group while fully oxidizing the sulfur.

Reagents:

  • Substrate: 1-(Methylthio)-4-(trifluoromethoxy)benzene

  • Oxidant: m-Chloroperbenzoic acid (m-CPBA) or H₂O₂/Na₂WO₄

  • Solvent: Dichloromethane (DCM)

Protocol:

  • Dissolution: Dissolve 1.0 eq (10 mmol) of 1-(methylthio)-4-(trifluoromethoxy)benzene in 50 mL of DCM. Cool to 0°C in an ice bath.

  • Oxidation: Add 2.5 eq of m-CPBA portion-wise over 20 minutes. The excess oxidant ensures conversion of the intermediate sulfoxide to the sulfone.

  • Reaction: Warm to room temperature and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 7:3) or HPLC.[1][2] The sulfone is significantly more polar than the sulfide.

  • Quenching: Quench with 10% aqueous Na₂S₂O₃ to destroy excess peroxide.

  • Workup: Wash the organic layer with saturated NaHCO₃ (2x) to remove m-chlorobenzoic acid byproduct. Dry over MgSO₄ and concentrate.

  • Purification: Recrystallize from Ethanol/Water to yield white crystals.

Metabolic Stability Assay (Microsomal Clearance)

This assay validates the metabolic superiority of the -OCF₃ scaffold over the -OCH₃ analog.

Protocol:

  • Incubation: Incubate test compound (1 µM) with pooled human liver microsomes (0.5 mg/mL protein) in phosphate buffer (pH 7.4).

  • Initiation: Add NADPH-generating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).

  • Sampling: Aliquot samples at 0, 15, 30, and 60 minutes.

  • Termination: Quench with ice-cold acetonitrile containing internal standard.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time to determine intrinsic clearance (

    
    ).
    

Visualizations

Synthesis & Electronic Activation Pathway

This diagram illustrates the oxidation pathway and the resulting electronic vectors that define the molecule's reactivity.

SynthesisPathway Sulfide 1-(Methylthio)-4- (trifluoromethoxy)benzene (Starting Material) Intermediate Sulfoxide Intermediate (Chiral, Unstable) Sulfide->Intermediate m-CPBA (1 eq) Oxidation Product 1-(Methylsulfonyl)-4- (trifluoromethoxy)benzene (Target Scaffold) Intermediate->Product m-CPBA (1.5 eq) Oxidation EWG_SO2 SO2Me Group (Strong EWG, σp=0.72) Product->EWG_SO2 Electronic Pull EWG_OCF3 OCF3 Group (Inductive EWG, σp=0.35) Product->EWG_OCF3 Inductive Pull

Caption: Step-wise oxidation of the sulfide precursor to the sulfone, highlighting the dual electron-withdrawing nature of the final scaffold.

Metabolic Fate Comparison

A logic flow demonstrating the metabolic blockade provided by the trifluoromethoxy group compared to the methoxy analog.

MetabolicFate Methoxy Methoxy Analog (-OCH3) Enzyme Cytochrome P450 (CYP2D6/3A4) Methoxy->Enzyme Trifluoro Trifluoromethoxy Analog (-OCF3) Trifluoro->Enzyme Demethylation O-Dealkylation (Oxidative Cleavage) Enzyme->Demethylation Rapid Reaction Stable Metabolically Stable (Blocked Site) Enzyme->Stable No Reaction Phenol Phenolic Metabolite (High Clearance/Toxic) Demethylation->Phenol ActiveDrug Intact Scaffold (Sustained Exposure) Stable->ActiveDrug

Caption: Comparative metabolic pathways showing the blockage of O-dealkylation by the fluorinated ether.

References

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195. Link

  • Leroux, F. R., Manteau, B., Jaenicke, J. P., & Colobert, F. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 4, 13. Link

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Sigma-Aldrich. 1-(Methylsulfonyl)-4-(trifluoromethyl)benzene Product Specification. Link(Used for analog comparison data).

Sources

Technical Comparison Guide: Quantum Mechanical Profiling of 1-(Methylsulfonyl)-4-(trifluoromethoxy)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: 1-(Methylsulfonyl)-4-(trifluoromethoxy)benzene CAS: N/A (Analogous structures: 4-(Trifluoromethoxy)phenyl methyl sulfone) Primary Application: Medicinal Chemistry (Bioisosteric replacement, metabolic blocking).

This guide provides a technical framework for evaluating this compound using Quantum Mechanical (QM) methods.[1] It contrasts this target against its two primary bioisosteres: the non-fluorinated parent 1-(Methylsulfonyl)-4-methoxybenzene and the direct fluoro-alkyl analog 1-(Methylsulfonyl)-4-(trifluoromethyl)benzene .[1]

Key Differentiator: The trifluoromethoxy (


) group introduces a unique "orthogonal" conformational preference perpendicular to the aromatic ring, distinct from the planar methoxy group.[1] This guide details the computational protocols required to quantify this steric and electronic behavior.

Computational Strategy & Methodology

To accurately model the interplay between the electron-withdrawing sulfone (


) and the trifluoromethoxy group, standard DFT functionals (like B3LYP) are often insufficient due to their poor description of dispersion forces and halogen bonding.[1]
Recommended Theory Level[1]
  • Functional:

    
    B97X-D  or M06-2X .[1]
    
    • Rationale: These functionals include long-range dispersion corrections essential for modeling the

      
       and 
      
      
      
      interactions common in fluorinated aromatics.[1]
  • Basis Set: Def2-TZVP (Triple-Zeta Valence Polarized).[1]

    • Rationale: Essential for accurately describing the electron density around the sulfur and fluorine atoms.[1] Pople basis sets (e.g., 6-311+G*) are acceptable for initial screening but often underestimate the polarizability of the sulfone group.[1]

  • Solvation Model: SMD (Solvation Model based on Density).

    • Rationale: Implicit solvation (water or octanol) is required to predict LogP and dipole moments relevant to biological environments.

Workflow Visualization

The following diagram outlines the logical flow for the computational profiling:

QM_Workflow Start Input Structure (3D Builder) ConfSearch Conformational Search (MMFF94 / PM7) Start->ConfSearch Generate Conformers GeomOpt Geometry Optimization (wB97X-D/Def2-SVP) ConfSearch->GeomOpt Lowest Energy Candidates Freq Frequency Calc (Check Imaginary Freqs) GeomOpt->Freq Freq->GeomOpt If Imaginary Freq (Transition State) SinglePoint Single Point Energy (wB97X-D/Def2-TZVP + SMD) Freq->SinglePoint If Minima Found Properties Property Extraction (ESP, NBO, Dipole) SinglePoint->Properties

Caption: Standardized QM workflow ensuring global minima identification before high-level property extraction.

Comparative Analysis: Target vs. Alternatives

The following table summarizes the predicted physicochemical differences based on established substituent effects (Hammett constants) and structural data.

Table 1: Comparative Physicochemical Profile[1]
PropertyTarget:

Analog
Comparator A:

Analog
Comparator B:

Analog
Structure 1-Ms-4-(OCF3)benzene1-Ms-4-(CF3)benzene1-Ms-4-(OMe)benzene
Electronic Effect (

)
Strong EWG (+0.[1]35)Strong EWG (+0.[1]54)EDG (-0.[1]27)
Lipophilicity (

)
High (+1.[2]04)Moderate (+0.[1]88)Low (-0.[1]02)
Conformation (C-O-C-C) Orthogonal (~90°) Rotating (C-C bond)Planar (~0°)
Metabolic Stability High (Blocked para pos.)HighLow (O-Demethylation risk)
Dipole Moment High (~4-5 D)High (~4 D)Moderate
H-Bond Acceptor Weak (F atoms)Very WeakStrong (Oxygen lone pair)
Deep Dive: The Conformational "Twist"

The most critical QM insight for this molecule is the conformation of the ether linkage.[1]

  • 
     (Methoxy):  The oxygen lone pair conjugates with the aromatic 
    
    
    
    -system, forcing the methyl group into the ring plane (Planar).[1]
  • 
     (Trifluoromethoxy):  Due to the strong electron withdrawal of the three fluorine atoms and hyperconjugation (
    
    
    
    ), resonance with the ring is diminished. Steric repulsion forces the
    
    
    group to rotate ~90° out of plane.[1]

Implication: This orthogonal geometry changes the 3D shape of the drug molecule, potentially fitting into binding pockets that the planar methoxy analog cannot access.[1]

Conformation_Logic Methoxy Methoxy (-OCH3) Planar (0°) Resonance Dominant Binding Binding Pocket Selectivity Methoxy->Binding Flat Fit Trifluoromethoxy Trifluoromethoxy (-OCF3) Orthogonal (90°) Hyperconjugation Dominant Trifluoromethoxy->Binding Twisted Fit

Caption: Structural divergence between methoxy and trifluoromethoxy substituents affecting ligand-protein binding.[3][4]

Experimental Protocols (Computational)

To replicate these data, use the following input configurations. These are "self-validating" protocols because they include frequency calculations to ensure the stationary point is a true minimum.[1]

Protocol A: Gaussian 16 Input

Objective: Geometry optimization and property calculation in water.[1]

Key Flags:

  • wb97xd: Includes dispersion corrections.[1]

  • scrf=(smd,solvent=water): Essential for realistic dipole moments.[1]

  • pop=(nbo): Performs Natural Bond Orbital analysis to quantify the delocalization of oxygen lone pairs.

Protocol B: ORCA 5.0 Input

Objective: High-speed RI-DFT optimization.

Protocol C: Conformational Scanning (Rigid Scan)

To verify the orthogonal preference of the


 group, perform a relaxed potential energy surface (PES) scan.
  • Define the dihedral angle:

    
    .[1]
    
  • Scan from 0° to 180° in 10° increments.[1]

  • Expected Result: Minima should appear near 90°, with maxima at 0° and 180° (planar forms).

References

  • Electronic Effects of OCF3 vs OCH3: Leroux, F. R., et al. (2008).[1] Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry. Link

  • Hammett Constants & Substituent Effects: Hansch, C., Leo, A., & Taft, R. W. (1991).[1] A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews. Link

  • Conformational Preferences of Fluorinated Ethers: Müller, K., Faeh, C., & Diederich, F. (2007).[1] Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science. Link

  • DFT Methods for Sulfones/Fluorine: Mardirossian, N., & Head-Gordon, M. (2017).[1] Thirty years of density functional theory in computational chemistry: an overview and extensive benchmark. Molecular Physics. Link

Sources

Safety Operating Guide

Senior Scientist's Guide: Proper Disposal of 1-(Methylsulfonyl)-4-(trifluoromethoxy)benzene

[1]

Executive Technical Summary

Compound Identity: 1-(Methylsulfonyl)-4-(trifluoromethoxy)benzene Functional Analysis: This compound integrates two critical functional groups—a sulfone (

trifluoromethoxy

1234

Disposal Criticality: Unlike standard organic waste, this compound presents a dual-hazard combustion profile.[5][6] Standard low-temperature incineration is insufficient and dangerous.

  • Fluorine Content: Thermal decomposition releases Hydrogen Fluoride (HF), necessitating scrubbers.[5][6]

  • Sulfur Content: Combustion generates Sulfur Dioxide (

    
    ) and Sulfur Trioxide (
    
    
    ), precursors to acid rain and equipment corrosion.[6]

Immediate Classification: Hazardous Waste – Halogenated Organic Solid. [1]

Pre-Disposal Safety Assessment

Before initiating any disposal workflow, the following safety parameters must be validated. This is not a passive checklist; it is a barrier analysis to prevent exposure.

Personal Protective Equipment (PPE) Matrix
ComponentSpecificationRationale (Causality)
Respiratory N95 (Solid) or Fume Hood (Solvated)Prevents inhalation of dust particulates which may act as respiratory irritants.[1]
Dermal Nitrile Gloves (Double-gloved recommended)Sulfones can enhance skin permeability; double-gloving creates a breakthrough buffer.[1]
Ocular Chemical Splash GogglesStandard safety glasses are insufficient against potential dust migration or splash hazards.[1]
Body Lab Coat (Buttoned, Cotton/Poly)Prevents particulate accumulation on street clothes.[1][5][6]
Engineering Controls
  • Ventilation: All handling of the solid substance must occur inside a certified chemical fume hood operating at a face velocity of 80–100 fpm.

  • Static Control: As an organic solid, static discharge is a potential ignition source.[5][6] Ground all transfer vessels.

Waste Characterization & Segregation Logic

Proper segregation is the single most critical step in the disposal chain. Misclassification leads to regulatory fines and dangerous incinerator failures.

The "Halogenated" Imperative

You must classify this waste as Halogenated .

  • Why? Non-halogenated waste streams are often used as fuel blending for cement kilns. If this fluorinated compound enters a non-halogenated stream, it will corrode the kiln and release unscrubbed HF gas.[5][6]

  • Threshold: Even though the molecule contains sulfur, the presence of the

    
     group dictates the primary disposal path.[6]
    
Chemical Incompatibility (Do Not Mix)[6]
  • Strong Oxidizers: Avoid mixing with high concentrations of peroxides or nitrates.

  • Reducing Agents: Sulfones are generally stable, but the trifluoromethoxy group can react violently with strong reducing agents (e.g., sodium metal, hydrides) under thermal stress.[5][6]

Step-by-Step Disposal Protocols

Scenario A: Routine Solid Waste (Pure Compound)

Use this protocol for expired stock, off-spec synthesis products, or contaminated solids.[1][5][6]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk during transport.

  • Labeling: Affix a hazardous waste label immediately.

    • Constituents: Write "this compound".[1]

    • Hazard Checkbox: Check "Toxic" and "Irritant".

    • Critical Tag: Write "HALOGENATED" in bold.

  • Transfer: Transfer the solid using a disposable spatula. Do not generate dust.[3][7]

  • Decontamination: Wipe the exterior of the container with a damp paper towel. Dispose of the towel and the spatula into the Solid Hazardous Waste bin (contaminated debris).

  • Sealing: Screw the lid tight. Apply parafilm if long-term storage (more than 1 week) is expected before pickup to prevent fugitive emissions.

Scenario B: Solubilized Waste (Reaction Mixtures/Mother Liquors)

Use this protocol for HPLC waste, reaction filtrates, or cleaning solvents containing the compound.[1][5][6]

  • Solvent Compatibility: Ensure the carrier solvent (e.g., Dichloromethane, Ethyl Acetate) is compatible with the waste drum.[5][6]

  • Segregation: Pour into the Halogenated Organic Solvent waste stream.

    • Note: Even if the solvent is non-halogenated (e.g., Methanol), the presence of the dissolved fluorinated sulfone renders the entire mixture Halogenated.[5][6]

  • pH Check: If the reaction involved acids or bases, neutralize the solution to pH 6–8 before adding to the solvent drum to prevent exothermic reactions in the waste container.

Scenario C: Spill Cleanup (Emergency Response)
  • Isolate: Evacuate the immediate area. Post "Do Not Enter" signage.

  • PPE Up: Don full PPE including N95 respirator.

  • Contain: If liquid, dike with absorbent pillows.[5] If solid, cover with a damp paper towel to prevent dust dispersion.[5][6]

  • Collect:

    • Solid: Sweep gently into a dustpan.

    • Liquid: Absorb with vermiculite or sand.

  • Dispose: Place all spill debris into a clear plastic hazardous waste bag. Seal and place inside a secondary container (bucket). Label as "Debris contaminated with Fluorinated Sulfone".

Waste Stream Management Flowchart

The following diagram illustrates the decision logic for segregating this specific compound to ensure compliance with RCRA and incineration standards.

DisposalWorkflowStartWaste Generation:This compoundStateCheckPhysical State?Start->StateCheckSolidPathSolid / PowderStateCheck->SolidPathPure SubstanceLiquidPathSolution / Mother LiquorStateCheck->LiquidPathDissolvedSolidContContainer: HDPE Wide MouthSolidPath->SolidContLiquidSegIs Solvent Halogenated?LiquidPath->LiquidSegLabelingLabeling Requirement:1. Chemical Name2. Check 'Toxic' & 'Irritant'3. Mark 'HALOGENATED'SolidCont->LabelingLiquidHaloAdd to Halogenated Solvent WasteLiquidSeg->LiquidHaloYes (e.g., DCM)LiquidNonHaloContaminant renders mix Halogenated.Add to Halogenated Solvent Waste.LiquidSeg->LiquidNonHaloNo (e.g., MeOH)LiquidHalo->LabelingLiquidNonHalo->LabelingFinalDispFinal Disposal Method:High-Temp Incineration (>1100°C)with HF/SO2 ScrubbingLabeling->FinalDisp

Figure 1: Decision matrix for the segregation and packaging of fluorinated sulfone waste streams.

Regulatory & Compliance Context

RCRA (Resource Conservation and Recovery Act)

While this compound is not explicitly listed on the EPA's P-list or U-list, it falls under the "Characteristic" waste guidelines due to its toxicity and chemical composition.[1]

  • Generator Status: You must count the mass of this waste toward your monthly hazardous waste generation totals.

  • Waste Codes: In the absence of a specific listing, EHS professionals often assign D001 (if in flammable solvent) or manage it under general Halogenated Organic codes (e.g., F001/F002 for spent solvents containing the compound).[5][6]

Incineration Physics

The ultimate destruction of this compound requires specific facility capabilities.[8]

  • Temperature:

    
     (2000
    
    
    ) is required to break the strong
    
    
    and
    
    
    bonds.[6]
  • Scrubbing: The facility must be equipped with alkaline scrubbers.

    • 
       (Hydrofluoric Acid)[1][6]
      
    • 
       (Sulfur Oxides)[6]
      
    • Failure to scrub results in illegal emission of acid gases.[6]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[9][10] [Link]

  • U.S. Environmental Protection Agency. (2024). Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions. EPA.gov. [Link]

  • United Nations Environment Programme. (2015). Technical guidelines on the environmentally sound management of wastes consisting of, containing or contaminated with perfluorooctane sulfonic acid (PFOS). Basel Convention. [Link](Cited for general fluorinated sulfone destruction parameters).

Personal protective equipment for handling 1-(Methylsulfonyl)-4-(trifluoromethoxy)benzene

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the operational safety, handling, and disposal protocols for 1-(Methylsulfonyl)-4-(trifluoromethoxy)benzene .

This content is structured for immediate application in a research environment, prioritizing researcher safety and data integrity.

PART 1: IMMEDIATE ACTION CARD (Emergency Response)

Scenario Immediate Action Protocol
Skin Contact Brush then Wash: Gently brush off solid particles before wetting to prevent increased absorption.[1] Wash with soap and water for 15 minutes.
Eye Contact Irrigate: Flush immediately with eyewash for 15 minutes, holding eyelids open. Contact medical support.
Inhalation Evacuate: Move to fresh air. If breathing is difficult, provide oxygen (trained personnel only).
Spill (Solid) Dampen & Sweep: Cover with a damp absorbent pad to prevent dust generation. Sweep carefully into a sealed container.
Fire HF Risk: Thermal decomposition releases Hydrogen Fluoride (HF) and Sulfur Oxides (SOx). Use CO2 or Dry Chemical.[2] Do not inhale smoke.

PART 2: CHEMICAL INTELLIGENCE & HAZARD ANALYSIS

1. Substance Profile
  • Chemical Name: this compound[1]

  • CAS Number: 145963-48-0[1][3]

  • Structure: A benzene core substituted with a stable methylsulfonyl group (

    
    ) and a trifluoromethoxy group (
    
    
    
    ).[1]
  • Physical State: Solid (White to off-white powder/crystals).[1]

2. The "Silent" Hazard Mechanism

Unlike its highly reactive cousin 4-(trifluoromethoxy)benzenesulfonyl chloride, this compound is a methyl sulfone .[1]

  • Stability vs. Risk: Sulfones are chemically stable and generally non-corrosive. However, they are lipophilic, meaning they can penetrate the skin barrier, potentially carrying the fluorinated moiety into the bloodstream.[1]

  • The Fluorine Factor: The

    
     group is robust, but upon thermal decomposition (e.g., overheating a reaction or fire), it releases Hydrogen Fluoride (HF)  gas.[1]
    
  • GHS Classification (Inferred):

    • Skin Irritation (Category 2)[1][4]

    • Eye Irritation (Category 2A)[1]

    • STOT-SE (Category 3 - Respiratory Irritation)[1][5]

PART 3: PERSONAL PROTECTIVE EQUIPMENT (PPE) MATRIX[1]

Do not rely on generic "lab safety" rules. Use this specific matrix based on the compound's physical state and chemical nature.

1. Hand Protection Strategy
  • Primary Recommendation: Nitrile Rubber (Minimum 5 mil thickness). [1]

    • Why? Nitrile provides excellent resistance to solid particulates and incidental splash contact. It offers the dexterity required for weighing small milligram quantities.

  • When to Upgrade: If the compound is dissolved in Dichloromethane (DCM) or Tetrahydrofuran (THF) .

    • Protocol: Nitrile degrades rapidly in DCM/THF. Use Silver Shield (Laminate) gloves or double-glove (Nitrile outer / Laminate inner) for handling solutions.[1]

2. Respiratory & Body Defense
  • Respiratory:

    • Standard: Handle strictly within a certified Chemical Fume Hood.

    • Outside Hood: If weighing outside a hood is unavoidable (not recommended), use a P100 Particulate Respirator (e.g., 3M 8293) to block fine dust.[1]

  • Eye/Face:

    • Safety Glasses with Side Shields are mandatory.

    • Face Shield: Required if handling >5g or conducting exothermic reactions where splash risk exists.

PART 4: OPERATIONAL HANDLING PROTOCOLS

Protocol A: Precision Weighing (The "Static" Risk)

Fluorinated solids are often prone to static charge, causing "fly-away" powder that contaminates balances and gloves.[1]

  • Static Neutralization: Use an ionizing fan or anti-static gun on the weigh boat before adding the solid.

  • The "Damp Wipe" Technique: Wipe the area around the balance with a lint-free wipe dampened with Isopropanol (IPA) to increase local humidity and reduce static.

  • Transfer: Use a stainless steel spatula (avoid plastic, which generates static).

Protocol B: Reaction Setup
  • Solvent Addition: Add solvent slowly to the solid. While sulfones are stable, the heat of solution can be non-zero.

  • Inert Atmosphere: Although air-stable, best practice for drug development involves flushing the headspace with Nitrogen/Argon to prevent moisture uptake, which can affect stoichiometry in sensitive couplings.[1]

Protocol C: Waste & Disposal
  • Stream: Halogenated Organic Waste .

  • Labeling: Explicitly mark the waste tag with "Contains Fluorinated Organics" and "Sulfur Compounds."

  • Prohibition: NEVER mix with strong oxidizers (e.g., Nitric Acid) in the waste stream, as sulfones can be further oxidized, potentially generating heat.[1]

PART 5: VISUALIZATION (Safe Handling Workflow)

The following diagram outlines the "Safe Path" for handling this material, emphasizing the critical decision points for PPE and Engineering Controls.

SafeHandling cluster_emergency EMERGENCY OVERRIDE Start Start: this compound RiskAssess Risk Assessment: Is material in Solution or Solid? Start->RiskAssess Solid SOLID STATE RiskAssess->Solid Powder Solution SOLUTION STATE (e.g., DCM, THF) RiskAssess->Solution Dissolved Weighing WEIGHING Engineering: Fume Hood + Ionizer PPE: Nitrile Gloves + Safety Glasses Solid->Weighing Reaction REACTION / PROCESSING Control: Inert Gas (N2/Ar) Weighing->Reaction HandlingSol HANDLING PPE Upgrade: Laminate Gloves (If solvent is permeating) Solution->HandlingSol HandlingSol->Reaction Cleanup CLEANUP & DISPOSAL Solvent Wash: Acetone/EtOH Reaction->Cleanup Waste WASTE STREAM Halogenated Organic Waste (Tag: Fluorinated/Sulfur) Cleanup->Waste Spill SPILL: Dampen & Sweep Fire FIRE: CO2 (Avoid Smoke/HF)

Figure 1: Operational workflow distinguishing between solid-state handling and solution-phase risks, highlighting the necessary PPE upgrades.

PART 6: REFERENCES

  • PubChem. (n.d.). Compound Summary: Fluorinated Sulfones. National Library of Medicine. Retrieved January 28, 2026, from [Link][1]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.